molecular formula Cl6Na2Os B1143497 Disodium hexachloroosmate CAS No. 1307-81-9

Disodium hexachloroosmate

Cat. No.: B1143497
CAS No.: 1307-81-9
M. Wt: 448.93
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Description

Disodium hexachloroosmate is an inorganic compound with the formula Na₂OsCl₆, supplied as a red to black crystalline solid that is hygroscopic and air-sensitive, requiring storage under inert gas such as argon . This compound serves as a versatile and essential precursor in inorganic and organometallic chemistry, providing a stable, octahedral [OsCl₆]²⁻ complex with a paramagnetic, low-spin d⁴ configuration . Its primary research value lies in synthesizing other osmium complexes; for instance, it reacts with ammonium chloride to form ammonium hexachloroosmate(IV), and with triphenylphosphine in the presence of reductants like formaldehyde or sodium borohydride to yield valuable hydride and carbonyl complexes such as OsHCl(CO)(PPh₃)₃ and OsH₄(PPh₃)₃ . Furthermore, it finds application as a catalyst and intermediate in organic synthesis . The compound's well-defined octahedral geometry, with an Os-Cl bond distance of approximately 2.325 Å as determined by X-ray crystallography, makes it a valuable subject for structural studies in coordination chemistry . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

disodium;hexachloroosmium(2-)
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InChI

InChI=1S/6ClH.2Na.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PVTVRPSPEDISMV-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[Na+].[Na+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Cl6Na2Os
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50156687
Record name Disodium hexachloroosmate
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Molecular Weight

448.9 g/mol
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Physical Description

Hydrate: Black powder; [Sigma-Aldrich MSDS]
Record name Disodium hexachloroosmate
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CAS No.

1307-81-9
Record name Disodium hexachloroosmate
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Record name Disodium hexachloroosmate
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Record name Disodium hexachloroosmate
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Foundational & Exploratory

Crystal structure of Disodium hexachloroosmate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of Disodium Hexachloroosmate (Na₂[OsCl₆])

Authored by: A Senior Application Scientist

Introduction

This compound, with the chemical formula Na₂[OsCl₆], is an inorganic coordination compound of significant interest to the scientific community. It presents as a red to black crystalline solid that is both hygroscopic and air-sensitive.[1] The core of this compound is the hexachloroosmate(IV) anion, [OsCl₆]²⁻, a stable, octahedral complex featuring osmium in the +4 oxidation state.[2] This anion is paramagnetic, possessing a low-spin d⁴ electron configuration.[3]

The precise characterization of the crystal structure of Na₂[OsCl₆] is fundamental to understanding its chemical and physical properties. This knowledge is not merely academic; it provides a vital structural benchmark for coordination chemistry and serves as a foundational precursor for the synthesis of novel organometallic osmium complexes.[1] Given the emerging potential of osmium compounds as anticancer agents and therapeutic probes, a detailed crystallographic understanding of such parent compounds is indispensable for the rational design of new drug candidates.[4][5][6]

This guide provides a comprehensive overview of the crystal structure of this compound, detailing the experimental workflow for its determination, analyzing its structural features, and discussing the implications for researchers in chemistry and drug development.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-quality single crystals. For Na₂[OsCl₆], a common and effective method involves the reaction of hexachloroosmic acid hydrate (H₂[OsCl₆]·H₂O) with sodium chloride.[7]

Rationale for Experimental Choices

The choice of reactants and conditions is critical. Hexachloroosmic acid provides the essential [OsCl₆]²⁻ anionic unit, while sodium chloride serves as the source of the counter-ions (Na⁺). Conducting the reaction in boiling concentrated hydrochloric acid is a key step; the high concentration of chloride ions suppresses the hydrolysis of the [OsCl₆]²⁻ complex, which could otherwise lead to the formation of osmium dioxide.[3] The elevated temperature of boiling HCl provides the necessary activation energy for the reaction and facilitates the dissolution of reactants and the subsequent crystallization of the less soluble product upon cooling.

Experimental Protocol: Single Crystal Growth
  • Reagent Preparation : In a fume hood, carefully prepare a saturated solution of sodium chloride (NaCl) in concentrated hydrochloric acid (HCl).

  • Reaction Mixture : To this solution, add a stoichiometric amount of hexachloroosmic acid hydrate (H₂[OsCl₆]·H₂O).

  • Reflux : Gently heat the mixture to boiling and maintain a slow reflux. The solution will become intensely colored.

  • Crystallization : After the reaction is complete (typically monitored by the dissolution of the starting materials), allow the solution to cool slowly to room temperature. The decrease in solubility of Na₂[OsCl₆] at lower temperatures promotes the formation of well-defined single crystals.

  • Isolation : Isolate the resulting crystals by filtration. Wash them sparingly with cold, concentrated HCl to remove any soluble impurities.

  • Drying and Storage : Dry the crystals under a stream of inert gas (e.g., argon). Due to the compound's hygroscopic and air-sensitive nature, it must be stored in a desiccator under an inert atmosphere.[1]

Part 2: Structural Determination by Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

The workflow from crystal to final structure is a multi-step process that requires careful execution and data analysis. The causality is clear: a high-quality crystal yields a high-resolution diffraction pattern, which, when combined with accurate phase determination and refinement, produces a trustworthy and precise structural model.

SC_XRD_Workflow crystal 1. Crystal Selection & Mounting data_collection 2. X-ray Diffraction Data Collection crystal->data_collection Irradiation data_processing 3. Data Integration & Reduction data_collection->data_processing Raw Diffraction Images structure_solution 4. Structure Solution (Phase Problem) data_processing->structure_solution Reflection Intensities (hkl) refinement 5. Structural Refinement structure_solution->refinement Initial Atomic Model validation 6. Model Validation & Analysis refinement->validation Refined Structure Coordination_Geometry Os Os Cl1 Cl Os->Cl1 2.325 Å Cl2 Cl Os->Cl2 2.325 Å Cl3 Cl Os->Cl3 2.325 Å Cl4 Cl Os->Cl4 2.325 Å Cl5 Cl Os->Cl5 2.325 Å Cl6 Cl Os->Cl6 2.325 Å

Sources

A Comprehensive Technical Guide to Disodium Hexachloroosmate: Synthesis, Characterization, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of a Classic Coordination Complex

Disodium hexachloroosmate, with the chemical formula Na₂[OsCl₆], is an inorganic coordination compound that has garnered significant interest within the scientific community.[1] This red, crystalline solid serves as a vital precursor in the synthesis of a diverse array of osmium-containing molecules, ranging from potent catalysts for organic transformations to innovative anticancer agents.[1][2] For researchers in materials science, catalysis, and medicinal chemistry, a thorough understanding of this compound's properties, synthesis, and handling is paramount to unlocking its full potential.

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer a cohesive narrative grounded in established scientific principles. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely instructional but also educational. By grounding key claims in authoritative sources, this document aims to be a trustworthy and indispensable resource for professionals working at the forefront of chemical innovation.

Core Properties and Identification

A foundational understanding of a chemical's physical and identifying characteristics is the first step in its successful application.

PropertyValueSource(s)
CAS Number 1307-81-9 (anhydrous)[1]
207683-17-8 (hydrate)[1]
Molecular Formula Na₂[OsCl₆][1]
Molecular Weight 448.91 g/mol [1]
Appearance Red solid[1]
Density 3.221 g/cm³[1]
Crystal Structure Cubic, Space Group Fm-3m[3]
Lattice Constant (a) 9.7461(11) Å[3]

Synthesis of this compound: A Detailed Protocol

The synthesis of high-purity this compound is crucial for its subsequent use in research and development. The following protocol is based on the reaction of hexachloroosmic acid with sodium chloride in a concentrated hydrochloric acid medium, a method known to yield a crystalline product suitable for further applications.[3]

Rationale Behind the Method

The choice of concentrated hydrochloric acid as the reaction medium is critical. It serves two primary functions: first, it provides a chloride-rich environment that suppresses the aquation of the [OsCl₆]²⁻ anion, thereby preventing the formation of undesired aquated osmium species. Second, the low solubility of sodium chloride in concentrated HCl at elevated temperatures drives the reaction towards the formation of the less soluble this compound, which can then be isolated by crystallization upon cooling.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification start Start reagents Measure H₂[OsCl₆]·H₂O and NaCl start->reagents dissolve Dissolve reagents in concentrated HCl reagents->dissolve heat Heat to boiling (reflux) dissolve->heat maintain Maintain reflux for specified time heat->maintain cool Cool solution to induce crystallization maintain->cool filter Filter the crystals cool->filter wash Wash with cold ethanol and ether filter->wash dry Dry under vacuum wash->dry end Obtain pure Na₂[OsCl₆] dry->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine hexachloroosmic acid hydrate (H₂[OsCl₆]·H₂O) and a stoichiometric excess of sodium chloride (NaCl).

  • Reaction Setup: Add concentrated hydrochloric acid to the flask, ensuring all reactants are submerged. The use of a fume hood is mandatory due to the corrosive and volatile nature of concentrated HCl.

  • Reflux: Heat the mixture to boiling and maintain a gentle reflux. The duration of the reflux will depend on the scale of the reaction but is typically several hours to ensure complete conversion.

  • Crystallization: After the reflux period, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the precipitation of the product.

  • Isolation: Collect the red crystals of this compound by vacuum filtration.

  • Washing: Wash the collected crystals sequentially with small portions of ice-cold ethanol and diethyl ether to remove any residual acid and water.

  • Drying: Dry the purified product under vacuum to obtain the anhydrous salt.

Characterization and Analytical Methods

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the solid-state structure of the compound. As reported, this compound crystallizes in the cubic system with the space group Fm-3m.[3] The analysis will confirm the octahedral geometry of the [OsCl₆]²⁻ anion and the arrangement of the sodium counter-ions in the crystal lattice.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the Os-Cl bonds within the hexachloroosmate anion. The spectrum is expected to show characteristic absorption bands for the [OsCl₆]²⁻ octahedron.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the d-orbitals of the osmium(IV) center give rise to absorption bands in the UV-Vis region, which are characteristic of the [OsCl₆]²⁻ complex.[3] This technique is also useful for determining the concentration of the complex in solution.

Applications in Research and Development

This compound is a versatile starting material for a range of applications, from catalysis to the development of novel therapeutics.

Precursor in Catalysis

While not typically used as a catalyst itself, this compound is a crucial precursor for the synthesis of various osmium-based catalysts. These catalysts are particularly noted for their role in oxidation reactions and have potential in other areas like cross-coupling reactions.[4][5] The development of efficient and recyclable catalysts is a cornerstone of green chemistry, and osmium complexes derived from Na₂[OsCl₆] are an active area of research.

A Gateway to Novel Anticancer Agents

The success of platinum-based chemotherapy has paved the way for the investigation of other heavy metal complexes as potential anticancer drugs.[1][6][7] Osmium compounds have emerged as a promising class of therapeutic agents, often exhibiting mechanisms of action distinct from cisplatin and its analogues, which may help in overcoming drug resistance.[1][8]

Research has shown that certain organo-osmium complexes can exert their anticancer effects through various mechanisms:

  • Redox Activation: The osmium center can participate in intracellular redox reactions, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress and trigger cancer cell death.[1][8][9]

  • Metabolic Intervention: Some osmium compounds have been shown to interfere with cancer cell metabolism by, for example, catalyzing the hydrogenation of pyruvate to lactate, thereby modulating the lactate/pyruvate balance which is crucial for cancer progression.[10]

  • DNA Targeting: Similar to platinum drugs, some osmium complexes can bind to DNA, disrupting its replication and transcription processes.[1][9]

The following diagram illustrates a conceptual pathway for the synthesis of a half-sandwich organo-osmium complex, a class of compounds that has shown significant anticancer activity, starting from this compound.

G Na2OsCl6 Na₂[OsCl₆] (this compound) dimer [(arene)OsCl₂]₂ (Arene Osmium Dimer) Na2OsCl6->dimer + Arene (e.g., p-cymene) complex [(arene)Os(N,N)Cl]⁺ (Active Anticancer Complex) dimer->complex + Bidentate Ligand (N,N) (e.g., azopyridine)

Caption: Synthesis pathway from Na₂[OsCl₆] to an active anticancer complex.

This synthetic route highlights the role of this compound as a foundational building block for more elaborate and biologically active molecules.

Safety, Handling, and Disposal

Osmium compounds, including this compound, are toxic and must be handled with extreme care.[2][11][12][13] The primary hazards are associated with inhalation and skin/eye contact.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) must be worn. All skin should be covered.

  • Respiratory Protection: All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Safe Handling Protocol
  • Work Area: Designate a specific area within a fume hood for handling osmium compounds. Cover the work surface with a disposable absorbent bench protector.

  • Weighing: Weigh the solid compound in the fume hood. Use a tared, sealed container to transport it to the reaction vessel.

  • Spill Management: In case of a small spill, decontaminate the area with a solution of sodium sulfite, which reduces the osmium to the less hazardous and insoluble osmium dioxide. For larger spills, evacuate the area and contact the institutional safety office.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage location should be a designated area for toxic chemicals.

Disposal
  • All waste containing osmium, including contaminated labware, gloves, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect osmium-containing waste in a dedicated, sealed, and clearly labeled container. Do not mix with other chemical waste streams.

  • Follow all institutional and local regulations for hazardous waste disposal.

Conclusion

This compound is more than just a simple inorganic salt; it is a key enabling material for innovation in catalysis and medicinal chemistry. Its utility as a precursor for catalytically active species and for novel osmium-based anticancer agents with unique mechanisms of action underscores its importance in modern research. By adhering to the rigorous protocols for its synthesis, characterization, and safe handling outlined in this guide, researchers can confidently and effectively harness the potential of this versatile compound to advance their scientific endeavors.

References

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  • Standard Operating Procedures for Handling, Storage and Disposal of Osmium Tetroxide. (2013, August 8). Retrieved from a university safety document source.
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Sources

The Chemistry of Hexachloroosmate Salts: A Historical and Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the history, synthesis, properties, and applications of hexachloroosmate salts, with a particular focus on their relevance to researchers, scientists, and drug development professionals. From the initial discovery of osmium in the early 19th century to the contemporary use of its complexes in catalysis and medicinal chemistry, this document traces the evolution of our understanding and utilization of these fascinating compounds. Detailed experimental protocols for the synthesis and characterization of key hexachloroosmate salts are provided, alongside a critical analysis of their chemical and physical properties. The guide culminates in a forward-looking perspective on the burgeoning applications of hexachloroosmates in areas of significant scientific and therapeutic interest.

A Historical Perspective: From the Pungent Smell of Osmium to the Isolation of its Salts

The story of hexachloroosmate salts begins with the discovery of the element osmium itself. In 1803, the English chemist Smithson Tennant was investigating the insoluble black residue that remained after dissolving platinum ore in aqua regia, a potent mixture of nitric and hydrochloric acids[1][2][3]. While others had dismissed this residue as mere graphite, Tennant's meticulous work led to the isolation of two new elements: iridium and osmium[1][3][4]. He named the latter "osmium" from the Greek word osme, meaning "smell," a nod to the pungent and unpleasant odor of its volatile tetroxide (OsO₄)[1][4].

Following Tennant's discovery, the burgeoning field of chemistry turned its attention to understanding the properties and reactivity of this dense and intriguing new element. While a definitive first synthesis of a hexachloroosmate salt is not clearly documented in the readily available historical record, the work of early 19th-century chemists in exploring the reactions of osmium with chlorine and hydrochloric acid undoubtedly laid the groundwork. The synthesis of related platinum group metal chloride salts, such as potassium hexachloroplatinate (K₂[PtCl₆]), was known during this period and would have provided a template for analogous investigations into osmium chemistry.

One of the earliest comprehensive studies of osmium and its compounds was conducted by the renowned Swedish chemist Jöns Jacob Berzelius. In his influential textbook, the Lärbok i Kemien, Berzelius systematically detailed the known chemistry of the elements, and his work on the platinum group metals would have included the reactions of osmium with chlorine. The formation of chloro-complexes of osmium was a logical consequence of these investigations.

While the precise moment of the first intentional synthesis of a hexachloroosmate salt remains a topic for deeper historical chemical research, the methodologies for their preparation were well-established by the mid-19th century, drawing on the foundational work of Tennant and the systematic investigations of Berzelius and his contemporaries.

Physicochemical Properties of Hexachloroosmate Salts

Hexachloroosmate salts are coordination compounds containing the hexachloroosmate(IV) anion, [OsCl₆]²⁻. The central osmium atom is in the +4 oxidation state and is octahedrally coordinated to six chloride ligands. The properties of the salt are largely determined by the nature of the counter-ion, with the most common examples being potassium (K⁺) and ammonium (NH₄⁺).

PropertyPotassium Hexachloroosmate (K₂[OsCl₆])Ammonium Hexachloroosmate ((NH₄)₂[OsCl₆])
Formula Weight 481.13 g/mol 439.02 g/mol
Appearance Dark red to black crystalline powderDark red to almost black crystalline powder
Crystal System CubicCubic
Space Group Fm3mFm3m
Melting Point Decomposes at high temperaturesSublimes at 170 °C
Density 3.42 g/cm³2.93 g/cm³
Solubility in Water Slightly soluble, decreasing with temperaturePoorly soluble in cold water, soluble in hot water
Solubility in Ethanol Sparingly solubleSoluble

Vibrational Spectroscopy: The octahedral symmetry of the [OsCl₆]²⁻ anion gives rise to characteristic vibrational modes that can be observed using infrared (IR) and Raman spectroscopy. The key vibrational modes and their approximate frequencies are summarized below.

Vibrational ModeSymmetrySpectroscopic ActivityApproximate Wavenumber (cm⁻¹)
ν₁ (Os-Cl symmetric stretch)A₁gRaman active~345
ν₂ (Os-Cl symmetric stretch)E_gRaman active~270
ν₃ (Os-Cl asymmetric stretch)T₁uIR active~320
ν₄ (Cl-Os-Cl bend)T₁uIR active~165
ν₅ (Cl-Os-Cl bend)T₂gRaman active~170
ν₆ (Cl-Os-Cl bend)T₂uInactive-

Note: The exact positions of the vibrational bands can vary slightly depending on the cation and the physical state of the sample.

Synthesis and Characterization: Detailed Protocols

The synthesis of hexachloroosmate salts typically involves the reduction of a higher oxidation state osmium compound, such as osmium tetroxide (OsO₄), in the presence of hydrochloric acid and a suitable cation source.

Synthesis of Potassium Hexachloroosmate (K₂[OsCl₆])

This protocol is adapted from established methods for the preparation of potassium hexachloroosmate.

Materials:

  • Osmium tetroxide (OsO₄) - EXTREMELY TOXIC AND VOLATILE, handle with extreme caution in a certified fume hood.

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (95%)

  • Potassium chloride (KCl)

  • Distilled water

Procedure:

  • In a fume hood, carefully dissolve a known quantity of osmium tetroxide in concentrated hydrochloric acid. The solution will turn dark.

  • Slowly add ethanol to the solution while stirring. The ethanol acts as a reducing agent, reducing the Os(VIII) in OsO₄ to Os(IV). The color of the solution will change as the reduction proceeds.

  • Heat the solution gently to ensure complete reduction and to drive off any excess ethanol.

  • Prepare a saturated aqueous solution of potassium chloride.

  • Add the saturated potassium chloride solution to the osmium-containing solution. A dark red to black precipitate of potassium hexachloroosmate will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitate by vacuum filtration and wash it with small portions of cold distilled water, followed by a final wash with ethanol.

  • Dry the product in a desiccator.

Characterization:

  • Yield: The expected yield should be calculated based on the starting amount of osmium tetroxide.

  • Infrared Spectroscopy: The IR spectrum should show a strong absorption band around 320 cm⁻¹ corresponding to the ν₃(Os-Cl) stretching mode.

  • X-ray Diffraction (XRD): Powder XRD can be used to confirm the cubic crystal structure of the product.

Synthesis of Ammonium Hexachloroosmate ((NH₄)₂[OsCl₆])

This protocol outlines a common method for the synthesis of ammonium hexachloroosmate.

Materials:

  • Osmium tetroxide (OsO₄) - EXTREMELY TOXIC AND VOLATILE, handle with extreme caution in a certified fume hood.

  • Concentrated hydrochloric acid (HCl)

  • Ammonium chloride (NH₄Cl)

  • Iron(II) chloride (FeCl₂) (optional, as a reducing agent)

  • Distilled water

Procedure:

  • In a fume hood, prepare a solution of hexachloroosmic acid (H₂[OsCl₆]) by dissolving osmium tetroxide in concentrated hydrochloric acid.

  • Alternatively, osmium tetroxide can be reduced in the presence of hydrochloric acid and a reducing agent like iron(II) chloride.

  • Prepare a concentrated aqueous solution of ammonium chloride.

  • Slowly add the ammonium chloride solution to the hexachloroosmic acid solution with constant stirring. A dark red to almost black precipitate of ammonium hexachloroosmate will form.

  • Cool the mixture to promote complete precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold distilled water, and then with a small amount of ethanol.

  • Dry the product thoroughly.

Characterization:

  • Yield: Calculate the theoretical yield based on the limiting reagent.

  • Infrared Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption for the ν₃(Os-Cl) mode around 320 cm⁻¹.

  • Elemental Analysis: The elemental composition can be determined to confirm the purity of the synthesized salt.

Visualization of Synthesis Workflows

The following diagrams illustrate the general workflows for the synthesis of potassium and ammonium hexachloroosmate.

Synthesis_K2OsCl6 OsO4 Osmium Tetroxide (OsO₄) HCl Conc. Hydrochloric Acid (HCl) OsO4->HCl Dissolution EtOH Ethanol (Reducing Agent) HCl->EtOH Reduction of Os(VIII) to Os(IV) KCl Potassium Chloride (KCl) Solution EtOH->KCl Addition of Cation Source Precipitate Precipitation of K₂[OsCl₆] KCl->Precipitate Filtration Filtration & Washing Precipitate->Filtration Product Dried K₂[OsCl₆] Product Filtration->Product

Caption: General workflow for the synthesis of Potassium Hexachloroosmate.

Synthesis_NH42OsCl6 OsO4 Osmium Tetroxide (OsO₄) HCl_FeCl2 Conc. HCl & Reductant (e.g., FeCl₂) OsO4->HCl_FeCl2 Reduction & Chlorination H2OsCl6 Hexachloroosmic Acid (H₂[OsCl₆]) Solution HCl_FeCl2->H2OsCl6 NH4Cl Ammonium Chloride (NH₄Cl) Solution H2OsCl6->NH4Cl Addition of Cation Source Precipitate Precipitation of (NH₄)₂[OsCl₆] NH4Cl->Precipitate Filtration Filtration & Washing Precipitate->Filtration Product Dried (NH₄)₂[OsCl₆] Product Filtration->Product

Caption: General workflow for the synthesis of Ammonium Hexachloroosmate.

Applications in Research and Drug Development

While historically viewed as classical inorganic coordination compounds, hexachloroosmate salts and their derivatives are finding increasingly sophisticated applications in modern research, particularly in catalysis and medicinal chemistry.

Catalysis in Organic Synthesis

The osmium center in the [OsCl₆]²⁻ anion can be readily modified, making these salts valuable precursors for the synthesis of a wide range of osmium-based catalysts. These catalysts are particularly effective in oxidation reactions, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceutical intermediates.

For instance, osmium catalysts derived from hexachloroosmates can be employed in:

  • Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation, a cornerstone of modern organic synthesis, utilizes an osmium catalyst to convert alkenes to chiral diols with high enantioselectivity. While osmium tetroxide is the classic catalyst, in situ generation of the active species from precursors like potassium hexachloroosmate is a viable and often safer alternative. Chiral diols are crucial building blocks in the synthesis of numerous drugs.

  • Oxidative Cyclization: Osmium catalysts can mediate the oxidative cyclization of dienes and other unsaturated substrates to form heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals.

  • C-H Activation: Emerging research focuses on the use of osmium complexes for the direct functionalization of C-H bonds, a highly sought-after transformation in synthetic chemistry. This approach offers a more atom-economical and efficient way to modify complex molecules, a significant advantage in drug discovery and development where late-stage functionalization is often required.

Anticancer Drug Development

The success of platinum-based anticancer drugs like cisplatin has spurred interest in other heavy metal complexes as potential therapeutic agents. Osmium complexes, including those derived from hexachloroosmate salts, have shown promising anticancer activity through various mechanisms of action that differ from those of platinum drugs. This is particularly significant in the context of overcoming drug resistance.

Recent studies have demonstrated that certain osmium complexes can:

  • Induce Apoptosis: Trigger programmed cell death in cancer cells through pathways distinct from those activated by cisplatin.

  • Generate Reactive Oxygen Species (ROS): Selectively increase oxidative stress within cancer cells, leading to their demise.

  • Inhibit Key Enzymes: Target and inhibit enzymes that are crucial for cancer cell survival and proliferation.

The hexachloroosmate anion serves as a versatile starting material for the synthesis of these novel organometallic osmium compounds with tailored ligand systems designed to enhance their therapeutic efficacy and selectivity.

Conclusion and Future Outlook

From their historical roots in the discovery of osmium to their modern applications in cutting-edge research, hexachloroosmate salts have proven to be more than just simple inorganic compounds. Their rich coordination chemistry and catalytic potential make them valuable tools for organic chemists and drug development professionals. The ability to serve as precursors to a diverse array of osmium complexes with unique reactivity and biological activity ensures that hexachloroosmate salts will continue to be a subject of intense scientific investigation. As our understanding of the intricate roles of metal complexes in biological systems deepens, the development of novel osmium-based therapeutics and catalysts derived from these foundational salts holds immense promise for the future of medicine and chemical synthesis.

References

  • Osmium - Wikipedia. Available at: [Link]

  • A History Of Osmium - Brian D. Colwell. Available at: [Link]

  • WebElements Periodic Table » Osmium » historical information - Mark Winter. Available at: [Link]

  • Osmium - Element information, properties and uses - Periodic Table. Available at: [Link]

  • Potassium hexachloroosmate - Wikipedia. Available at: [Link]

  • Ammonium hexachloroosmate(IV) - Wikipedia. Available at: [Link]

  • Vibrational Spectroscopy of Hexahalo Complexes - PMC - NIH. Available at: [Link]

  • Symmetrical Catalysis and C-H Activation in Unsaturated Amides and Esters of Osmium: Applications in Pharmaceuticals Drug Synthesis - Preprints.org. Available at: [Link]

  • Osmium activation in cancer cells - IMDEA Nanociencia. Available at: [Link]

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Spectroscopic Profile of Disodium Hexachloroosmate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Key Osmium Compound

Disodium hexachloroosmate, Na₂[OsCl₆], is an inorganic coordination compound featuring an osmium(IV) central atom. As a member of the hexahalometallate family, its physicochemical properties are of significant interest in catalysis, materials science, and as a precursor in organometallic synthesis. A thorough understanding of its electronic and molecular structure is paramount for its application and for predicting its reactivity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a powerful toolkit for this structural elucidation.

This technical guide offers an in-depth exploration of the spectral characteristics of this compound. It moves beyond a simple presentation of data, providing insights into the theoretical underpinnings of the observed spectra and the experimental considerations necessary for their acquisition, with a particular focus on the implications of the paramagnetic nature of the Os(IV) center.

Vibrational Spectroscopy: Probing the Os-Cl Bonds

Infrared (IR) and Raman spectroscopy are essential techniques for investigating the vibrational modes of a molecule, which are directly related to its geometry and bond strengths. For the [OsCl₆]²⁻ anion in this compound, which possesses a highly symmetric octahedral geometry (Oₕ point group), the vibrational modes are well-defined and governed by strict selection rules.

Theoretical Framework

The octahedral [OsCl₆]²⁻ anion has 15 vibrational degrees of freedom. Group theory predicts six fundamental vibrational modes, of which three are Raman-active (ν₁, ν₂, ν₅) and two are IR-active (ν₃, ν₄). The sixth mode (ν₆) is inactive in both IR and Raman spectroscopy. A key principle for centrosymmetric molecules like [OsCl₆]²⁻ is the rule of mutual exclusion, which states that vibrational modes that are IR-active are Raman-inactive, and vice versa. The observation of this mutual exclusivity provides strong evidence for an octahedral geometry.

Infrared (IR) Spectrum

The IR spectrum of a compound containing the [OsCl₆]²⁻ anion is characterized by the appearance of two fundamental absorption bands corresponding to the T₁ᵤ symmetry modes. The most intense of these is the antisymmetric Os-Cl stretching vibration (ν₃), which is a powerful diagnostic tool for the presence of the hexachloroosmate(IV) anion.

Table 1: Infrared Active Vibrational Modes for [OsCl₆]²⁻

Vibrational ModeSymmetryDescriptionApproximate Frequency (cm⁻¹)
ν₃T₁ᵤAntisymmetric Stretch~300
ν₄T₁ᵤBending~166

Frequencies are approximate values compiled from various hexachloroosmate(IV) salts.

The observation of a single, strong Os-Cl stretching band in the far-IR region is a hallmark of the high symmetry of the [OsCl₆]²⁻ octahedron.

Experimental Protocol: Acquiring the IR Spectrum

A robust protocol for obtaining the far-IR spectrum of this compound is as follows:

  • Sample Preparation: Due to the hygroscopic nature of many inorganic salts, the sample should be thoroughly dried under vacuum. The solid sample is then finely ground to minimize scattering effects. For transmission measurements, the ground sample is typically mixed with a dry, IR-transparent matrix such as potassium bromide (KBr) or cesium iodide (CsI) and pressed into a pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a mineral oil.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a far-IR beam splitter (e.g., Mylar) and detector (e.g., DTGS with a polyethylene window) is required.

  • Data Acquisition:

    • A background spectrum of the pure matrix (e.g., KBr pellet) or mulling agent is recorded.

    • The sample spectrum is then recorded over a suitable range, typically 600-100 cm⁻¹.

    • Multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

experimental_workflow_ir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dry Dry Sample grind Grind Sample dry->grind mix Mix with Matrix (e.g., KBr) grind->mix pelletize Press into Pellet mix->pelletize background Record Background Spectrum pelletize->background sample Record Sample Spectrum background->sample ratio Ratio Sample to Background sample->ratio spectrum Final IR Spectrum ratio->spectrum

Figure 1: Experimental workflow for obtaining the IR spectrum of this compound.

Electronic Spectroscopy: Unveiling d-Orbital Transitions

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like this compound, the UV-Vis spectrum is dominated by transitions involving the d-orbitals of the central metal ion.

Theoretical Insights into the [OsCl₆]²⁻ Spectrum

The osmium(IV) center in the [OsCl₆]²⁻ anion has a d⁴ electron configuration. In an octahedral ligand field, the five d-orbitals are split into a lower-energy t₂g set and a higher-energy e₉ set. The electronic spectrum arises from transitions of electrons between these orbitals. For a d⁴ system in an octahedral field, several spin-allowed and spin-forbidden transitions are possible, leading to a complex absorption spectrum with multiple bands of varying intensities.

Detailed studies on the electronic absorption spectrum of the [OsCl₆]²⁻ ion, often using potassium hexachloroosmate (K₂[OsCl₆]) as a model compound, have been conducted. These studies reveal a series of absorption bands in the visible and near-UV regions, which are assigned to intraconfigurational (d-d) transitions.

Expected UV-Vis Absorption Data

Based on published spectra of hexachloroosmate(IV) salts, the following absorption bands are characteristic of the [OsCl₆]²⁻ anion in solution:

Table 2: Representative UV-Vis Absorption Maxima for the [OsCl₆]²⁻ Anion

Wavelength (λₘₐₓ, nm)Wavenumber (cm⁻¹)Assignment (Tentative)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
~370~27,000d-d transitionModerate
~420~23,800d-d transitionModerate
~490~20,400d-d transitionLow
~570~17,500d-d transitionLow

Note: The exact positions and intensities of the absorption bands can be influenced by the solvent and the counter-ion.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., dilute hydrochloric acid to prevent hydrolysis).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically within the linear range of the spectrophotometer, i.e., an absorbance of 0.1-1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a reference.

    • Fill a matched quartz cuvette with the sample solution.

    • Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and, if the concentration is known, calculate the molar absorptivity (ε) for each band using the Beer-Lambert law (A = εcl).

uv_vis_workflow A Prepare Stock Solution B Perform Serial Dilutions A->B C Select Optimal Concentration B->C D Record Baseline with Solvent E Measure Sample Absorbance C->E D->E in Spectrophotometer F Identify λₘₐₓ and Calculate ε E->F

Figure 2: Key steps in the quantitative UV-Vis analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Challenge of Paramagnetism

NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic molecules in solution. However, for paramagnetic compounds such as this compound, the presence of unpaired electrons in the Os(IV) center dramatically alters the NMR experiment and the resulting spectra.

The Impact of Paramagnetism on NMR Spectra

The unpaired electrons in the d-orbitals of the Os(IV) ion create a strong local magnetic field. This has two major consequences for NMR spectroscopy:

  • Signal Broadening: The fluctuating magnetic field from the unpaired electrons provides a very efficient mechanism for nuclear spin relaxation. This leads to a rapid decay of the NMR signal, resulting in extremely broad resonance lines that are often difficult to distinguish from the baseline.

  • Large Chemical Shifts: The interaction between the unpaired electrons and the nuclei results in large shifts in the resonance frequencies, known as paramagnetic or hyperfine shifts. These shifts can be several orders of magnitude larger than the typical chemical shift range for diamagnetic compounds and can occur in either upfield or downfield directions.

Due to these effects, obtaining a high-resolution ¹³C or ¹H NMR spectrum of the [OsCl₆]²⁻ anion in solution is generally not feasible with standard NMR techniques.

What Can Be Learned from Paramagnetic NMR?

While conventional structural elucidation is challenging, specialized paramagnetic NMR experiments can provide valuable information about:

  • Magnetic Susceptibility: The paramagnetic shifts are related to the magnetic susceptibility of the complex.

  • Electron-Nuclear Hyperfine Coupling: The magnitude and sign of the paramagnetic shifts can provide insights into the distribution of unpaired electron spin density throughout the molecule.

  • Structural Information in the Solid State: Solid-state NMR techniques, which can average out some of the broadening interactions, may provide structural information.

Given the challenges, magnetic susceptibility measurements are often used as a complementary technique to probe the magnetic properties of such compounds.

Conclusion

The spectroscopic characterization of this compound presents a fascinating case study in the analysis of a paramagnetic coordination complex. While IR and UV-Vis spectroscopy provide clear and interpretable data regarding the vibrational and electronic structure of the [OsCl₆]²⁻ anion, NMR spectroscopy is significantly complicated by the paramagnetic nature of the Os(IV) center. A comprehensive understanding of this compound requires an integrated approach, leveraging the strengths of each technique and a solid theoretical foundation to interpret the resulting data. This guide provides the necessary framework for researchers and scientists to approach the spectroscopic analysis of this compound and related compounds with confidence and scientific rigor.

References

  • Kozikowski, B. A., & Keiderling, T. A. (1983). Intraconfigurational absorption spectroscopy of osmium(4+) ion in dipotassium hexachlorostannate and dipotassium hexachloroosmate crystals. The Journal of Physical Chemistry, 87(16), 2930-2938. [Link]

  • Woodward, L. A., & Creighton, J. A. (1961). Vibrational Spectra of the Hexachloro-anions of Rhenium(IV), Osmium(IV), Iridium(IV), and Platinum(IV). Spectrochimica Acta, 17(6), 594-599. [Link]

  • Bertini, I., & Luchinat, C. (1986). NMR of Paramagnetic Molecules in Biological Systems. Benjamin/Cummings Publishing Company. [Link]

  • Drago, R. S. (1992). Physical Methods for Chemists (2nd ed.). Saunders College Publishing. [Link]

Unveiling the Magnetic Subtleties of Disodium Hexachloroosmate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the magnetic properties of disodium hexachloroosmate, Na₂[OsCl₆], a compound of significant interest in coordination chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a cursory overview to deliver a detailed understanding of the theoretical principles, experimental methodologies, and nuanced interpretation of the magnetic behavior of this Os(IV) complex. We will delve into the profound impact of spin-orbit coupling on its 5d⁴ electronic configuration and provide actionable protocols for its characterization.

Theoretical Framework: Beyond Simple Paramagnetism

The magnetic properties of this compound are a direct consequence of the electronic structure of the hexachloroosmate(IV) anion, [OsCl₆]²⁻. In this octahedral complex, the osmium atom is in the +4 oxidation state, possessing a 5d⁴ electron configuration.

The Dominance of Spin-Orbit Coupling in a 5d⁴ System

For transition metals in the 3d series, the magnetic behavior can often be reasonably predicted by considering the spin-only magnetic moment. However, for heavier elements like osmium (a 5d element), a phenomenon known as spin-orbit coupling becomes a dominant factor and cannot be ignored. Spin-orbit coupling is the interaction between an electron's spin angular momentum and its orbital angular momentum. The magnitude of this effect scales rapidly with the nuclear charge (approximately as Z⁴), making it particularly significant for heavy elements.

In the case of the [OsCl₆]²⁻ anion, the strong octahedral ligand field leads to a low-spin t₂g⁴ configuration. Strong spin-orbit coupling within the t₂g orbitals splits these energy levels further, resulting in a non-magnetic J_eff = 0 ground state. This is a crucial deviation from what would be expected for a simple paramagnetic d⁴ ion, which would possess two unpaired electrons in the t₂g orbitals and thus a significant magnetic moment.

The Kotani-Plot: A Fingerprint of Spin-Orbit Coupling

The temperature dependence of the magnetic moment for a system with a J_eff = 0 ground state is characteristic and can be visualized using a Kotani plot. This plot of the effective magnetic moment (µ_eff) against temperature (normalized by the spin-orbit coupling constant, kT/λ) shows a distinctive curve. At very low temperatures, the system resides in the non-magnetic ground state, and the magnetic moment approaches zero. As the temperature increases, thermally populated excited states with non-zero magnetic moments become accessible, leading to a gradual rise in the overall effective magnetic moment. This "Kotani-like" behavior is a hallmark of strong spin-orbit coupling in d⁴ and d⁵ systems.

Experimental Characterization of Magnetic Properties

The precise measurement of the magnetic properties of this compound requires careful experimental design and execution, particularly given its potential sensitivity to air and moisture. The primary technique for this characterization is SQUID (Superconducting Quantum Interference Device) magnetometry.

SQUID Magnetometry: A High-Sensitivity Approach

SQUID magnetometry is an exceptionally sensitive technique capable of detecting very small magnetic moments, making it ideal for studying the subtle magnetic behavior of materials like Na₂[OsCl₆]. The instrument measures the magnetization of a sample as a function of temperature and applied magnetic field.

Experimental Protocol: SQUID Magnetometry of Powdered Na₂[OsCl₆]

The following protocol outlines the key steps for obtaining high-quality magnetic susceptibility data for a powdered, air- and moisture-sensitive sample like this compound.

Materials and Equipment:

  • SQUID magnetometer

  • Gelatin capsules or a specialized sample holder for air-sensitive materials

  • High-purity powdered Na₂[OsCl₆]

  • Inert atmosphere glovebox

  • Microbalance

  • Non-magnetic tools (e.g., ceramic or plastic spatulas)

Step-by-Step Procedure:

  • Sample Preparation (Inert Atmosphere):

    • All sample handling must be performed within a glovebox under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the sample.

    • Accurately weigh a small amount of the finely ground Na₂[OsCl₆] powder (typically 5-20 mg) using a microbalance.

    • Carefully transfer the weighed powder into a pre-weighed gelatin capsule.

    • Securely close the capsule. For highly sensitive samples, sealing the capsule with a small amount of non-magnetic adhesive may be considered.

  • Sample Loading:

    • Mount the sealed capsule into the sample holder of the SQUID magnetometer. Ensure it is positioned securely and centrally.

    • The sample holder is then introduced into the SQUID instrument.

  • Data Collection:

    • Temperature-Dependent Measurements:

      • Cool the sample to the lowest desired temperature (e.g., 2 K) in a zero applied magnetic field (Zero-Field-Cooled, ZFC).

      • Apply a small, constant magnetic field (e.g., 1000 Oe).

      • Measure the magnetization as the temperature is slowly increased to the desired upper limit (e.g., 300 K).

      • Subsequently, measure the magnetization as the temperature is cooled back down in the same applied field (Field-Cooled, FC). Divergence between the ZFC and FC curves at low temperatures can indicate magnetic ordering.

    • Field-Dependent Measurements (Isothermal Magnetization):

      • Set the temperature to a low value (e.g., 2 K).

      • Measure the magnetization as the applied magnetic field is swept from a large positive value to a large negative value and back again. This will reveal any hysteretic behavior indicative of ferromagnetism or other forms of magnetic ordering.

  • Data Analysis:

    • The raw magnetization data is converted to molar magnetic susceptibility (χ_M).

    • The effective magnetic moment (µ_eff) is calculated using the equation: µ_eff = √(8χ_M T).

    • The data is then plotted as µ_eff vs. T to observe the temperature-dependent magnetic behavior.


}

Experimental workflow for SQUID magnetometry of Na₂[OsCl₆].

Expected Magnetic Behavior and Data Interpretation

Temperature Dependence of the Effective Magnetic Moment

The effective magnetic moment of Na₂[OsCl₆] is expected to exhibit a "Kotani-like" temperature dependence.

  • At Room Temperature (around 300 K): The effective magnetic moment will be significantly lower than the spin-only value of 2.83 B.M. expected for two unpaired electrons. Reported values for related hexachloroosmate(IV) complexes are in the range of 1.4 - 1.7 B.M.

  • As Temperature Decreases: The effective magnetic moment will decrease steadily as the temperature is lowered, reflecting the depopulation of the thermally accessible excited states.

  • At Low Temperatures (approaching 0 K): The magnetic moment will approach zero as the system condenses into its non-magnetic J_eff = 0 ground state.

Recent research on related osmium halide perovskites has revealed unusual low-temperature properties, suggesting the possibility of a weak magnetic ground state.[1] This underscores the importance of high-quality, low-temperature SQUID measurements to probe for any subtle magnetic ordering or deviations from the idealized J_eff = 0 behavior.


}

Conceptual diagram of the expected magnetic behavior.

Summary of Key Magnetic Parameters

The following table summarizes the expected magnetic properties of this compound based on our current understanding of Os(IV) complexes.

ParameterExpected Value/BehaviorRationale
Osmium Oxidation State +4In the [OsCl₆]²⁻ anion.
d-electron Configuration 5d⁴ (low-spin)Strong octahedral ligand field.
Ground State J_eff = 0Dominated by strong spin-orbit coupling.
Room Temperature µ_eff ~1.4 - 1.7 B.M.Significantly quenched from the spin-only value due to spin-orbit coupling.
Low Temperature µ_eff Approaches 0 B.M.System relaxes to the non-magnetic ground state.
Temperature Dependence "Kotani-like"Characteristic of a J_eff = 0 ground state with thermally accessible excited states.
Magnetic Ordering Unlikely to show strong long-range order, but weak residual magnetism at low temperatures is possible.The J_eff = 0 ground state is non-magnetic.

Conclusion and Future Directions

The magnetic properties of this compound present a fascinating case study in the physics of heavy transition metal complexes. Its behavior is a clear departure from simple paramagnetic models and is entirely dictated by the strong spin-orbit coupling inherent to the 5d⁴ osmium center. This results in a non-magnetic J_eff = 0 ground state and a characteristic "Kotani-like" temperature dependence of its effective magnetic moment.

For researchers in materials science and drug development, a thorough understanding of these magnetic properties is crucial. For instance, the magnetic signature of the [OsCl₆]²⁻ core can be a valuable spectroscopic handle in more complex systems. Future research should focus on obtaining high-resolution, low-temperature magnetic data for Na₂[OsCl₆] to confirm the predicted behavior and to explore the possibility of any subtle, low-temperature magnetic phenomena. Furthermore, advanced theoretical calculations, such as ab initio multiconfigurational methods, would be invaluable in providing a more quantitative understanding of the electronic structure and magnetic properties of this intriguing compound.

References

  • Saura-Múzquiz, M., et al. (2022). Structural and Magnetic Properties of Some Vacancy-Ordered Osmium Halide Perovskites. Inorganic Chemistry, 61(40), 15977–15985. [Link]

  • Figgis, B. N., & Lewis, J. (1960). The Magnetic Properties of Transition Metal Complexes. Progress in Inorganic Chemistry, 6, 37-239.
  • Kotani, M. (1949). On the Magnetic Moment of Complex Salts. Journal of the Physical Society of Japan, 4(5), 293-297.
  • Carlin, R. L. (1986). Magnetochemistry. Springer-Verlag.
  • Quantum Design. (2000). MPMS Application Note 1014-201: Sample Mounting Considerations. [Link]

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Methodological & Application

Application Notes & Protocols: Disodium Hexachloroosmate as a Catalyst Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Safer Gateway to Osmium Catalysis

In the realm of synthetic organic chemistry, the creation of vicinal diols from alkenes is a cornerstone transformation. For decades, osmium tetroxide (OsO₄) has been the reagent of choice for this reaction, prized for its reliability and exquisite syn-stereoselectivity.[1] However, the high toxicity and volatility of OsO₄ pose significant handling challenges and safety risks, limiting its application, particularly in process development and scale-up operations.[2]

This guide focuses on a practical and scientifically robust alternative: Disodium hexachloroosmate (Na₂[OsCl₆]) . As a stable, water-soluble, and non-volatile Os(IV) salt, it serves as an excellent catalyst precursor.[3] Its primary utility lies in the in situ generation of the catalytically active high-valent osmium species required for oxidative transformations. The protocols detailed herein leverage this property, offering the precision of osmium catalysis with a significantly improved safety profile. We will explore its application in two powerful synthetic methods: the Upjohn syn-dihydroxylation and the Lemieux-Johnson oxidative cleavage.

Core Application 1: Catalytic syn-Dihydroxylation of Alkenes

The most prominent application of this compound is as a precursor in the catalytic syn-dihydroxylation of olefins to produce 1,2-diols. This process, widely known as the Upjohn dihydroxylation, utilizes a catalytic amount of an osmium source and a stoichiometric amount of a co-oxidant to continuously regenerate the active catalyst.[4]

Mechanism and Rationale

The catalytic cycle is a testament to elegant chemical design. The choice to start with an Os(IV) precursor like Na₂[OsCl₆] is validated by the presence of a strong co-oxidant, such as N-methylmorpholine N-oxide (NMO), which is capable of oxidizing the Os(IV) salt to the active Os(VIII) state (OsO₄). Once formed, the catalytic cycle proceeds as follows:

  • [3+2] Cycloaddition: The generated OsO₄ reacts with the alkene in a concerted [3+2] cycloaddition, forming a cyclic osmate ester. This concerted step is the key to the reaction's stereospecificity, as both C-O bonds form on the same face of the original double bond, ensuring a syn-diol product.

  • Hydrolysis: The osmate ester is hydrolyzed by water present in the reaction medium, releasing the desired 1,2-diol. This step reduces the osmium to a lower oxidation state, typically Os(VI).

  • Re-oxidation: The co-oxidant (NMO) re-oxidizes the Os(VI) species back to Os(VIII), regenerating the OsO₄ catalyst and allowing the cycle to continue. This regeneration is the cornerstone of using only a catalytic amount of the expensive and toxic osmium.[4]

Dihydroxylation_Cycle cluster_main Catalytic Cycle OsIV Na₂[OsCl₆] (Os IV Precursor) OsVIII OsO₄ (Active Catalyst, Os VIII) OsIV->OsVIII Initial Oxidation (NMO) OsmateEster Cyclic Osmate Ester (Os VI) OsVIII->OsmateEster [3+2] Cycloaddition Alkene Alkene (R₂C=CR₂) Alkene->OsmateEster OsmateEster->OsVIII Re-oxidation (NMO) Diol syn-1,2-Diol (Product) OsmateEster->Diol Hydrolysis (H₂O) NM N-Methylmorpholine NMO NMO (Co-oxidant) NMO->NM caption Catalytic cycle for Upjohn Dihydroxylation.

Caption: Catalytic cycle for Upjohn Dihydroxylation.

Protocol 1: Upjohn syn-Dihydroxylation of Cyclohexene

This protocol describes the synthesis of cis-1,2-cyclohexanediol. The procedure is adapted from standard Upjohn conditions, substituting this compound as the catalyst precursor.

Materials:

  • Cyclohexene (1.0 mmol, 82.2 mg)

  • This compound dihydrate (Na₂[OsCl₆]·2H₂O, 0.01 mmol, 4.8 mg)

  • N-methylmorpholine N-oxide (NMO), 50 wt% solution in water (1.2 mmol, 281 mg)

  • Acetone (10 mL)

  • Water (1 mL)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL).

  • Addition of Reagents: To the stirred solution, add the N-methylmorpholine N-oxide solution (1.2 mmol) followed by this compound dihydrate (0.01 mmol). The solution will typically turn dark brown.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL). Stir vigorously for 30 minutes. This step reduces any remaining active osmium species.

  • Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Workup: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude diol by flash column chromatography on silica gel to obtain pure cis-1,2-cyclohexanediol.

Data Presentation: Substrate Scope

The catalytic system is effective for a wide range of olefin substrates. The following table provides representative yields for the dihydroxylation of various alkenes using catalytic osmium and NMO, which are expected to be similar when using Na₂[OsCl₆] as the precursor.[5]

Substrate (Alkene)Product (Diol)Typical Yield
Styrene1-Phenyl-1,2-ethanediol>95%
trans-Stilbenemeso-1,2-Diphenyl-1,2-ethanediol~90%
1-Octene1,2-Octanediol>95%
Cyclohexenecis-1,2-Cyclohexanediol>95%
α-Methylstyrene1-Phenyl-1,2-propanediol~92%

Core Application 2: Catalytic Oxidative Cleavage of Alkenes

Building upon the initial dihydroxylation, osmium catalysis can be extended to the complete oxidative cleavage of the carbon-carbon double bond. The Lemieux-Johnson oxidation accomplishes this in a single procedural step by using sodium periodate (NaIO₄) as the terminal oxidant.[4]

Mechanism and Rationale

In this reaction, sodium periodate plays a dual role:

  • Re-oxidant: It regenerates the Os(VIII) catalyst from the Os(VI) intermediate, similar to NMO.

  • Cleaving Agent: It cleaves the intermediate 1,2-diol, formed in situ, to yield two carbonyl compounds (aldehydes or ketones).[6]

This one-pot procedure provides a valuable alternative to ozonolysis, avoiding the need for specialized ozone-generating equipment. The reaction typically stops at the aldehyde stage without over-oxidation to carboxylic acids.[4]

Lemieux_Johnson_Workflow Lemieux-Johnson Oxidation Workflow cluster_reagents Reagents Alkene Alkene (R¹R²C=CR³R⁴) Diol Intermediate syn-Diol (Not Isolated) Alkene->Diol Catalytic Dihydroxylation (OsO₄ generated in situ) Carbonyls Carbonyl Products (R¹R²C=O + R³R⁴C=O) Diol->Carbonyls Oxidative Cleavage (NaIO₄) Catalyst Na₂[OsCl₆] (cat.) Oxidant NaIO₄ (stoich.) caption Workflow for the Lemieux-Johnson Oxidation.

Caption: Workflow for the Lemieux-Johnson Oxidation.

Protocol 2: Lemieux-Johnson Oxidative Cleavage of 1-Octene

This protocol describes the cleavage of 1-octene to produce heptanal.

Materials:

  • 1-Octene (1.0 mmol, 112.2 mg)

  • This compound dihydrate (Na₂[OsCl₆]·2H₂O, 0.005 mmol, 2.4 mg)

  • Sodium periodate (NaIO₄) (2.2 mmol, 470.5 mg)

  • Dioxane or THF (10 mL)

  • Water (2 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-octene (1.0 mmol) in dioxane (10 mL) and water (2 mL).

  • Addition of Reagents: Add sodium periodate (2.2 mmol) to the solution, followed by this compound dihydrate (0.005 mmol).

  • Reaction Monitoring: Stir the resulting slurry at room temperature. The reaction is often accompanied by the formation of a precipitate (sodium iodate). Monitor by TLC for the disappearance of the starting material (typically 2-4 hours).

  • Workup: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (note: the aldehyde product can be volatile). The crude heptanal can be used directly or purified by distillation.

Safety, Handling, and Decontamination

Authoritative Grounding: All osmium compounds are highly toxic and must be handled with extreme care. Chronic exposure can lead to organ damage, and acute exposure to vapors can cause severe eye and respiratory tract damage.[5]

  • Engineering Controls: Always handle this compound and any reaction involving it inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended if there is a splash risk.

    • Hand Protection: Wear two pairs of nitrile gloves, changing the outer pair frequently.

    • Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required.

  • Storage: Store this compound in a well-sealed, clearly labeled glass container in a cool, dry, and designated area. Do not store in plastic containers, as they can be permeable to osmium compounds over time.

  • Decontamination and Quenching:

    • Equipment: All glassware that has come into contact with osmium must be decontaminated before removal from the fume hood. Rinse or dip the equipment in corn oil (which will turn black upon reacting with osmium species) or an aqueous solution of sodium sulfite or sodium bisulfite.

    • Spills: Neutralize small spills with a solution of sodium sulfite or by absorbing with a material soaked in corn oil.

References

  • Lemieux, R. U.; Johnson, W. S. Periodate-Permanganate Oxidations. V. Oxidative Cleavage of Olefins by Periodate in the Presence of a Catalytic Amount of Osmium Tetroxide. J. Am. Chem. Soc.1956 , 78 (11), 2633–2635. [Link]

  • Schröder, M. Osmium tetraoxide cis-hydroxylation of unsaturated substrates. Chem. Rev.1980 , 80 (2), 187–213. [Link]

  • Organic Chemistry Portal. Upjohn Dihydroxylation. [Link]

  • Master Organic Chemistry. OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

  • Yale Environmental Health & Safety. Osmium Tetroxide Safety Guideline. [Link]

  • Singh, A. K.; Sharma, S. Recent Advancements in the Development of Osmium Catalysts for Various Oxidation Reactions: A New Era? Catalysis Reviews2021 , 63 (4), 635-685. [Link]

  • Nicolaou, K. C.; et al. An Expedient Procedure for the Oxidative Cleavage of Olefinic Bonds with PhI(OAc)₂, NMO, and Catalytic OsO₄. Org. Lett.2009 , 11 (8), 1757–1760. [Link]

  • VanRheenen, V.; Kelly, R. C.; Cha, D. Y. An improved catalytic OsO₄ oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Lett.1976 , 17 (23), 1973-1976. [Link]

  • Wikipedia. Dihydroxylation. [Link]

  • Chemistry LibreTexts. 9.13: Dihydroxylation of Alkenes. [Link]

  • Wikipedia. Lemieux–Johnson oxidation. [Link]

  • Quora. What is Lemieux-Johnson reaction? [Link]

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Application Notes and Protocols for Disodium Hexachloroosmate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and utilization of disodium hexachloroosmate (Na₂[OsCl₆]) in chemical synthesis. This document emphasizes safety, procedural rationale, and detailed protocols for the synthesis of advanced osmium complexes.

Core Principles and Safety Mandates

This compound is a stable, red solid and a common precursor in osmium chemistry.[1] While it is less volatile and acutely toxic than osmium tetroxide (OsO₄), it must be handled with care as it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2][3] All manipulations should be conducted in a well-ventilated fume hood.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
Chemical Formula Na₂[OsCl₆][4]
Molar Mass 448.91 g/mol (anhydrous)[4]
Appearance Red solid[4]
Hazard Statements H302, H315, H319, H335[2]
Precautionary Statements P261, P280, P301+P310, P305+P351+P338[3]
Personal Protective Equipment (PPE) and Engineering Controls

A rigorous adherence to safety protocols is paramount when working with any osmium compound. The following represent the minimum requirements for handling disodium hexachaloosmate:

  • Engineering Controls : Always handle solid this compound and its solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Eye Protection : Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities or when there is a risk of splashing.

  • Skin Protection : A flame-resistant lab coat must be worn and fully buttoned.

  • Hand Protection : Double-gloving with nitrile gloves is recommended. Change gloves frequently, especially if contamination is suspected.

Storage and Waste Disposal

Proper storage is crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be tightly sealed.

  • Waste Disposal : All osmium-containing waste is considered hazardous. Dispose of waste in clearly labeled, sealed containers in accordance with institutional and local regulations.

Synthesis of Organo-Osmium Complexes from this compound

This compound is a versatile starting material for a variety of organometallic osmium complexes. The Os(IV) center is readily reduced in the presence of appropriate ligands and reducing agents, paving the way for the synthesis of complexes with diverse applications in catalysis and materials science.

General Mechanistic Considerations

The synthesis of many osmium(II) and osmium(0) complexes from this compound involves a reductive ligation process. The choice of solvent and ligands plays a critical role in the reaction outcome. For instance, in the presence of phosphine ligands, which are excellent σ-donors and π-acceptors, the Os(IV) center can be stabilized in lower oxidation states.

Detailed Experimental Protocols

The following protocols are designed to be illustrative of the synthetic utility of this compound. Researchers should perform a thorough risk assessment before proceeding with any new reaction.

Protocol 1: Synthesis of a Tris(triphenylphosphine)osmium(II) Complex

This protocol describes a general method for the synthesis of an osmium(II) phosphine complex, a common precursor for further catalytic studies.

Workflow for Synthesis of Tris(triphenylphosphine)osmium(II) Complex

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Suspend Na₂[OsCl₆] and PPh₃ in an appropriate solvent (e.g., 2-methoxyethanol) B Add a reducing agent (e.g., formaldehyde or NaBH₄) A->B Step 1 C Heat the mixture to reflux under an inert atmosphere (N₂ or Ar) B->C Step 2 D Cool the reaction mixture C->D Step 3 E Collect the precipitate by filtration D->E Step 4 F Wash the product with ethanol and diethyl ether E->F Step 5 G Dry the product in vacuo F->G Step 6

Caption: Workflow for the synthesis of a tris(triphenylphosphine)osmium(II) complex.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound (Na₂[OsCl₆])448.911.00 g2.23 mmol
Triphenylphosphine (PPh₃)262.292.33 g8.88 mmol
2-Methoxyethanol-50 mL-
Formaldehyde (37% in H₂O)30.035 mL~62 mmol

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.00 g, 2.23 mmol) and triphenylphosphine (2.33 g, 8.88 mmol).

  • Add 50 mL of 2-methoxyethanol to the flask.

  • While stirring, add 5 mL of a 37% aqueous solution of formaldehyde.

  • Heat the mixture to reflux under a nitrogen atmosphere for 4 hours. The color of the solution should change, and a precipitate may form.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product sequentially with 20 mL of ethanol, 20 mL of water, and finally with 20 mL of diethyl ether to remove unreacted starting materials and byproducts.

  • Dry the resulting solid under vacuum to yield the desired tris(triphenylphosphine)osmium(II) complex.

Rationale for Experimental Choices:

  • Excess Triphenylphosphine : A molar excess of triphenylphosphine is used to ensure complete coordination to the osmium center and to facilitate the reduction of Os(IV) to Os(II).

  • Reducing Agent : Formaldehyde serves as the reducing agent in this reaction. Sodium borohydride in ethanol can also be used as an alternative.[4]

  • Solvent : 2-Methoxyethanol is a high-boiling polar solvent that is suitable for this type of reaction, which often requires elevated temperatures.

Protocol 2: Synthesis of an Osmium Carbonyl Cluster

Osmium carbonyl clusters are an important class of compounds with applications in catalysis and materials science. This protocol provides a general method for their synthesis from this compound.

Logical Flow for Osmium Carbonyl Cluster Synthesis

Start Start with Na₂[OsCl₆] Step1 Dissolve in a suitable solvent (e.g., ethanol) Start->Step1 Step2 Introduce a carbon monoxide (CO) source Step1->Step2 Step3 Heat under pressure Step2->Step3 Step4 Formation of Osmium Carbonyl Precursor Step3->Step4 Step5 Further ligand exchange or clusterification reactions Step4->Step5 Product Desired Osmium Carbonyl Cluster Step5->Product

Caption: Logical flow for the synthesis of osmium carbonyl clusters.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound (Na₂[OsCl₆])448.910.50 g1.11 mmol
Anhydrous Ethanol-40 mL-
Carbon Monoxide (CO)28.01High Pressure-

Procedure:

  • Place this compound (0.50 g, 1.11 mmol) in a high-pressure autoclave equipped with a magnetic stir bar.

  • Add 40 mL of anhydrous ethanol to the autoclave.

  • Seal the autoclave and purge with nitrogen gas, followed by pressurizing with carbon monoxide to the desired pressure (e.g., 50-100 atm). Caution: Carbon monoxide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety measures.

  • Heat the autoclave to 150-175 °C and maintain this temperature for 12-24 hours with vigorous stirring.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a safe manner.

  • The resulting solution containing the osmium carbonyl cluster can then be subjected to further purification, typically by chromatography on silica gel or alumina.

Causality in Experimental Design:

  • High Pressure and Temperature : The formation of osmium carbonyl clusters from simple precursors requires high temperatures and pressures to facilitate the reductive carbonylation of the osmium center.

  • Solvent Choice : Ethanol can act as both a solvent and a reducing agent under these harsh conditions.

  • Inert Atmosphere : The initial purging with nitrogen is crucial to remove oxygen, which can interfere with the reaction and lead to the formation of unwanted byproducts.

Concluding Remarks

This compound is a valuable and versatile starting material for the synthesis of a wide array of osmium complexes. A thorough understanding of its properties and strict adherence to safety protocols are essential for its successful and safe utilization in a research setting. The protocols provided herein serve as a foundation for the development of novel osmium-based catalysts and materials.

References

  • Organic Syntheses. (2010). Working with Hazardous Chemicals. Retrieved from [Link]

  • Arkat USA. (n.d.). Three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and 2-nitrocyclohexanone. Retrieved from [Link]

  • Google Patents. (2000). Triphenylphosphine oxide complex process.
  • PubMed Central. (2021). Cyclometalated Osmium Compounds and beyond: Synthesis, Properties, Applications. Retrieved from [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]

  • ACS Publications. (n.d.). Osmium(IV) Tetraaryl Complexes Formed from Prefunctionalized Ligands. Inorganic Chemistry. Retrieved from [Link]

  • NY Creates. (2025). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium hexachloroosmate. Retrieved from [Link]

  • ResearchGate. (n.d.). Research progress in the coordination chemistry of osmium. Retrieved from [Link]

  • University College Dublin. (n.d.). Journal Name. Retrieved from [Link]

  • American Elements. (n.d.). Sodium Hexachloroosmiate(IV) Dihydrate. Retrieved from [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved from [Link]

  • Drew University. (n.d.). The Synthesis and Analysis of Triosmium Carbonyl Clusters with Potential Biological Activity. Retrieved from [Link]

  • University of Wisconsin–Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]

  • Washington State University. (2012). Osmium–Germanium and Osmium–Germanium–Gold Carbonyl Cluster Complexes: Syntheses, Structures, Bonding, and Reactivity. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization and reactions of osmium(IV) ammines. Inorganic Chemistry. Retrieved from [Link]

  • YouTube. (2024). How to store chemicals safety. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ammonium Hexachlororhodate(III)Trihydrate. Retrieved from [Link]

  • MDPI. (n.d.). The First Homoleptic Complex of Seven-Coordinated Osmium: Synthesis and Crystallographical Evidence of Pentagonal Bipyramidal Polyhedron of Heptacyanoosmate(IV). Retrieved from [Link]

  • Semantic Scholar. (2016). Generating Formulas of Transition Metal Carbonyl Clusters of Osmium, Rhodium and Rhenium. Retrieved from [Link]

Sources

The Synthetic Versatility of Disodium Hexachloroosmate: A Gateway to Novel Osmium Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Disodium hexachloroosmate, Na₂[OsCl₆], stands as a cornerstone precursor in the synthesis of a diverse array of osmium complexes. Its accessibility and reactivity make it an invaluable starting material for researchers in organometallics, catalysis, and medicinal chemistry. This comprehensive guide provides an in-depth exploration of the utility of this compound, detailing its properties, safe handling, and application in the synthesis of various classes of osmium compounds. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering both practical instruction and a deeper understanding of the underlying chemical principles.

Understanding the Precursor: this compound

This compound is a coordination compound featuring an osmium(IV) center octahedrally coordinated to six chloride ligands. It is typically a crystalline solid, and its solubility and reactivity are key to its utility.

Physicochemical Properties
PropertyValueReference
Chemical Formula Na₂[OsCl₆][1]
Molecular Weight 448.90 g/mol (anhydrous)[1]
Appearance Dark orange crystalline powder[1]
Oxidation State of Osmium +4
Coordination Geometry Octahedral
Solubility Soluble in water[1]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin and serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2]

Core Safety Protocols:

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (tested according to EN 374), and a lab coat.[2]

  • Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.[2] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is sensitive to air and moisture.[1]

The Mechanism of Substitution: Unlocking Reactivity

The synthesis of new osmium complexes from this compound hinges on the principles of ligand substitution reactions at an octahedral metal center. The [OsCl₆]²⁻ anion is relatively inert, and harsh reaction conditions are often necessary to displace the chloride ligands.[3] The mechanism of these substitutions can generally be described as a continuum between dissociative (D) and associative (A) pathways.[4]

In a dissociative mechanism , a chloride ligand first dissociates from the osmium center, forming a five-coordinate intermediate, which is then attacked by the incoming ligand. Conversely, in an associative mechanism , the incoming ligand first coordinates to the osmium center, forming a seven-coordinate intermediate, followed by the departure of a chloride ligand.[4] For octahedral complexes like [OsCl₆]²⁻, substitution reactions often proceed through a dissociative interchange (Id) mechanism, where the dissociation of the Os-Cl bond is the rate-determining step.[4]

The choice of solvent, temperature, and the nature of the incoming ligand all play crucial roles in influencing the reaction pathway and rate. Polar solvents can facilitate the departure of the chloride ligand, and higher temperatures provide the necessary activation energy for bond cleavage.

Synthesis of Arene-Osmium(II) Complexes

Arene-osmium(II) "piano-stool" complexes are a significant class of organometallic compounds with applications in catalysis and medicinal chemistry. A highly efficient synthesis of the dimeric benzene-osmium(II) chloride complex can be achieved directly from this compound.

Protocol: Synthesis of [(η⁶-C₆H₆)OsCl₂]₂

This protocol outlines the synthesis of a key dimeric arene-osmium(II) complex, which serves as a precursor to a variety of monomeric derivatives. The reaction involves the reductive carbonylation of the Os(IV) center to Os(II) and the coordination of the benzene ring.

Materials:

  • This compound (Na₂[OsCl₆])

  • 1,3-Cyclohexadiene

  • Aqueous ethanol

  • Argon or Nitrogen source

Procedure:

  • In a reaction vessel equipped with a reflux condenser, dissolve this compound in aqueous ethanol.

  • Add an excess of 1,3-cyclohexadiene to the solution.

  • The reaction can be performed under conventional heating or microwave irradiation to significantly reduce the reaction time.

  • Reflux the mixture under an inert atmosphere (e.g., argon).

  • Monitor the reaction progress. The formation of the product is indicated by a color change.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, [(η⁶-C₆H₆)OsCl₂]₂, will precipitate out of the solution.

  • Isolate the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Yield: This method has been reported to produce the target complex in up to 97% yield.

Causality of Experimental Choices:

  • 1,3-Cyclohexadiene: This reagent serves a dual purpose: it acts as the source of the benzene ligand via dehydrogenation and as a reducing agent to convert Os(IV) to Os(II).

  • Aqueous Ethanol: This solvent system is effective for dissolving the polar precursor, Na₂[OsCl₆], while also being compatible with the organic reagent.

  • Inert Atmosphere: Prevents the potential oxidation of the desired Os(II) product.

  • Heating/Microwave Irradiation: Provides the necessary energy to overcome the activation barrier for ligand substitution and reduction.

Caption: Synthesis of [(η⁶-C₆H₆)OsCl₂]₂ from Na₂[OsCl₆].

Synthesis of Osmium(II) Polypyridyl Complexes

Osmium(II) polypyridyl complexes are of significant interest due to their rich photophysical properties, making them candidates for applications in photodynamic therapy (PDT) and as photosensitizers.[5]

Protocol: Synthesis of [Os(diimine)₂Cl₂] Type Complexes

This protocol describes a general method for the synthesis of dichlorido-bis(diimine)osmium(II) complexes, which are versatile precursors for further functionalization.

Materials:

  • This compound (Na₂[OsCl₆])

  • Diimine ligand (e.g., 4,7-diphenyl-1,10-phenanthroline)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, suspend this compound and two equivalents of the diimine ligand in DMF.

  • Reflux the mixture under an inert atmosphere for an extended period (e.g., 16 hours).

  • The reaction mixture will typically undergo a color change, indicating the formation of the Os(II) complex.

  • After cooling, the product can be isolated by filtration.

  • Further purification can be achieved by washing with DMF and then precipitating the product from a suitable solvent mixture.[6]

Quantitative Data Summary:

Reactant 1Reactant 2SolventConditionsProduct
Na₂[OsCl₆]2 eq. 4,7-diphenyl-1,10-phenanthrolineDMFReflux, 16h, Inert atm.[Os(4,7-diphenyl-1,10-phenanthroline)₂Cl₂]

Causality of Experimental Choices:

  • Diimine Ligand: These strong-field ligands stabilize the Os(II) oxidation state and are crucial for the desired photophysical properties.

  • DMF: A high-boiling polar aprotic solvent that is effective in dissolving the reactants and facilitating the high-temperature reaction required for ligand substitution.

  • Reflux Conditions: The high temperature is necessary to drive the substitution of the six chloride ligands and the reduction of Os(IV) to Os(II).

G Na2OsCl6 Na₂[OsCl₆] Reaction DMF, Reflux, 16h Na2OsCl6->Reaction Diimine 2 x Diimine Ligand Diimine->Reaction Product [Os(diimine)₂Cl₂] Reaction->Product

Sources

Applications of Disodium Hexachloroosmate in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Disodium hexachloroosmate (Na₂[OsCl₆]) is a pivotal, air-sensitive inorganic precursor that serves as a gateway to a diverse range of osmium-based materials.[1] Its stable octahedral [OsCl₆]²⁻ complex, featuring a paramagnetic low-spin d⁴ configuration, makes it a versatile starting material for applications in catalysis, thin-film deposition, and nanotechnology.[1] This technical guide provides in-depth application notes and detailed protocols for researchers, scientists, and professionals in drug development, aiming to unlock the potential of this compound in advanced materials synthesis. The focus is on providing not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a robust and reproducible experimental design.

Section 1: Synthesis of Osmium-Based Catalysts

This compound is an excellent precursor for the synthesis of heterogeneous and homogeneous osmium catalysts. Osmium-based catalysts are known for their high efficiency in various organic transformations, including hydrogenation and dihydroxylation reactions.[2] A common strategy involves the conversion of this compound to other osmium compounds that are more readily dispersed on a support or used in a catalytic cycle.

Application Note: Heterogeneous Catalyst Preparation

The preparation of supported osmium catalysts is critical for applications in continuous flow reactors and for ease of catalyst separation and recycling. The following protocol describes a method to prepare a supported osmium catalyst by first converting this compound to ammonium hexachloroosmate, which is then deposited on a high-surface-area support and reduced to metallic osmium.

Protocol 1: Preparation of a Supported Osmium Catalyst

Objective: To synthesize a 1 wt% osmium on activated carbon catalyst.

Materials:

  • This compound (Na₂[OsCl₆])

  • Ammonium chloride (NH₄Cl)

  • Deionized water

  • High-surface-area activated carbon

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Standard laboratory glassware and filtration apparatus

  • Tube furnace

Step-by-Step Methodology:

  • Synthesis of Ammonium Hexachloroosmate:

    • Dissolve a calculated amount of this compound in a minimal amount of deionized water.

    • In a separate beaker, prepare a saturated solution of ammonium chloride in deionized water.

    • Slowly add the ammonium chloride solution to the this compound solution while stirring. A precipitate of ammonium hexachloroosmate ((NH₄)₂[OsCl₆]) will form.[3]

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration and wash with a small amount of cold deionized water, followed by ethanol.

    • Dry the ammonium hexachloroosmate precipitate in a desiccator.

  • Impregnation of the Support:

    • Prepare a solution of the synthesized ammonium hexachloroosmate in deionized water. The concentration should be calculated to achieve the desired 1 wt% loading on the activated carbon support.

    • Add the activated carbon support to this solution.

    • Stir the slurry for 4 hours at room temperature to ensure uniform impregnation.

    • Remove the excess solvent by rotary evaporation under reduced pressure.

  • Reduction to Metallic Osmium:

    • Place the impregnated carbon support in a quartz tube within a tube furnace.

    • Purge the tube with nitrogen gas for 30 minutes to remove any air.

    • Switch the gas flow to a mixture of hydrogen and nitrogen (e.g., 5% H₂ in N₂).

    • Heat the furnace to 400°C at a ramp rate of 5°C/min and hold at this temperature for 4 hours to reduce the ammonium hexachloroosmate to metallic osmium nanoparticles on the carbon support.[3]

    • Cool the furnace to room temperature under a nitrogen atmosphere.

    • The resulting material is a 1 wt% Os/C catalyst.

Causality Behind Experimental Choices:

  • The conversion to ammonium hexachloroosmate is performed because it has lower solubility in water compared to the sodium salt, facilitating its precipitation and separation from byproducts.

  • Impregnation is a straightforward method to disperse the precursor onto the high-surface-area support, maximizing the available catalytic sites.

  • The reduction under a hydrogen atmosphere is a standard procedure to convert metal salts to their metallic state. The temperature of 400°C is chosen to be high enough for complete reduction without causing significant sintering of the osmium nanoparticles.

Section 2: Thin-Film Deposition

This compound can serve as a precursor for the deposition of osmium and osmium-containing thin films via Chemical Vapor Deposition (CVD). While direct use of inorganic salts in traditional CVD can be challenging due to their low volatility, this section provides a conceptual protocol that may require adaptation and optimization based on the specific CVD system. The principle relies on the thermal decomposition of the precursor at a heated substrate.

Application Note: Chemical Vapor Deposition of Osmium Thin Films

This protocol outlines a hypothetical approach for the deposition of osmium thin films using this compound. Process parameters will need to be experimentally determined and optimized.

Protocol 2: Chemical Vapor Deposition (CVD) of Osmium Films (Hypothetical)

Objective: To deposit a thin film of osmium on a silicon wafer.

Materials:

  • This compound (Na₂[OsCl₆])

  • Silicon wafer (substrate)

  • Argon or Nitrogen (carrier gas)

  • Hydrogen (reactant gas, optional for reduction)

  • CVD reactor with a precursor delivery system and substrate heater

Experimental Parameters (Starting Points for Optimization):

ParameterValue RangeRationale
Precursor Temperature300 - 450°CRequires experimental determination to achieve sufficient vapor pressure without premature decomposition.
Substrate Temperature500 - 700°CHigher temperatures promote the decomposition of the precursor to form a metallic film.[4]
Reactor Pressure1 - 10 TorrLow pressure increases the mean free path of the precursor molecules, leading to more uniform deposition.
Carrier Gas Flow Rate20 - 100 sccmTransports the vaporized precursor to the substrate.
Reactant Gas (H₂) Flow Rate10 - 50 sccmCan be used as a reducing agent to facilitate the formation of metallic osmium.[1]

Step-by-Step Methodology:

  • Substrate Preparation:

    • Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.

    • Load the cleaned substrate into the CVD reactor.

  • Precursor Handling and Delivery:

    • Load this compound into the precursor bubbler or boat.

    • Heat the precursor to the desired temperature to generate sufficient vapor pressure.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature.

    • Introduce the carrier gas through the precursor container to transport the vaporized Disodium hexachahoosmate into the reaction chamber.

    • If a reducing environment is desired, introduce hydrogen gas into the chamber.

    • Allow the deposition to proceed for the desired amount of time to achieve the target film thickness.

  • Post-Deposition:

    • Stop the precursor and reactant gas flow.

    • Cool the reactor to room temperature under an inert gas flow.

    • Remove the coated substrate for characterization.

Diagram of a Hypothetical CVD Workflow:

CVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Load_Precursor Load Na₂[OsCl₆] Heat_Precursor Heat Precursor Load_Precursor->Heat_Precursor Clean_Substrate Clean Substrate Heat_Substrate Heat Substrate Clean_Substrate->Heat_Substrate Introduce_Gases Introduce Carrier/Reactant Gases Heat_Precursor->Introduce_Gases Heat_Substrate->Introduce_Gases Deposition Film Growth Introduce_Gases->Deposition Cool_Down Cool Down Deposition->Cool_Down Characterization Characterize Film Cool_Down->Characterization

Caption: A simplified workflow for the chemical vapor deposition of osmium films.

Section 3: Synthesis of Osmium Nanoparticles

Application Note: Colloidal Synthesis of Osmium Nanoparticles

This protocol provides a general method for the synthesis of osmium nanoparticles using a chemical reduction approach. The choice of reducing and stabilizing agents is critical and may require optimization.

Protocol 3: Surfactant-Free Synthesis of Osmium Nanoparticles

Objective: To synthesize colloidal osmium nanoparticles.

Materials:

  • This compound (Na₂[OsCl₆])

  • Methanol

  • Deionized water

  • Sealed reaction vessel (e.g., polypropylene tube)

  • Oil bath

Step-by-Step Methodology:

  • Precursor Solution Preparation:

    • Prepare a 2.5 mM solution of this compound in a mixture of methanol and deionized water. A volume ratio of 1:2 (methanol:water) is a good starting point.[2]

  • Reaction Setup:

    • Transfer the precursor solution to a sealed reaction vessel.

    • Place the sealed vessel in a preheated oil bath at 90°C.

  • Nanoparticle Formation:

    • Heat the reaction mixture for 6 hours. The formation of nanoparticles is often indicated by a color change in the solution.[5]

  • Purification (Optional):

    • If necessary, the nanoparticles can be purified by centrifugation to form a pellet.

    • The supernatant can be decanted, and the nanoparticles can be redispersed in deionized water to remove any unreacted precursor.[5]

  • Characterization:

    • The size, morphology, and crystal structure of the synthesized osmium nanoparticles can be characterized using techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).

Causality Behind Experimental Choices:

  • Methanol acts as both a solvent and a reducing agent in this surfactant-free synthesis.[2]

  • The use of a sealed reaction vessel is important to prevent the evaporation of the solvent at the reaction temperature of 90°C.

  • The absence of a surfactant simplifies the purification process and results in "cleaner" nanoparticle surfaces, which can be advantageous for catalytic applications.

Diagram of Nanoparticle Synthesis Workflow:

Nanoparticle_Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Characterization Prepare_Solution Prepare Na₂[OsCl₆] in Methanol/Water Heat_Reaction Heat at 90°C for 6h Prepare_Solution->Heat_Reaction Purification Purification (Centrifugation) Heat_Reaction->Purification Characterization TEM, XRD Analysis Purification->Characterization

Caption: A general workflow for the surfactant-free synthesis of osmium nanoparticles.

References

  • Deposition of osmium thin films using pyrazolate complexes as CVD source reagents - CORE. (URL: [Link])

  • Osmium and OsOx nanoparticles: an overview of syntheses and applications | Request PDF. (URL: [Link])

  • Ammonium hexachloroosmate(IV) - Wikipedia. (URL: [Link])

  • Osmium and OsO x nanoparticles: an overview of syntheses and applications - PMC. (URL: [Link])

  • ALD Materials - Gelest Technical Library. (URL: [Link])

  • Surfactant-free-syntheses-and-pair-distribution-function-analysis-of-osmium-nanoparticles.pdf - ResearchGate. (URL: [Link])

  • Immobilized Osmium Catalyst for Asymmetric Dihydroxylation of Olefins. (URL: [Link])

  • New CVD Source Reagents for Osmium Thin Film Deposition | Request PDF. (URL: [Link])

  • (PDF) Metal Organic Frameworks as precursors for the manufacture of advanced catalytic materials - ResearchGate. (URL: [Link])

  • Deposition of osmium thin films using pyrazolate complexes as CVD source reagents - Journal of Materials Chemistry (RSC Publishing). (URL: [Link])

  • Atomic Layer Deposition of Osmium | Request PDF. (URL: [Link])

  • Osmium on Chelate Resin: Nonvolatile Catalyst for the Synthesis of Diols from Alkenes. (URL: [Link])

  • Synthesis and controlled growth of osmium nanoparticles by electron irradiation - Dalton Transactions (RSC Publishing). (URL: [Link])

  • US9371338B2 - Organosilane precursors for ALD/CVD silicon-containing film applications - Google P
  • Exploring metal carbamates as precursors for the synthesis of metal–organic frameworks - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Vapor-phase methods for synthesizing metal-organic framework thin films - The Innovation. (URL: [Link])

  • Symmetrical Catalysis and C-H Activation in Unsaturated Amides and Esters of Osmium: Applications in Pharmaceuticals Drug Synthesis - Preprints.org. (URL: [Link])

  • Seed-Mediated Synthesis of Metal-Organic Frameworks - PubMed. (URL: [Link])

  • (PDF) Metal-organic CVD of Y 2 O 3 Thin Films using Yttrium tris -amidinates. (URL: [Link])

  • Metal Organic Frameworks (MOFs) Preparation and their Applications- University of Arkansas - YouTube. (URL: [Link])

Sources

Electrochemical Applications of Disodium Hexachloroosmate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the electrochemical applications of disodium hexachloroosmate (Na₂[OsCl₆]). This guide deviates from a rigid template to offer an in-depth exploration of the compound's utility, focusing on the scientific principles and practical methodologies that underpin its use in modern electrochemistry.

Fundamental Electrochemical Properties of this compound

This compound is a water-soluble coordination compound containing osmium in the +4 oxidation state. Its electrochemical behavior is primarily dictated by the reversible one-electron redox reaction of the osmium center, transitioning between Os(IV) and Os(III) oxidation states.

Redox Behavior:

The core electrochemical process is the reduction of the hexachloroosmate(IV) anion to hexachloroosmate(III):

[OsCl₆]²⁻ + e⁻ ⇌ [OsCl₆]³⁻

While a definitive standard reduction potential (E°) for this couple is not consistently reported in standard electrochemical tables, its formal potential is highly dependent on the electrolyte composition and pH. For practical applications, the formal potential is a more relevant parameter and is typically determined experimentally in the specific medium of interest using techniques like cyclic voltammetry.

A key characteristic of this redox couple is its well-defined and reversible nature, making it an excellent candidate for applications requiring efficient electron transfer.

Application in Amperometric Biosensors: The Role of a Redox Mediator

This compound and its derivatives are effective redox mediators in second-generation amperometric biosensors. These mediators act as electron shuttles, facilitating electron transfer between the active site of an enzyme and the surface of an electrode.[1] This is particularly crucial for enzymes where the redox center is deeply embedded within the protein structure, hindering direct electron transfer to the electrode.

Principle of Mediated Electron Transfer in a Glucose Biosensor

A prominent example is the glucose biosensor, which utilizes the enzyme glucose oxidase (GOx). The overall detection mechanism can be summarized as follows:

  • Enzymatic Oxidation of Glucose: Glucose oxidase catalyzes the oxidation of glucose to gluconolactone, reducing its flavin adenine dinucleotide (FAD) cofactor to FADH₂.

    • Glucose + GOx(FAD) → Gluconolactone + GOx(FADH₂)

  • Mediator Regeneration of the Enzyme: The reduced enzyme, GOx(FADH₂), is re-oxidized by the osmium(IV) complex ([OsCl₆]²⁻), which is itself reduced to the osmium(III) state ([OsCl₆]³⁻).

    • GOx(FADH₂) + 2[OsCl₆]²⁻ → GOx(FAD) + 2[OsCl₆]³⁻ + 2H⁺

  • Electrochemical Re-oxidation of the Mediator: The reduced mediator, [OsCl₆]³⁻, diffuses to the electrode surface where it is electrochemically re-oxidized back to [OsCl₆]²⁻ at a specific applied potential. This electron transfer generates a current that is directly proportional to the glucose concentration.

    • 2[OsCl₆]³⁻ → 2[OsCl₆]²⁻ + 2e⁻

G cluster_electrode Electrode Surface Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GOx(FAD) -> GOx(FADH₂) GOx(FADH₂) GOx(FADH₂) 2[OsCl₆]³⁻ 2[OsCl₆]³⁻ GOx(FADH₂)->2[OsCl₆]³⁻ 2[OsCl₆]²⁻ Electrode Electrode 2[OsCl₆]³⁻->Electrode Diffusion 2[OsCl₆]²⁻ 2[OsCl₆]²⁻ Current Current Electrode->Current 2e⁻ Electrode->2[OsCl₆]²⁻ Re-oxidation

Protocol: Fabrication of an Amperometric Glucose Biosensor

This protocol outlines the basic steps for creating a laboratory-scale glucose biosensor using a screen-printed carbon electrode (SPCE) and an osmium-based mediator.

Materials and Reagents:

  • This compound (Na₂[OsCl₆])

  • Glucose Oxidase (GOx) from Aspergillus niger

  • Poly(ethylene glycol) diglycidyl ether (PEGDGE) as a cross-linking agent

  • Phosphate buffered saline (PBS), pH 7.4

  • Glucose standard solutions

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Potentiostat for electrochemical measurements

Procedure:

  • Preparation of the Mediator/Enzyme Ink:

    • Prepare a 10 mg/mL solution of this compound in deionized water.

    • Prepare a 40 mg/mL solution of glucose oxidase in PBS (pH 7.4).

    • Prepare a 10 mg/mL solution of PEGDGE in deionized water.

    • In a microcentrifuge tube, mix the mediator, enzyme, and cross-linker solutions in a 4:4:1 volume ratio (e.g., 40 µL mediator, 40 µL enzyme, 10 µL PEGDGE).[2]

    • Gently vortex the mixture to ensure homogeneity.

  • Electrode Modification:

    • Carefully drop-cast a small aliquot (e.g., 10 µL) of the prepared ink onto the working area of the SPCE.[2]

    • Ensure the ink covers the entire working electrode surface.

    • Dry the modified electrode in an oven at a controlled temperature (e.g., 30°C) for 30 minutes.[2]

    • Store the dried electrodes in a desiccator for at least 24 hours to allow for complete cross-linking.[2]

  • Electrochemical Measurement (Cyclic Voltammetry):

    • Set up a three-electrode electrochemical cell with the modified SPCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Fill the cell with a known volume of PBS (pH 7.4).

    • Perform cyclic voltammetry (CV) in the absence of glucose to observe the redox behavior of the osmium mediator. A typical potential window would be from -0.2 V to +0.6 V vs. Ag/AgCl at a scan rate of 50 mV/s.

    • Add aliquots of a concentrated glucose solution to the cell to achieve desired final concentrations.

    • Record the cyclic voltammograms at each glucose concentration. An increase in the anodic peak current should be observed, corresponding to the catalytic oxidation of the mediator.

Data Analysis:

  • Plot the catalytic current (anodic peak current) as a function of glucose concentration.

  • The resulting calibration curve can be used to determine the concentration of glucose in unknown samples.

ParameterTypical Value/Range
Mediator Concentration10 mg/mL
Enzyme Concentration40 mg/mL
Cross-linker Concentration10 mg/mL
Applied Potential (for amperometry)+0.4 V to +0.6 V vs. Ag/AgCl
Response Time< 10 seconds
Linear RangeDependent on specific formulation

Application in Electrodeposition of Osmium Coatings

This compound serves as a precursor for the electrodeposition of osmium, a platinum-group metal with high hardness, wear resistance, and chemical inertness. Osmium coatings are valuable for applications requiring durable and corrosion-resistant surfaces.

Principles of Osmium Electrodeposition

The electrodeposition process involves the reduction of the [OsCl₆]²⁻ complex at the cathode to metallic osmium. The overall reaction is:

[OsCl₆]²⁻ + 4e⁻ → Os(s) + 6Cl⁻

The quality of the osmium deposit (adhesion, brightness, and thickness) is highly dependent on the bath composition, pH, temperature, and current density.

G cluster_bath Electrolytic Bath cluster_cell Electrochemical Cell Na₂[OsCl₆] solution Na₂[OsCl₆] solution Cathode Substrate (Cathode) Na₂[OsCl₆] solution->Cathode [OsCl₆]²⁻ diffusion Supporting Electrolyte (e.g., KCl) Supporting Electrolyte (e.g., KCl) Osmium Deposit Osmium Deposit Cathode->Osmium Deposit Reduction: [OsCl₆]²⁻ + 4e⁻ -> Os(s) + 6Cl⁻ Anode Inert Anode (e.g., Pt) PowerSupply DC Power Supply PowerSupply->Cathode - PowerSupply->Anode +

Protocol: Electrodeposition of a Bright Osmium Layer

This protocol is adapted from literature describing the deposition from a hexachloroosmate electrolyte.

Materials and Reagents:

  • This compound (Na₂[OsCl₆])

  • Potassium chloride (KCl) as a supporting electrolyte

  • Hydrochloric acid (HCl) for pH adjustment

  • Substrate to be plated (e.g., copper, brass, or nickel)

  • Platinum or platinized titanium anode

  • DC power supply

  • Magnetic stirrer and hot plate

  • pH meter

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate by degreasing with a suitable solvent (e.g., acetone, ethanol).

    • Electrochemically clean the substrate if necessary.

    • Rinse with deionized water and dry.

  • Bath Preparation:

    • Prepare an aqueous solution of this compound (e.g., 5-10 g/L).

    • Add potassium chloride as a supporting electrolyte (e.g., 20-30 g/L) to improve conductivity.

    • Adjust the pH of the solution to < 1.5 using hydrochloric acid. A low pH is crucial for stabilizing the hexachloroosmate electrolyte.

  • Electrodeposition Process:

    • Heat the electrolytic bath to a working temperature of 50-70°C.

    • Immerse the prepared substrate (cathode) and the inert anode in the bath.

    • Apply a constant cathodic current density in the range of 2-5 A/dm².

    • Gently stir the solution during deposition to ensure a uniform coating.

    • The plating time will depend on the desired thickness. Plating rates of up to 4 µm/h can be achieved.

  • Post-treatment:

    • After deposition, remove the plated substrate from the bath.

    • Rinse thoroughly with deionized water.

    • Dry the coated part carefully.

Expected Results:

  • A bright, adherent osmium deposit.

  • Note that deposits thicker than 1.5 µm may exhibit some cracking.

ParameterRecommended Value
Na₂[OsCl₆] Concentration5 - 10 g/L
KCl Concentration20 - 30 g/L
pH< 1.5
Temperature50 - 70 °C
Current Density2 - 5 A/dm²
Plating Rateup to 4 µm/h

Application in Electrocatalysis

While less common than its use in biosensors and electrodeposition, osmium-containing materials have been explored for their electrocatalytic properties, particularly in the hydrogen evolution reaction (HER). The high catalytic activity of platinum-group metals makes them candidates for reactions that are kinetically sluggish.

Hydrogen Evolution Reaction (HER)

Recent research has shown that bimetallic nanoparticles containing ruthenium and osmium supported on graphene can be highly effective electrocatalysts for the HER, even in complex media like seawater. While this study does not start from this compound, it demonstrates the catalytic potential of osmium in this important energy conversion reaction. The presence of osmium can modify the electronic structure of the catalyst, leading to enhanced activity and stability.

Safety and Handling

This compound is a chemical that requires careful handling.

  • Hazards: It can be harmful if swallowed and may cause skin, eye, and respiratory irritation.

  • Precautions: Always work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable compound in the field of electrochemistry. Its well-defined redox chemistry makes it an excellent choice as a redox mediator in amperometric biosensors, enabling the sensitive and selective detection of various analytes. Furthermore, it serves as a reliable precursor for the electrodeposition of hard and corrosion-resistant osmium coatings. While its application in electrocatalysis is an emerging area, the intrinsic catalytic properties of osmium suggest potential for future developments. By understanding the fundamental principles and following established protocols, researchers can effectively harness the unique electrochemical properties of this compound for a wide range of scientific and technological advancements.

References

Sources

Application Note: The Catalytic Cycle of Disodium Hexachloroosmate in Asymmetric Dihydroxylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the mechanism and application of Disodium Hexachloroosmate, Na₂[OsCl₆], in catalytic asymmetric dihydroxylation. While not the direct catalyst, this stable Os(IV) salt serves as a robust and convenient precursor to the active Os(VIII) species, Osmium Tetroxide (OsO₄), which is central to one of modern organic chemistry's most powerful transformations: the Sharpless Asymmetric Dihydroxylation. This note elucidates the in situ generation of the active catalyst, dissects the dual catalytic cycles that govern the reaction's stereochemical outcome, and provides detailed protocols for its practical implementation and safety management.

Introduction: this compound as a Catalyst Precursor

The direct handling of osmium tetroxide (OsO₄) presents significant logistical and safety challenges due to its high toxicity and volatility.[1][2] Consequently, the use of stable, less hazardous osmium salts as precursors is a preferred strategy in synthetic chemistry. This compound (Na₂[OsCl₆]), a readily available and weighable Os(IV) salt, is an excellent example of such a precursor.[3] Under the oxidative conditions of the dihydroxylation reaction, it is converted in situ into the catalytically active Os(VIII) species, OsO₄. This approach obviates the need to handle pure OsO₄, streamlining the experimental setup while maintaining the high efficiency and selectivity of the osmium-catalyzed process.

The primary application of this catalytic system is the Sharpless Asymmetric Dihydroxylation (AD) , a Nobel Prize-winning reaction that converts prochiral alkenes into chiral vicinal diols with high enantioselectivity.[4] These diol products are invaluable building blocks in the synthesis of pharmaceuticals, natural products, and other complex chiral molecules.[5]

The Mechanism: From Precursor to Product

The overall catalytic process can be understood in two distinct phases:

  • Activation: In situ oxidation of the Os(IV) precursor to the active Os(VIII) catalyst.

  • Catalytic Turnover: The Sharpless Asymmetric Dihydroxylation cycle.

Phase 1: In Situ Generation of Osmium Tetroxide

The reaction is initiated by the oxidation of the Os(IV) center in Na₂[OsCl₆] to Os(VIII) (OsO₄). This is accomplished by a stoichiometric co-oxidant present in the reaction mixture. Common co-oxidants include potassium ferricyanide (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO).[4][6] This activation step is crucial and seamlessly integrates into the main catalytic cycle, which requires the same co-oxidant to regenerate the catalyst after each turnover.

Phase 2: The Sharpless Asymmetric Dihydroxylation Catalytic Cycles

Once OsO₄ is formed, it enters the catalytic cycle, which was extensively studied by K. Barry Sharpless and his coworkers. A key insight is the existence of two interconnected cycles: a primary, highly enantioselective cycle and a secondary, background cycle with low enantioselectivity.[7] The success of the asymmetric reaction hinges on ensuring the primary cycle is significantly faster than the secondary one.

Primary Catalytic Cycle (High Enantioselectivity):

  • Ligand Association: The active catalyst, OsO₄, rapidly and reversibly coordinates with a chiral cinchona alkaloid-derived ligand (L), such as (DHQD)₂PHAL or (DHQ)₂PHAL, to form a chiral catalyst complex (L-OsO₄). This complex is more reactive than free OsO₄.

  • [3+2] Cycloaddition: The chiral catalyst complex approaches one of the two faces of the alkene, dictated by the stereochemistry of the ligand. It undergoes a concerted [3+2] cycloaddition (though a [2+2] followed by rearrangement mechanism has also been debated) to form a five-membered osmate(VI) ester intermediate.[6][8][9]

  • Hydrolysis: The osmate(VI) ester is hydrolyzed by water in the reaction mixture to release the chiral diol product. This step also yields a reduced osmium(VI) species, H₂OsO₄(L*).

  • Re-oxidation: The stoichiometric co-oxidant (e.g., K₃[Fe(CN)₆]) oxidizes the Os(VI) back to the active Os(VIII) catalyst complex (L*-OsO₄), which can then begin another cycle.

Secondary Catalytic Cycle (Low Enantioselectivity):

If the osmate(VI) ester intermediate is re-oxidized by the co-oxidant before it can be hydrolyzed, it forms an Os(VIII)-glycolate complex. This complex can dihydroxylate another alkene molecule without the chiral ligand's full stereochemical control, leading to a racemic or low-enantiomeric excess product. Suppressing this cycle is critical and is effectively achieved by using a high concentration of the chiral ligand and carefully controlling the reaction conditions, such as maintaining a stable pH with a buffer.[6]

Visualization of the Catalytic Cycle

CatalyticCycle Figure 1: Catalytic Cycle of Asymmetric Dihydroxylation cluster_primary Primary Cycle (High ee) cluster_secondary Secondary Cycle (Low ee) precursor Na₂[OsCl₆] (Os-IV Precursor) oso4 OsO₄ (Os-VIII) precursor->oso4 Co-oxidant complex L*-OsO₄ (Chiral Catalyst) oso4->complex + Chiral Ligand (L*) osmate_ester Osmate(VI) Ester complex->osmate_ester [3+2] Cycloaddition alkene Alkene alkene->osmate_ester sec_diol Diol (Low ee) alkene->sec_diol diol_complex Os(VI)-Diol Complex osmate_ester->diol_complex + H₂O (Hydrolysis) sec_cycle_start Os(VIII)-Glycolate osmate_ester->sec_cycle_start Oxidation (before hydrolysis) *Second Cycle* diol Chiral Diol Product diol_complex->diol osvi H₂OsO₄(L*) (Os-VI) diol_complex->osvi osvi->complex Re-oxidation oxidant Co-oxidant (e.g., K₃[Fe(CN)₆]) oxidized_oxidant Reduced Co-oxidant oxidant->oxidized_oxidant sec_cycle_start->sec_diol + Alkene

Caption: Catalytic cycle showing Os(IV) activation and the competing high-ee and low-ee pathways.

Application Protocols

This section provides a representative protocol for the asymmetric dihydroxylation of 1-phenylcyclohexene. The commercially available "AD-mix" reagents, which contain the osmium precursor, chiral ligand, co-oxidant, and buffer, are highly recommended for convenience and reproducibility.[10][11]

Critical Safety Precautions

WARNING: Osmium compounds are highly toxic. Osmium tetroxide is volatile and can cause severe damage to the eyes, skin, and respiratory tract.[2] All manipulations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical splash goggles, and double-layered nitrile gloves, is mandatory. Prepare a neutralizing quench solution (e.g., corn oil or sodium sulfite in water) to treat any spills or contaminated equipment.

Experimental Protocol: Asymmetric Dihydroxylation of 1-Phenylcyclohexene

Reagents & Equipment:

  • AD-mix-β (contains K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃[Fe(CN)₆], K₂CO₃)

  • tert-Butanol

  • Water (deionized)

  • 1-Phenylcyclohexene

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (25 mL) and water (25 mL). Stir until a homogenous solution is formed.

  • Add AD-mix: Add AD-mix-β (7.0 g, for 5 mmol scale) and methanesulfonamide (0.48 g, 5 mmol). Stir the mixture at room temperature until the solids are dissolved, resulting in a yellow-green, opaque mixture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Substrate Addition: Add 1-phenylcyclohexene (0.79 g, 5 mmol) to the cooled mixture.

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 6-24 hours.

  • Quenching: Once the starting material is consumed, add solid sodium sulfite (7.5 g) and allow the mixture to warm to room temperature. Stir for an additional 45-60 minutes. The color should change from dark brown/green to a lighter orange/brown.

  • Extraction: Add ethyl acetate (50 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with 2 M KOH (30 mL) to remove the ligand, followed by a brine wash (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude diol.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (1R,2S)-1-phenylcyclohexane-1,2-diol.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow start Setup: Add t-BuOH/H₂O to Flask add_mix Add AD-mix-β and Methanesulfonamide start->add_mix cool Cool to 0 °C add_mix->cool add_substrate Add Alkene Substrate cool->add_substrate react Stir at 0 °C (Monitor by TLC) add_substrate->react quench Quench with Sodium Sulfite react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (KOH, Brine) extract->wash dry Dry (MgSO₄) and Concentrate wash->dry purify Purify via Flash Chromatography dry->purify end Characterize Pure Chiral Diol purify->end

Sources

Application Notes and Protocols: Immobilization of Disodium Hexachloroosmate on Solid Supports

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the immobilization of disodium hexachloroosmate (Na₂[OsCl₆]) onto solid supports. Recognizing the importance of heterogenizing homogeneous catalysts for applications in organic synthesis and drug development, this document elucidates the core principles and practical methodologies for anchoring osmium complexes. We move beyond simplistic step-by-step instructions to explain the underlying chemical rationale, enabling researchers to adapt and innovate upon these foundational techniques. Protocols for covalent immobilization onto silica-based supports via amine and thiol linkers are detailed, alongside essential characterization techniques to validate successful immobilization.

Introduction: The Rationale for Immobilizing Osmium Complexes

Homogeneous osmium catalysts, particularly those derived from osmium tetroxide and related complexes, are powerful tools in organic synthesis, most notably for stereoselective dihydroxylation reactions.[1] However, their use in industrial and pharmaceutical settings is often hampered by challenges related to catalyst recovery, product contamination with toxic heavy metals, and catalyst reusability.[1] Immobilization of the catalytic species onto a solid support transforms it into a heterogeneous catalyst, which offers significant advantages:

  • Facilitated Recovery and Reuse: The catalyst can be easily separated from the reaction mixture by simple filtration, enabling multiple reaction cycles and reducing overall cost.[2]

  • Minimized Product Contamination: Immobilization significantly reduces the leaching of the toxic osmium species into the final product, a critical consideration in pharmaceutical manufacturing.[1]

  • Enhanced Stability: The solid support can provide a microenvironment that enhances the thermal and operational stability of the catalytic center.

This compound is a readily available and water-soluble source of osmium. However, the hexachloroosmate anion, [OsCl₆]²⁻, is a stable coordination complex. Direct immobilization is often not feasible. Therefore, successful immobilization strategies typically involve an initial ligand exchange reaction to introduce a functionalized ligand that can then be covalently attached to a solid support.[3][4]

Strategic Considerations for Immobilization

The design of an effective immobilized catalyst requires careful consideration of the solid support, the linking strategy, and the nature of the final osmium complex.

Selection of the Solid Support

The choice of solid support is critical as it dictates the mechanical, thermal, and chemical stability of the final catalyst. Inorganic oxides are widely used due to their high surface area and rigidity.[3][5]

Support MaterialKey AdvantagesKey Disadvantages
Mesoporous Silica (e.g., SBA-15, MCM-41) High surface area, tunable pore size, well-defined structure, and ease of functionalization.[6]Can be susceptible to degradation under strongly basic conditions.
Alumina (Al₂O₃) High thermal stability and mechanical strength.Surface chemistry is more complex than silica, potentially leading to undesired side reactions.
Titania (TiO₂) Excellent chemical and thermal stability.Can exhibit photocatalytic activity, which may not be desirable.
Polymeric Resins (e.g., Polystyrene) Wide variety of functional groups available.Can swell or shrink in different solvents, potentially affecting catalytic activity.
Metal-Organic Frameworks (MOFs) Extremely high surface area and highly tunable structures.[7][8]Can have limited thermal and chemical stability compared to inorganic oxides.[8]

For the protocols detailed below, we will focus on mesoporous silica due to its versatility and the well-established chemistry for surface functionalization.

Immobilization Strategies: A Tale of Two Pathways

There are two primary pathways for covalently anchoring the osmium complex to the support, each with its own set of advantages.[9]

  • "In-Situ" Complex Formation: The solid support is first functionalized with a ligand, and then the osmium precursor is introduced to form the complex directly on the surface.

  • "Pre-functionalization" of the Complex: A homogeneous osmium complex bearing a reactive functional group is synthesized first and then reacted with the functionalized solid support.

The "in-situ" method is often more straightforward, while the "pre-functionalization" approach allows for better characterization of the molecular catalyst before immobilization.

G cluster_0 Strategy 1: 'In-Situ' Complex Formation cluster_1 Strategy 2: 'Pre-functionalization' of Complex Support Support Functionalized_Support Functionalized_Support Support->Functionalized_Support 1. Add Ligand Immobilized_Os_Complex_1 Immobilized Os Complex Functionalized_Support->Immobilized_Os_Complex_1 2. Add Os Precursor Os_Precursor Os_Precursor Functionalized_Os_Complex Functionalized Os Complex Os_Precursor->Functionalized_Os_Complex 1. Synthesize Complex Immobilized_Os_Complex_2 Immobilized Os Complex Functionalized_Os_Complex->Immobilized_Os_Complex_2 2. Anchor to Support G Start Start: Mesoporous Silica Activate Acid Activation (HCl Reflux) Start->Activate Wash_Dry_1 Wash to pH 7 & Dry Activate->Wash_Dry_1 Silanize Silanization with APTES in Toluene Wash_Dry_1->Silanize Wash_Dry_2 Wash & Dry to yield SiO2-NH2 Silanize->Wash_Dry_2 Suspend Suspend SiO2-NH2 in Ethanol Wash_Dry_2->Suspend React Combine and Reflux (48h) Suspend->React Prepare_Os Dissolve Na2[OsCl6] in Ethanol Prepare_Os->React Filter_Wash_Dry Filter, Wash & Dry React->Filter_Wash_Dry Final_Product Final Product: SiO2-NH-Os Filter_Wash_Dry->Final_Product

Fig. 2: Workflow for immobilization via an amine linker.
Protocol 2: Immobilization via a Thiol Linker ("In-Situ" Method)

This protocol is analogous to the amine linker method but uses a thiol-functionalized silane, which can provide a strong, soft donor ligand for the osmium center.

Part A: Functionalization of Silica Support

  • Activation of Silica: Follow Step 1 from Protocol 3.1, Part A.

  • Silanization with MPTMS:

    • Suspend 10.0 g of activated silica in 150 mL of anhydrous toluene in a 500 mL three-neck flask under nitrogen.

    • Add 10.0 mL of (3-mercaptopropyl)trimethoxysilane (MPTMS) dropwise.

    • Reflux the mixture for 24 hours with stirring.

    • Cool, filter the thiol-functionalized silica (SiO₂-SH), and wash sequentially with toluene (3 x 50 mL), ethanol (3 x 50 mL), and diethyl ether (2 x 50 mL).

    • Dry the SiO₂-SH support under vacuum at 80 °C for 12 hours.

Part B: Anchoring of this compound

  • Ligand Exchange and Anchoring:

    • Suspend 5.0 g of the dried SiO₂-SH in 100 mL of a 1:1 mixture of ethanol and water in a 250 mL round-bottom flask.

    • Dissolve 0.50 g of Na₂[OsCl₆] in 50 mL of water and add it to the SiO₂-SH suspension.

    • Reflux the mixture for 48 hours. The solid should darken, indicating coordination.

    • Cool the mixture, filter, and wash the resulting solid (SiO₂-S-Os) thoroughly with a 1:1 ethanol/water solution (3 x 30 mL) followed by pure ethanol (2 x 30 mL).

    • Dry the final product under vacuum at 60 °C for 24 hours.

Characterization of the Immobilized Catalyst

Thorough characterization is essential to confirm the successful covalent anchoring of the osmium complex and to understand the structure of the resulting material.

TechniqueInformation ProvidedExpected Outcome for Successful Immobilization
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the presence of organic functional groups on the silica surface. [10]Appearance of C-H stretching peaks (~2900 cm⁻¹) and N-H bending peaks (~1550-1650 cm⁻¹) for SiO₂-NH₂. Appearance of S-H stretching (weak, ~2550 cm⁻¹) for SiO₂-SH. Disappearance or shifting of these peaks upon Os coordination.
X-ray Photoelectron Spectroscopy (XPS) Provides elemental composition and the oxidation state of osmium. [10]Presence of Os 4f peaks confirms osmium immobilization. The binding energy of the Os 4f peaks can indicate the oxidation state (typically Os(IV) or Os(III) after ligand exchange).
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Quantifies the amount of osmium loaded onto the support (osmium loading).Provides a quantitative value for osmium content (e.g., in mmol/g).
Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM) Visualizes the morphology of the support material and can show the distribution of the metal.Confirms that the morphology of the silica support is maintained after functionalization and immobilization. Energy-dispersive X-ray (EDX) analysis can map the distribution of Os on the support.
Thermogravimetric Analysis (TGA) Quantifies the amount of organic linker grafted onto the silica surface.A weight loss step corresponding to the decomposition of the organic linker provides a quantitative measure of functionalization.

Applications in Catalysis: A Perspective

Immobilized osmium catalysts are primarily developed for oxidation reactions. The most prominent application is the asymmetric dihydroxylation (AD) of olefins to produce chiral diols, which are valuable intermediates in drug synthesis. [1][10] The prepared SiO₂-NH-Os or SiO₂-S-Os catalysts can be tested in a model dihydroxylation reaction.

Example Catalytic Reaction: Dihydroxylation of Styrene

  • To a 50 mL round-bottom flask, add the immobilized osmium catalyst (e.g., 50 mg, ~1-2 mol% Os).

  • Add a co-oxidant such as N-methylmorpholine N-oxide (NMO) (1.5 equivalents).

  • Add a suitable solvent system, typically a mixture of tert-butanol and water (10 mL, 1:1 v/v).

  • Add the substrate, styrene (1.0 mmol).

  • For asymmetric dihydroxylation, a chiral ligand (e.g., a derivative of dihydroquinidine) would also be added at this stage.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, filter off the catalyst, wash it with the reaction solvent, and dry for reuse.

  • Isolate the product (1-phenyl-1,2-ethanediol) from the filtrate.

The reusability of the catalyst should be tested by performing multiple reaction cycles with the recovered catalyst. A hot filtration test can also be performed to check for leaching of the active osmium species.

Conclusion

The immobilization of this compound presents a viable strategy for developing robust, reusable, and less contaminating heterogeneous catalysts. The key to success lies in a rational approach involving ligand exchange to introduce suitable anchoring groups that have a high affinity for the osmium center. The protocols provided herein for immobilization on silica via amine and thiol linkers offer a solid foundation for further research and development in this area. Rigorous characterization is paramount to confirm the structure and integrity of the final catalytic material, paving the way for its application in high-value chemical synthesis.

References

  • Jesionowski, T., Zdarta, J., & Krajewska, B. (2014). Inorganic materials as supports for covalent enzyme immobilization: Methods and mechanisms. Molecules, 19(9), 14479-14525. [Link]

  • Mateo, C., Palomo, J. M., Fernandez-Lorente, G., Guisan, J. M., & Fernandez-Lafuente, R. (2007). Improvement of enzyme activity, stability and selectivity via immobilization techniques. Enzyme and Microbial Technology, 40(6), 1451-1463.
  • Hanefeld, U., Gardossi, L., & Magner, E. (2009). Understanding enzyme immobilisation. Chemical Society Reviews, 38(2), 453-468.
  • Guisan, J. M. (Ed.). (2006). Immobilization of enzymes and cells. Humana press.
  • Lee, J., Farha, O. K., Roberts, J., Scheidt, K. A., Nguyen, S. T., & Hupp, J. T. (2009). Metal-organic framework materials as catalysts. Chemical Society Reviews, 38(5), 1450-1459.
  • Shilpa, G., Manna, J., & Rana, S. (2015). Bioinspired Nanoparticle Assembly for Highly Effective Immobilized Osmium Catalyst for Asymmetric Dihydroxylation Reactions. ACS Sustainable Chemistry & Engineering, 3(11), 2823-2831.
  • Wu, X., Ge, J., & Liu, Z. (2015). Insights into the interaction between immobilized biocatalysts and metal-organic frameworks.
  • Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews, 42(15), 6223-6235.
  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical reviews, 94(8), 2483-2547.
  • Choudary, B. M., Sridhar, C., & Kumar, N. S. (2006). Polyaniline-anchored osmium catalyst for asymmetric dihydroxylation of alkenes.
  • Sheldon, R. A. (2007). The E factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533-3539.
  • Wight, A. P., & Davis, M. E. (2002). Design and preparation of organic− inorganic hybrid catalysts. Chemical Reviews, 102(10), 3589-3614.
  • Carrow, B. P., & Nozaki, K. (2014).
  • Crabtree, R. H. (2009). The organometallic chemistry of the transition metals. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Spessard, G. O., & Miessler, G. L. (2010). Organometallic chemistry. Oxford university press.
  • Thomas, J. M., & Raja, R. (2005). The materials chemistry of heterogeneous catalysts.

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Troubleshooting & Optimization

Technical Support Center: Disodium Hexachloroosmate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Disodium Hexachloroosmate (Na₂[OsCl₆]) catalyzed reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize osmium catalysts, particularly in the context of asymmetric dihydroxylation. Here, we address common problems encountered during experimentation, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success and integrity of your synthetic endeavors.

Section 1: Understanding the Catalyst and Core Reaction

This compound is a common precursor for generating the active Os(VIII) catalyst, osmium tetroxide (OsO₄), in situ, or for preparing other osmate salts like potassium osmate (K₂[OsO₂(OH)₄]), which is a key component of commercially available "AD-mix" reagents.[1] These catalysts are paramount in the Sharpless Asymmetric Dihydroxylation (AD), a powerful method for converting prochiral olefins into chiral vicinal diols with high enantioselectivity.[1][2][3]

The reaction is highly valued for its reliability and broad substrate scope, but its success hinges on meticulous attention to detail regarding reagent purity, reaction setup, and catalyst stability.

The Catalytic Cycle: A Tale of Two Pathways

The primary catalytic cycle, which is responsible for high enantioselectivity, involves the coordination of a chiral ligand to the osmium(VIII) center, followed by a [3+2] cycloaddition with the alkene.[4] Subsequent hydrolysis releases the diol product and the reduced osmium(VI) species, which is then reoxidized to osmium(VIII) by a stoichiometric co-oxidant.

However, a competing "second cycle" can occur where the osmium(VI) intermediate is reoxidized before the diol product dissociates. This leads to a ligand-less osmium(VIII)-diol complex that can still dihydroxylate another alkene molecule, but without the chiral direction of the ligand, resulting in a decrease in the overall enantiomeric excess (ee).[4] Suppressing this second cycle is a key aspect of troubleshooting low enantioselectivity.

Diagram: The Sharpless Asymmetric Dihydroxylation Catalytic Cycle

Sharpless Catalytic Cycle OsVIII_L Os(VIII)L Intermediate Cyclic Os(VI) Intermediate OsVIII_L->Intermediate CoOxidant_red Co-oxidant (reduced) Alkene Alkene (Substrate) Alkene->OsVIII_L [3+2] Cycloaddition OsVI_L Os(VI)L Intermediate->OsVI_L Hydrolysis Diol Diol (Product) Intermediate->Diol OsVI_L->OsVIII_L Reoxidation SecondCycle Second Cycle (Low ee Pathway) OsVI_L->SecondCycle Premature Reoxidation CoOxidant_ox Co-oxidant (oxidized) SecondCycle->OsVIII_L Non-selective Dihydroxylation

A simplified representation of the primary catalytic cycle leading to high enantioselectivity and the competing second cycle that diminishes it.

Section 2: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Issue 1: Low or No Reaction Conversion

Q1: My reaction is sluggish or has not gone to completion. What are the likely causes?

A1: Low or no conversion is a frequent problem that can often be traced back to the catalyst's activity or the purity of your reagents.

  • Catalyst Deactivation: The active Os(VIII) species can be reduced to inactive forms, often visible as a black precipitate of osmium dioxide (OsO₂). This can be caused by impurities in the substrate or solvent.

  • Substrate Impurities: Alkenes, especially those prepared via Wittig or Horner-Wadsworth-Emmons reactions, may contain residual phosphine reagents, which are potent poisons for osmium catalysts. Similarly, substrates with easily oxidizable functional groups can consume the co-oxidant or interact with the catalyst.

  • Incorrect pH: The Sharpless AD reaction is sensitive to pH and generally proceeds faster under slightly basic conditions.[5] Commercially available AD-mixes contain a buffer for this reason.[1] If you are preparing your own catalyst system, ensure the pH is appropriately controlled.

  • Co-oxidant Depletion: If your substrate or solvent contains reducible impurities, the co-oxidant may be consumed before the catalytic cycle can complete.

Troubleshooting Protocol: Addressing Low Conversion

  • Substrate Purity Check:

    • Analysis: Analyze your starting alkene by ¹H NMR and GC-MS to check for impurities. Pay close attention to signals that could correspond to phosphine oxides or other byproducts from previous synthetic steps.

    • Purification: If impurities are suspected, purify the alkene immediately before use. Flash chromatography over silica gel is often effective. For liquid alkenes, filtration through a short plug of basic alumina can remove acidic impurities.

  • Visual Inspection of the Reaction:

    • Color Change: A healthy AD reaction mixture is typically a vibrant orange or reddish-brown. The formation of a dark brown or black precipitate is a strong indicator of catalyst deactivation.

  • Optimize Reaction Conditions:

    • Temperature: While lower temperatures often favor higher enantioselectivity, they also slow down the reaction rate. If conversion is an issue, consider a modest increase in temperature (e.g., from 0 °C to room temperature), keeping in mind the potential trade-off with ee.

    • Stirring: Ensure vigorous stirring, especially in biphasic systems (e.g., t-BuOH/water), to maximize interfacial contact and reaction rate.

Issue 2: Poor Enantioselectivity (Low ee)

Q2: I have good conversion to the diol, but the enantiomeric excess is much lower than expected. Why is this happening?

A2: Low enantioselectivity is almost always linked to the "second catalytic cycle" becoming significant.[4] Several factors can promote this undesirable pathway.

  • Low Ligand Concentration: If the concentration of the chiral ligand is insufficient, the rate of the non-selective second cycle increases.[4] This is particularly problematic for less reactive or sterically hindered substrates.

  • Slow Hydrolysis of the Osmylate Ester: If the hydrolysis of the cyclic osmate ester intermediate is slow, it provides a larger window of opportunity for re-oxidation to occur before the diol is released, thus favoring the second cycle.[2]

  • Choice of Co-oxidant: While N-methylmorpholine N-oxide (NMO) can be used, it is sometimes associated with a more prominent second cycle. Potassium ferricyanide (K₃[Fe(CN)₆]) is often preferred for achieving higher enantioselectivities.[4]

  • High Olefin Concentration: An excessively high concentration of the alkene can also lead to a ligand-less dihydroxylation, thereby reducing the ee.[5]

Troubleshooting Protocol: Enhancing Enantioselectivity

  • Increase Ligand Concentration: For challenging substrates, consider using a higher loading of the chiral ligand. Some commercial preparations, like "Super AD-mix," contain an elevated amount of ligand for this purpose.

  • Use of Additives: The addition of methanesulfonamide (CH₃SO₂NH₂) has been shown to accelerate the hydrolysis of the osmate ester, which in turn suppresses the second catalytic cycle and improves enantioselectivity, especially for non-terminal alkenes.[2]

  • Optimize the Co-oxidant System: If using NMO, consider switching to the K₃[Fe(CN)₆] system, which is a key component of the standard AD-mix formulations.

  • Control Substrate Addition: For highly reactive substrates, consider adding the alkene slowly to the reaction mixture to maintain a low instantaneous concentration.

Troubleshooting Decision Tree

Troubleshooting_AD_Reaction Start Reaction Issue? LowConversion Low/No Conversion Start->LowConversion LowEE Low Enantioselectivity (ee) Start->LowEE CheckPurity Check Substrate Purity (NMR, GC-MS) LowConversion->CheckPurity CheckLigand Ligand Concentration Too Low? LowEE->CheckLigand Purify Purify Substrate (Chromatography, Filtration) CheckPurity->Purify Impurities Found CheckCatalyst Observe Reaction (Black Precipitate?) CheckPurity->CheckCatalyst Substrate is Pure RemakeCatalyst Use Fresh Catalyst/ Reagents CheckCatalyst->RemakeCatalyst Deactivation Observed OptimizeCond Optimize Conditions (Temp, Stirring) CheckCatalyst->OptimizeCond No Deactivation IncreaseLigand Increase Ligand Loading (e.g., Super AD-mix) CheckLigand->IncreaseLigand Yes CheckHydrolysis Slow Hydrolysis Step? CheckLigand->CheckHydrolysis No AddMsNH2 Add Methanesulfonamide CheckHydrolysis->AddMsNH2 Yes CheckOxidant Using NMO? CheckHydrolysis->CheckOxidant No SwitchOxidant Switch to K3[Fe(CN)6] CheckOxidant->SwitchOxidant Yes

A decision tree to guide troubleshooting for common issues in osmium-catalyzed dihydroxylation reactions.

Section 3: FAQs and Best Practices

Q3: What is the substrate scope for the Sharpless AD reaction?

A3: The reaction is broadly applicable to a wide range of alkenes. However, reactivity and selectivity can be influenced by the substitution pattern. Generally:

  • Electron-rich double bonds react more readily than electron-deficient ones.[2]

  • Trans-olefins often give higher enantioselectivities than cis-olefins.

  • Terminal double bonds are typically good substrates.

  • For polyenes, the reaction is selective for the most electron-rich double bond.[2]

Table: General Substrate Reactivity and Selectivity

Substrate ClassTypical ReactivityTypical Enantioselectivity (ee)Notes
trans-DisubstitutedHighExcellent (>95%)Ideal substrates.
Monosubstituted (Terminal)HighVery Good to Excellent (90-99%)
1,1-Disubstituted (Terminal)Moderate to HighVery Good to Excellent (85-98%)
cis-DisubstitutedModerateModerate to Good (50-90%)Often requires optimization (e.g., additives).
TrisubstitutedModerate to LowGood to Excellent (80-97%)Slower reaction rates are common.
TetrasubstitutedLowVariableGenerally challenging substrates.

Q4: How should I handle and dispose of osmium-containing waste?

A4: Osmium tetroxide is highly toxic, volatile, and can cause severe damage to the eyes, skin, and respiratory tract.[6][7] All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves.

Waste Quenching and Disposal Protocol:

  • Quenching the Reaction: At the end of the reaction, the catalytic cycle must be stopped, and any remaining active osmium species must be quenched. This is typically achieved by adding a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃). The disappearance of the characteristic orange/brown color and the formation of a dark precipitate indicates successful quenching.

  • Neutralization of Osmium Waste: Due to its high toxicity, osmium waste should be neutralized before disposal.

    • Aqueous solutions can be treated with sodium sulfide or sodium sulfite to reduce the osmium to less hazardous forms.[6][7]

    • Alternatively, a 2% osmium tetroxide solution can be neutralized with twice its volume of corn oil. The oil will turn black upon reaction.[6][7] A simple test for complete neutralization is to hold a filter paper soaked in corn oil over the solution; if the paper turns black, more oil is needed.[6][7]

  • Disposal: All neutralized osmium waste, including contaminated labware (pipette tips, gloves, etc.), must be collected in a clearly labeled, sealed hazardous waste container for disposal by your institution's environmental health and safety department.[6][7] Never pour osmium waste down the drain. [7]

Q5: Can a deactivated osmium catalyst be reactivated?

A5: While the catalytic cycle involves the continuous regeneration of the Os(VIII) species, once significant amounts of inactive osmium oxides (like OsO₂) have precipitated, in-situ reactivation within the reaction mixture is generally not feasible. The most practical approach is to prevent deactivation in the first place by using highly pure reagents. For industrial processes, recovery of osmium from spent catalysts involves high-temperature calcination to volatilize OsO₄, which is then collected.[8] However, this is not a practical procedure for a standard research laboratory. Therefore, the focus should be on prevention rather than reactivation.

References

  • Sharpless asymmetric dihydroxylation. (2023). In Wikipedia. Retrieved from [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Retrieved from a website similar to [Link]

  • Heravi, M. M., Zadsirjan, V., & Heydari, M. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4933. [Link]

  • Spivey, A. C., Hanson, R. J., Scorah, N., & Thorpe, S. J. (1999). Sharpless Asymmetric Dihydroxylation: Effect of Alkene Structure on Rates and Selectivity. Journal of Chemical Education, 76(5), 655. [Link]

  • Yajima, A., et al. (2021). Total Synthesis of 1,3,5-Bisabolatrien-7-ol. Molecules, 26(1), 123. (This is a representative example of an application paper that would be cited). A similar reference is found in the MDPI review: [Link]

  • Standard Operating Procedures for Osmium Tetroxide. (2017). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from a URL similar to [Link]

  • Standard Operating Procedure Working with Osmium Tetroxide. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry. Retrieved from a URL similar to [Link]

  • Osmium Tetroxide Waste Disposal. (2022). Columbia University, Research Safety Affairs. Retrieved from [Link]

  • Revitalizing Osmium-based catalysts for Energy Conversion. (2023). ResearchGate. (This reference points to general osmium catalyst research).
  • 3-[(1s)-1,2-dihydroxyethyl]-1,5-dihydro-3h-2,4-benzodioxepine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • SOP 0081 - Osmium Tetroxide. (2013). University of Alabama at Birmingham. Retrieved from a URL similar to [Link]

  • Spivey, A. C., et al. (1999). Sharpless Asymmetric Dihydroxylation: Effect of Alkene Structure on Rates and Selectivity. Journal of Chemical Education. [Link]

  • Production process of potassium osmate. (2017).
  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Osmium Tetroxide. (n.d.). Louisiana State University Health Sciences Center Shreveport. Retrieved from a URL similar to [Link]

  • Process for recovering osmium. (1968).
  • Potassium Osmate for Chemical & Industrial Applications. (n.d.). Heraeus Precious Metals. Retrieved from [Link]

  • Neutralization and Disposal of Osmium Tetroxide. (n.d.). Electron Microscopy Sciences. Retrieved from [Link]

  • Reactions of Methyl Radicals with Iridium, Osmium, and Ruthenium Nanoparticles Suspended in Aqueous Solutions: Surface Effects. (2019). The Journal of Physical Chemistry C. [Link]

  • Potassium osmate. (2023). In Wikipedia. Retrieved from [Link]

  • How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Haber process. (2024). In Wikipedia. Retrieved from [Link]

  • Method for reactivating catalysts and a method for recycling supercritical fluids used to reactivate the catalysts. (2008).
  • Osmium Tetroxide Safety and Handling Procedures. (2022). University of Michigan, Environment, Health & Safety.
  • Osmium dihydroxylation. (2023). Reddit. [Link]

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Technical Support Center: Optimizing Disodium Hexachloroosmate Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Disodium Hexachloroosmate [Na₂OsCl₆] catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile catalyst precursor. Here, we move beyond standard protocols to address the practical challenges and specific issues that can arise during experimentation. Our focus is on providing a deep, causal understanding of reaction parameters to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Catalyst Activation and Handling - The Foundation of Success

This compound(IV) is a common and relatively stable precursor to the catalytically active high-valent osmium species, most notably Osmium Tetroxide (OsO₄). Proper activation and handling are critical for reproducible results.

Frequently Asked Questions (FAQs): Catalyst Preparation

Question: My reaction is sluggish or fails to initiate. Is my catalyst precursor not active?

Answer: this compound is a precatalyst and requires in-situ oxidation to the active Os(VIII) state for reactions like dihydroxylation. A lack of reaction initiation is often due to incomplete or failed activation.

  • Causality: The Os(IV) center in [OsCl₆]²⁻ is not electrophilic enough to react with most organic substrates. It must be oxidized to Os(VIII) (as in OsO₄) to become a potent oxidant. This is typically achieved using a co-oxidant.

  • Troubleshooting Protocol:

    • Verify Co-oxidant Integrity: Ensure your co-oxidant (e.g., N-methylmorpholine N-oxide (NMO), potassium ferricyanide [K₃Fe(CN)₆]) is fresh and has been stored under appropriate conditions (cool, dry).

    • Ensure Proper Stoichiometry: The co-oxidant must be present in stoichiometric amounts to regenerate the osmium catalyst throughout the reaction.

    • Pre-formation of the Active Species: For particularly sensitive or sluggish reactions, you can pre-form the active OsO₄ species. A common method involves the oxidation of an Os(VI) salt, like potassium osmate (K₂OsO₄(H₂O)₂), which can be generated from this compound. However, direct in-situ generation is more common for safety reasons.

    • Check for Quenching Agents: Ensure that no residual reducing agents from previous steps are present in your starting material, as they will consume the co-oxidant and deactivate the catalyst.

Question: I observe a black precipitate in my reaction vessel. What is it and how can I prevent it?

Answer: The formation of a black precipitate is likely finely divided osmium metal (Os(0)), a sign of catalyst decomposition.[1] This inactive form of osmium will halt the catalytic cycle.

  • Causality: Over-reduction of the osmium species, below the active Os(VI)/Os(VIII) cycle, can lead to the formation of osmium metal. This can be caused by an insufficiently powerful co-oxidant, the presence of reducing impurities, or prolonged reaction times at elevated temperatures.

  • Prevention and Solution:

    • Use a Robust Co-oxidant: Ensure your co-oxidant is capable of efficiently re-oxidizing the Os(VI) species back to Os(VIII).

    • Purify Starting Materials: Remove any potential reducing agents from your substrate and solvent.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to potentially reducing conditions.

    • Ligand Stabilization: In many osmium-catalyzed reactions, particularly asymmetric ones, the ligand not only induces chirality but also stabilizes the osmium center, preventing decomposition. Ensure the correct ligand concentration is used.

Section 2: Troubleshooting Dihydroxylation Reactions

The conversion of alkenes to vicinal diols is a cornerstone application of osmium catalysis. The Sharpless Asymmetric Dihydroxylation (AD) is a prominent example.

Frequently Asked Questions (FAQs): Dihydroxylation

Question: My asymmetric dihydroxylation is giving low enantioselectivity (ee). What are the common causes?

Answer: Low enantioselectivity in Sharpless AD is a frequent issue and can stem from several factors that allow the non-enantioselective "background" reaction to compete with the desired chiral pathway.

  • Causality & Solutions:

    • Slow Hydrolysis of the Osmate Ester: If the hydrolysis of the osmate ester intermediate is slow, a second molecule of alkene can react with the osmium(VI)-glycolate complex in a non-selective manner.[2][3] This second catalytic cycle is often faster and not directed by the chiral ligand, thus eroding enantioselectivity.

      • Solution: Ensure efficient hydrolysis by using a buffered aqueous solvent system (e.g., t-BuOH/water). The addition of methanesulfonamide (MeSO₂NH₂) can accelerate the hydrolysis of the osmate ester.

    • High Olefin Concentration: High concentrations of the alkene can also promote the ligand-independent secondary catalytic cycle.[3]

      • Solution: Perform the reaction at a lower concentration of the olefin. Slow addition of the alkene to the reaction mixture can also be beneficial.

    • Improper Ligand-to-Osmium Ratio: An insufficient amount of the chiral ligand will leave osmium centers available to react via a non-chiral pathway.

      • Solution: Ensure the correct molar ratio of ligand to the osmium precursor is used as specified in the protocol.

Question: The yield of my diol is low, and I have a significant amount of aldehyde or ketone byproducts. What is happening?

Answer: This indicates that over-oxidation and cleavage of the carbon-carbon double bond are occurring.[4] This is a known side reaction in osmium-catalyzed dihydroxylations.

  • Causality: The initially formed diol can be further oxidized by the osmium catalyst, leading to cleavage of the C-C bond to form aldehydes or ketones. This is particularly problematic for aromatic diols with benzylic hydrogens.[4]

  • Troubleshooting Protocol:

    • Control Reaction Temperature: Over-oxidation is more prevalent at higher temperatures. Running the reaction at lower temperatures (e.g., 0 °C) can significantly suppress this side reaction.

    • Optimize pH: The pH of the reaction medium can influence the rate of over-oxidation. For some substrates, maintaining a slightly acidic pH using additives like citric acid can improve the yield of the diol.[4]

    • Choice of Co-oxidant: Some co-oxidants are more prone to causing over-oxidation than others. For sensitive substrates, switching from a stronger oxidant to a milder one might be beneficial.

    • Immediate Work-up: Once the reaction is complete, quench it promptly to prevent further oxidation of the product.

Data Summary: Optimizing Dihydroxylation Conditions
ParameterRecommended RangeRationale & Troubleshooting Notes
Catalyst Loading 0.1 - 2 mol%Higher loading may be needed for electron-deficient olefins. Excessive loading can increase cost and potential for side reactions.
Ligand (for AD) 1 - 5 mol%The ligand-to-osmium ratio is crucial for high enantioselectivity.
Co-oxidant 1.1 - 1.5 equivalentsNMO and K₃Fe(CN)₆ are common. Ensure it's in excess to drive the catalytic cycle.
Solvent System t-BuOH/H₂O (1:1)The aqueous component is essential for the hydrolysis of the osmate ester.
pH Buffered, typically near neutralFor electron-deficient olefins, a slightly acidic pH may accelerate the reaction.[4]
Temperature 0 °C to room temperatureLower temperatures often improve selectivity and reduce over-oxidation.
Experimental Workflow: Asymmetric Dihydroxylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_mix Prepare AD-mix-β (K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃) in t-BuOH/H₂O cool Cool reaction mixture to 0 °C prep_mix->cool 1. prep_olefin Prepare alkene solution in t-BuOH add_olefin Slowly add alkene solution prep_olefin->add_olefin cool->add_olefin 2. stir Stir at 0 °C until completion (TLC) add_olefin->stir 3. quench Quench with solid Na₂SO₃ stir->quench 4. extract Extract with ethyl acetate quench->extract 5. dry_concentrate Dry organic layer (Na₂SO₄) and concentrate extract->dry_concentrate 6. purify Purify by chromatography dry_concentrate->purify 7. G start Low Conversion in Transfer Hydrogenation check_purity Are substrate and solvent pure? start->check_purity purify Purify substrate/solvent. Remove coordinating impurities (e.g., thiols). check_purity->purify No check_conditions Are reaction conditions (solvent, base, temp) optimal? check_purity->check_conditions Yes purify->check_purity optimize Screen solvents (e.g., IPA, FA/TEA), bases (e.g., KOH), and temperature. check_conditions->optimize No check_product_inhibition Does reaction slow down significantly over time? check_conditions->check_product_inhibition Yes optimize->check_conditions consider_flow Consider continuous flow setup to remove product. check_product_inhibition->consider_flow Yes success Reaction Optimized check_product_inhibition->success No consider_flow->success

Caption: Decision tree for troubleshooting low conversion in transfer hydrogenation.

Section 4: Safety and Waste Management

WARNING: Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage. [5]All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Quenching and Waste Disposal
  • Reaction Quenching: To quench a reaction containing active osmium species, add a reducing agent such as a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). Stir for at least 30 minutes until the solution is no longer dark.

  • Spill Neutralization: For small spills within a fume hood, cover the spill with corn oil. The oil will turn black as it reduces the OsO₄. The contaminated oil and any absorbent materials should be collected as hazardous waste.

  • Waste Disposal: All osmium-containing waste, including quenched reaction mixtures and contaminated materials, must be disposed of as hazardous waste according to your institution's guidelines.

References

  • Bäckvall, J.-E. (2004). Recent Developments in the Osmium-catalyzed Dihydroxylation of Olefins.
  • Ashenhurst, J. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]

  • UCLA Chemistry and Biochemistry. Standard Operating Procedure Working with Osmium Tetroxide. [Link]

  • Soler, T., et al. (2021). Tracking Reactions of Asymmetric Organo-Osmium Transfer Hydrogenation Catalysts in Cancer Cells. Angewandte Chemie International Edition. [Link]

  • Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC. [Link]

  • Junttila, M. H., & Hormi, O. E. (2007). On the hydrolysis step in osmium catalyzed asymmetric dihydroxylations. The Journal of organic chemistry. [Link]

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]

  • Reddit. (2023). Osmium dihydroxylation. r/Chempros. [Link]

  • Boston University. Osmium Tetroxide. [Link]

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Technical Support Center: Navigating Byproducts in Disodium Hexachloroosmate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Disodium hexachloroosmate (Na₂[OsCl₆]). This guide is designed to provide you with in-depth, field-proven insights into identifying and mitigating unwanted byproducts in your reactions. Our goal is to empower you with the knowledge to troubleshoot effectively, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions - Understanding Potential Byproducts

This section addresses common questions regarding the formation of byproducts when using this compound.

Q1: What are the most common types of byproducts I might encounter when using this compound (Na₂[OsCl₆])?

When working with Na₂[OsCl₆], byproducts typically arise from three main reaction pathways: hydrolysis, ligand exchange, and changes in the osmium oxidation state.

  • Hydrolysis Products: In the presence of water, the hexachloroosmate(IV) anion, [OsCl₆]²⁻, can undergo hydrolysis, where chloride ligands are sequentially replaced by water molecules or hydroxide ions. This can lead to the formation of various aquated species, and ultimately, insoluble osmium oxides or hydroxides, such as osmium dioxide (OsO₂).

  • Ligand Exchange Products: The chloride ligands in [OsCl₆]²⁻ can be displaced by other nucleophilic species present in your reaction mixture. Common ligands that can cause such exchanges include amines, phosphines, and even some organic solvents.[1]

  • Redox Byproducts: The Os(IV) center in this compound can be either oxidized to higher oxidation states like Os(VI) or Os(VIII) (in the form of osmium tetroxide, OsO₄), or reduced to lower oxidation states.[2] This is particularly relevant in catalytic reactions where the osmium species cycles through different oxidation states.

Q2: My reaction mixture turned from a yellow-orange solution to a brown-black precipitate. What could this indicate?

A color change from the typical yellow-orange of [OsCl₆]²⁻ solutions to a brown or black precipitate often suggests the formation of osmium dioxide (OsO₂). This is a common byproduct resulting from the hydrolysis of the hexachloroosmate complex. The presence of this precipitate can indicate that your reaction conditions may not be sufficiently anhydrous.

Q3: I suspect my commercial this compound reagent is impure. What are the likely contaminants?

The most probable impurity in aged or improperly stored Na₂[OsCl₆] is osmium dioxide (OsO₂), which imparts a yellow-brown color to the otherwise colorless OsO₄.[3][4] Additionally, moisture absorption can lead to the presence of various aquated osmium(IV) chloro species.

Q4: How does my choice of solvent impact byproduct formation?

Solvent selection is critical in controlling byproduct formation.

  • Protic Solvents (e.g., water, alcohols) can act as nucleophiles, leading to hydrolysis or solvolysis, where solvent molecules replace the chloride ligands.[5]

  • Coordinating Aprotic Solvents (e.g., acetonitrile, DMSO) can also potentially displace chloride ligands, forming new osmium complexes.

  • Non-coordinating Aprotic Solvents (e.g., dichloromethane, toluene) are generally preferred for minimizing ligand exchange and hydrolysis, provided all reagents and the solvent itself are rigorously dried.

Q5: When using Na₂[OsCl₆] as a precursor in catalytic dihydroxylation, what osmium-containing byproducts might form?

In catalytic dihydroxylation reactions, Na₂[OsCl₆] is typically oxidized in situ to the active catalyst, osmium tetroxide (OsO₄).[3] After the dihydroxylation of the alkene, the resulting Os(VI) species is re-oxidized back to Os(VIII) by a co-oxidant. If the re-oxidation is inefficient, Os(VI) byproducts can accumulate. Conversely, harsh conditions or reactive substrates can lead to over-oxidation of the desired diol product.[6]

Part 2: Troubleshooting Guide - A Proactive Approach to Byproduct Management

This guide provides structured approaches to common experimental challenges involving this compound.

Scenario 1: Your reaction shows low yield and a persistent, insoluble dark precipitate.
  • Plausible Cause: Formation of insoluble osmium oxides or hydroxides due to the hydrolysis of the [OsCl₆]²⁻ complex.

  • Identification Protocol:

    • Isolation: Carefully isolate the precipitate by filtration or centrifugation.

    • FTIR Analysis: Acquire an FTIR spectrum of the dried precipitate. The presence of broad absorptions in the 400-800 cm⁻¹ region is indicative of Os-O stretching modes.

  • Mitigation Strategies:

    • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Selection: Opt for non-coordinating, aprotic solvents.

    • pH Control: If aqueous conditions are unavoidable, buffering the solution can sometimes control the rate and extent of hydrolysis.

Scenario 2: The reaction's outcome suggests reactivity uncharacteristic of Os(IV).
  • Plausible Cause: Unintended oxidation of the Os(IV) center to higher, more reactive oxidation states like Os(VI) or Os(VIII), or potential disproportionation.

  • Identification Protocol:

    • UV-Vis Spectroscopy: Dilute a sample of the reaction mixture in a suitable solvent and record its UV-Vis spectrum. Os(IV) and Os(VIII) species have distinct electronic transitions.[7][8] For instance, OsO₄ exhibits characteristic absorptions that are different from those of [OsCl₆]²⁻.

    • Cyclic Voltammetry (CV): This electrochemical technique can directly probe the redox potentials of the osmium species in your solution, allowing for the identification of different oxidation states.[9][10]

  • Mitigation Strategies:

    • Inert Atmosphere: Rigorously exclude oxygen from the reaction vessel.

    • Control Reaction Temperature: Avoid excessive heating, which can promote oxidation.

    • Judicious Reagent Choice: Be mindful of using reagents that are known oxidizing or reducing agents, unless this is the desired transformation.

Scenario 3: You've isolated a soluble, colored byproduct that is not your target product.
  • Plausible Cause: Ligand exchange between the [OsCl₆]²⁻ complex and other components in the reaction mixture, such as solvents or other ligands.

  • Identification Protocol:

    • Electrospray Ionization Mass Spectrometry (ESI-MS): This is a powerful tool for identifying the mass of the new complex in solution. The characteristic isotopic pattern of osmium can aid in confirming the presence of the metal in the byproduct.[5][11][12]

    • NMR Spectroscopy: If the byproduct is diamagnetic, ¹H and ¹³C NMR can provide valuable information about the structure of the new ligands.

    • FTIR Spectroscopy: Can reveal the presence of new functional groups from the exchanged ligands.

  • Mitigation Strategies:

    • Solvent Choice: Use non-coordinating solvents where possible.

    • Stoichiometry Control: Carefully control the stoichiometry of all reactants to disfavor side reactions.

Part 3: Essential Experimental Protocols & Data

Protocol 1: Differentiating Os(IV) and Os(VIII) using UV-Vis Spectroscopy

Objective: To qualitatively assess a reaction mixture for the presence of Os(IV) ([OsCl₆]²⁻) and potential oxidation to Os(VIII) (as OsO₄ or related species).

Procedure:

  • Prepare a stock solution of your Na₂[OsCl₆] starting material in a suitable, non-reactive solvent (e.g., dry acetonitrile) at a known concentration.

  • Acquire a UV-Vis spectrum of this stock solution. The [OsCl₆]²⁻ ion typically shows characteristic absorptions in the UV region.

  • Carefully withdraw a small aliquot from your reaction mixture.

  • Dilute the aliquot with the same solvent to a concentration comparable to your stock solution.

  • Record the UV-Vis spectrum of the diluted reaction mixture.

  • Compare the spectra. The appearance of new absorption bands may indicate the formation of different osmium species. Consult the literature for the known spectra of potential osmium complexes to aid in identification.[7]

Protocol 2: Sample Preparation for ESI-MS Analysis of Osmium Complexes

Objective: To prepare a sample from a reaction mixture for analysis by ESI-MS to identify potential osmium-containing byproducts.

Procedure:

  • Take a small sample from your reaction mixture.

  • Dilute the sample significantly with a solvent suitable for ESI-MS, such as methanol or acetonitrile.

  • If the reaction was conducted in a non-volatile solvent, consider a liquid-liquid extraction into a more volatile solvent compatible with ESI-MS.

  • Filter the diluted sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Infuse the sample directly into the mass spectrometer or use a suitable chromatographic introduction method.

  • When analyzing the data, look for the characteristic isotopic pattern of osmium to confirm that the observed peaks correspond to osmium-containing species.[5]

Data Summary: Characteristics of Common Osmium Species
Osmium SpeciesOxidation StateTypical AppearanceSpectroscopic Signatures (Examples)
[OsCl₆]²⁻+4Yellow-orange solutionUV-Vis: Distinct absorptions in the UV region
OsO₂+4Brown-black solidFTIR: Broad Os-O stretches (~400-800 cm⁻¹)
[OsO₂(OH)₄]²⁻+6Violet solution
OsO₄+8Colorless/pale yellow solidHighly volatile with a pungent odor

Part 4: Visualizing Reaction Pathways and Troubleshooting

Byproduct Formation Pathways for this compound

Byproduct_Pathways cluster_hydrolysis Hydrolysis cluster_redox Redox Reactions cluster_ligand_exchange Ligand Exchange start Na₂[OsCl₆] (Os(IV)) hydrolysis Aquated Os(IV) Species [OsClₓ(H₂O)₆₋ₓ]⁽²⁻ˣ⁾⁺ start->hydrolysis + H₂O oxidation Os(VI) or Os(VIII) Species (e.g., OsO₄) start->oxidation Oxidant reduction Lower Oxidation States (e.g., Os(III), Os(II)) start->reduction Reductant lig_exchange New Os(IV) Complex [OsClₓLᵧ]ⁿ start->lig_exchange + New Ligand (L) oxide Osmium(IV) Oxide/Hydroxide (OsO₂ / Os(OH)₄) hydrolysis->oxide Further Hydrolysis/ Precipitation Troubleshooting_Flowchart decision decision result result start Unexpected Reaction Outcome q1 Is there an insoluble precipitate? start->q1 a1_yes Likely Hydrolysis Product (e.g., OsO₂) q1->a1_yes Yes a1_no Soluble Byproduct q1->a1_no No q2 Is the reactivity unusual for Os(IV)? a1_no->q2 a2_yes Potential Redox Change (Oxidation/Reduction) q2->a2_yes Yes a2_no Likely Ligand Exchange q2->a2_no No result_lig_exchange Characterize with ESI-MS, NMR, FTIR a2_no->result_lig_exchange

Caption: A decision-making guide for troubleshooting byproduct formation.

References

  • Wikipedia. Osmium tetroxide. [Link]

  • Liu, Z., et al. (2007). Chloro half-sandwich osmium(II) complexes: influence of chelated N,N-ligands on hydrolysis, guanine binding, and cytotoxicity. Inorganic Chemistry, 46(10), 4127-4139. [Link]

  • Chemistry LibreTexts. (2023). Ligand Exchange Reactions (Introduction). [Link]

  • Dong, C., et al. (2021). Biocompatibility Failure & Solvent Effect on Chemical Characterization. MDDI Online. [Link]

  • Singh, G., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6296. [Link]

  • Rudnitskaya, O. V., & Kultyshkina, E. K. (2014). Synthesis and structure of [H(DMSO)₂]₂[OsX₆] (X = Cl, Br). Russian Journal of Inorganic Chemistry, 59(12), 1335-1339. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 30318, Osmium Tetroxide. [Link]

  • Esteruelas, M. A., et al. (2020). Sigma-bond activation reactions induced by unsaturated Os(IV)-hydride complexes. Advances in Organometallic Chemistry, 74, 53-104. [Link]

  • YouTube. (2020). Alkene oxidation into geminal-diol (cis) by Osmium tetroxide (OsO4): Basic concept and mechanism. [Link]

  • Balcerzak, M. (2016). Speciation Analysis of Osmium(VIII) and Osmium(IV) by UV‐VIS Spectrophotometry Using Quercetin as the Reagent. Analytical Letters, 49(13), 2113-2127. [Link]

  • Bazzi, A., et al. (2017). New analytical methodology for analysing S(IV) species at low pH solutions by one stage titration method (bichromatometry) with a clear colour change. Could potentially replace the state-of-art-method iodometry at low pH analysis due higher accuracy. PLoS ONE, 12(11), e0188162. [Link]

  • Wikipedia. Sharpless asymmetric dihydroxylation. [Link]

  • Che, C.-M., et al. (2003). Catalytic oxidation of alkanes by a (salen)osmium(VI) nitrido complex using H₂O₂ as the terminal oxidant. Chemical Communications, (14), 1718-1719. [Link]

  • Casey, C. P., & Guan, H. (2007). Complexation and Disproportionation of Group 4 Metal (Alkoxy) Halides with Phosphine Oxides. Journal of the American Chemical Society, 129(18), 5814-5815. [Link]

  • Casey, W. H. (2006). The Hydrolysis Products: Soluble Multi-cation Clusters. In The Aqueous Chemistry of Oxides (pp. 137-178). Oxford University Press. [Link]

  • Master Organic Chemistry. (2011). OsO₄ (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

  • Wikipedia. Osmium compounds. [Link]

  • YouTube. (2020). Ligand Exchange Reactions. [Link]

  • Clark, J. (2021). substitution in complex ions - ligand exchange. Chemguide. [Link]

  • Mako, T. L., & Rask, A. G. (2022). Osmium(IV) Tetraaryl Complexes Formed from Prefunctionalized Ligands. Inorganic Chemistry, 61(43), 17169-17180. [Link]

  • Le, X. C., & Ma, M. (2017). Analytical Methodologies for the Determination of Organoarsenicals in Edible Marine Species: A Review. Journal of Agricultural and Food Chemistry, 65(27), 5349-5358. [Link]

  • Lamani, S. D., et al. (2017). Mechanism of uncatalysed and osmium(VIII) catalysed oxidation of L-alanine by Copper(III) complex in aqueous alkalin. World Journal of Pharmaceutical Research, 6(14), 1148-1164. [Link]

  • Zvereva, E. A., et al. (2022). Hydrolysis of [PtCl₆]²⁻ in Concentrated NaOH Solutions. Inorganic Chemistry, 61(17), 6493-6502. [Link]

  • Crevier, T. J., et al. (1998). Osmium(iv) complexes TpOs(X)Cl₂ and their Os(iii) counterparts: oxidizing compounds with an unusual resistance to ligand substitution. Journal of the Chemical Society, Dalton Transactions, (12), 2011-2018. [Link]

  • Master Organic Chemistry. (2011). Sodium Metal (Na) As A Reagent In Organic Chemistry. [Link]

  • Zenodo. (2022). Applications of sharpless asymmetric dihydroxylation in the total synthesis of natural products. [Link]

  • Blumberg, S., et al. (2021). Racemic or enantioselective osmium-catalyzed dihydroxylation of olefins under near-neutral conditions. Arkivoc, 2021(5), 7-14. [Link]

  • Adebayo, G. A., & Ojo, J. F. (2018). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Journal of the Serbian Chemical Society, 83(10), 1089-1110. [Link]

  • Knockhardy Publishing. (2015). REACTIONS OF SOME TRANSITION METAL IONS COBALT. [Link]

  • Khan Academy. Worked Example: Disproportionation reaction. [Link]

  • Chemistry LibreTexts. (2022). 10.23: Dihydroxylation of Alkenes. [Link]

  • Švorc, Ľ., et al. (2012). Analytical Methods for the Detection of Osmium Tetroxide: A Review. Polish Journal of Environmental Studies, 21(1), 7-13. [Link]

  • YouTube. (2022). Transition Metals | Ligand Exchange Reactions | A Level H2 Chem. [Link]

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]

  • Chemistry LibreTexts. (2026). 12.9.1: Metal-catalyzed Hydrolysis. [Link]

  • ResearchGate. (2022). Dihydroxylation of olefins catalyzed by zeolite-confined osmium(0) nanoclusters: An efficient and reusable method for the preparation of 1,2-cis-diols. [Link]

  • ResearchGate. (2018). (PDF) Hydrolysis of Trivalent Holmium in Aqueous Solutions of 2 M Ionic Strength by Spectrophotometric and Potentiometric Methods. [Link]

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Side reactions to consider with Disodium hexachloroosmate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Disodium hexachloroosmate (Na₂[OsCl₆]). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile osmium(IV) precursor. Here, we address common challenges and side reactions encountered during experimentation, providing in-depth explanations and actionable troubleshooting strategies to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)
FAQ 1: My this compound solution seems unstable. What are the common decomposition pathways?

Answer: this compound is a relatively stable solid when handled correctly but can exhibit instability in solution, primarily driven by hydrolysis and redox changes.

  • Chemical Stability: The compound is hygroscopic and air-sensitive.[1] It must be stored under a dry, inert atmosphere (e.g., argon or nitrogen) because moisture can initiate hydrolysis.[2] The hexachloroosmate(IV) anion, [OsCl₆]²⁻, is prone to decomposition in aqueous solutions with low acidity. Studies on osmium(IV) hexachloride standards show that low concentrations of hydrochloric acid lead to chemical instability, whereas stabilizing the solutions in 1.0–1.5% HCl can extend their shelf life.[3]

  • Thermal Decomposition: While Na₂[OsCl₆] itself is thermally robust to a certain point, related compounds like ammonium hexachloroosmate, (NH₄)₂[OsCl₆], decompose upon heating. This process is complex and can proceed through amorphous intermediates like {OsCl₄}x before yielding metallic osmium.[4][5] It is crucial to avoid excessive heating of Na₂[OsCl₆] solutions, especially in the presence of potential reductants, to prevent premature decomposition and formation of osmium metal precipitates.

Troubleshooting Protocol: Handling and Storage

  • Inert Atmosphere: Always handle and store solid this compound in a glovebox or under a positive pressure of inert gas.[2]

  • Solvent Preparation: Use anhydrous solvents for non-aqueous reactions. If preparing aqueous stock solutions, use dilute hydrochloric acid (e.g., 1-2% HCl) instead of pure water to maintain stability.[3]

  • Visual Inspection: Before use, inspect the solid for any change in color or texture. The pure compound is a red to black crystalline solid.[1] Clumping or discoloration may indicate hydration or decomposition.

  • Temperature Control: Avoid storing solutions at elevated temperatures for extended periods, as this can accelerate decomposition pathways.[6]

FAQ 2: I'm observing unexpected products in my aqueous reaction. Is hydrolysis a concern?

Answer: Yes, hydrolysis is a significant side reaction. When this compound is dissolved in water or other protic solvents, the chloride ligands can be sequentially replaced by water molecules. This is a classic ligand exchange reaction.[7][8]

The initial complex is hexaaquaosmium(IV), which can undergo further reactions. This process alters the catalytic or reactive species in your solution, leading to inconsistent results or the formation of undesired byproducts. The rate and extent of hydrolysis are highly dependent on pH, temperature, and the presence of other coordinating species.

Visualizing the Hydrolysis Pathway

Hydrolysis A [OsCl₆]²⁻ (Hexachloroosmate) B [OsCl₅(H₂O)]⁻ (Intermediate) A->B + H₂O - Cl⁻ C [Os(H₂O)₆]⁴⁺ (Hexaaquaosmium) B->C + 5H₂O - 5Cl⁻

Caption: Stepwise hydrolysis of the [OsCl₆]²⁻ anion.

FAQ 3: My reaction yield is low, and I suspect the osmium is being passivated. What redox side reactions should I consider?

Answer: The Os(IV) center in this compound can be either reduced to lower oxidation states (e.g., Os(III), Os(II), or Os(0)) or, less commonly without a strong oxidant, oxidized.

  • Unintended Reduction: Many organic reactions are run with reagents that can act as reductants. For example, certain alcohols, phosphines, or residual reducing agents from a previous step (like NaBH₄) can reduce the Os(IV) center.[1] Reduction to metallic osmium (Os(0)) results in the formation of an insoluble black precipitate, effectively removing the catalyst from the reaction.

  • Unintended Oxidation: While Os(IV) is relatively stable, strong oxidizing conditions can lead to the formation of Os(VI) or even the highly toxic and volatile osmium tetroxide (OsO₈).[9] This is particularly relevant in the context of catalytic dihydroxylation, where a co-oxidant is used. If the regeneration of the active catalyst is not well-controlled, side reactions involving the oxidant can occur.

Troubleshooting Redox Issues

Observation Potential Cause Recommended Action
Black precipitate formsReduction to Os(0) metalEnsure all reagents and solvents are free from unintended reducing agents. Purify substrates if necessary.
Reaction fails to initiateInactive Os speciesVerify the integrity of the starting material. Consider a pre-activation step if applicable to your specific protocol.
Rapid, uncontrolled reactionFormation of OsO₄Carefully control the addition of co-oxidants. Ensure the reaction temperature is maintained within the recommended range.
FAQ 4: I am using this compound as a catalyst precursor for dihydroxylation. What causes over-oxidation of my product?

Answer: This is one of the most common side reactions in osmium-catalyzed dihydroxylations. The desired product is a vicinal diol. However, this diol can be further oxidized, cleaving the carbon-carbon bond to yield aldehydes or ketones.[10] This is especially prevalent with stronger, less selective co-oxidants like potassium permanganate (KMnO₄) or when reactions are run at elevated temperatures.[10][11]

The use of N-methylmorpholine N-oxide (NMO) as a co-oxidant in the Upjohn dihydroxylation procedure is designed to minimize this issue by selectively regenerating the active osmium catalyst without aggressively attacking the diol product.[12]

Visualizing the Dihydroxylation and Over-oxidation Pathways

Dihydroxylation cluster_main Desired Catalytic Cycle cluster_side Side Reaction A Alkene + Os(VIII)O₄ B Osmate(VI) Ester A->B [3+2] Cycloaddition C Diol Product B->C Hydrolysis D Os(VI) B->D E Diol Product D->A Re-oxidation (e.g., NMO) F Aldehydes / Ketones E->F Over-oxidation (C-C Cleavage)

Caption: Competing pathways: dihydroxylation vs. over-oxidation.

Experimental Protocol: Minimizing Over-oxidation

  • Co-oxidant Choice: Use a mild and stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). Avoid harsher oxidants unless specifically required by the protocol.[10]

  • Temperature Control: Run the reaction at the recommended temperature, typically room temperature or below. Elevated temperatures can increase the rate of the over-oxidation side reaction.[11]

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: As soon as the starting material is consumed, quench the reaction promptly by adding a reducing agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃). This will reduce any remaining active osmium species and prevent further oxidation.

FAQ 5: Are there specific functional groups in my substrate that are incompatible with this compound?

Answer: Yes, functional group compatibility is a critical consideration.[13] Since osmium-catalyzed reactions are oxidative, substrates containing functional groups that are easily oxidized can lead to complex product mixtures.

Table of Potentially Incompatible Functional Groups

Functional Group Potential Side Reaction Mitigation Strategy
Thiols (-SH)Oxidation to disulfides (R-S-S-R) or sulfonic acids.Protect the thiol group (e.g., as a thioether) prior to the reaction.
Amines (-NH₂)Oxidation or coordination to the osmium center, inhibiting catalysis.Protect the amine (e.g., as an amide or carbamate).
Aldehydes (-CHO)Oxidation to carboxylic acids.Protect the aldehyde (e.g., as an acetal).
Other AlkenesIf the substrate contains multiple double bonds, the most electron-rich alkene will typically react first.[10]If selectivity is an issue, consider alternative synthetic routes or specialized catalytic systems.

It is always advisable to perform a small-scale test reaction to assess the compatibility of your specific substrate with the reaction conditions.[14]

References
  • OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. (2011). Master Organic Chemistry. [Link]

  • Haines, A. (2006). Side Reactions in Organic Synthesis. Wiley-VCH.
  • Beller, M., & Bolm, C. (Eds.). (2004). Transition Metals for Organic Synthesis. Wiley-VCH.
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  • Fragment ion–functional group relationships in organic aerosols. (2022).
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  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry.
  • Kinetic constraints on possible reaction pathways for osmium-catalysed asymmetric dihydroxylation. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Functional Groups. (n.d.).
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  • Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.

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Technical Support Center: Monitoring Disodium Hexachloroosmate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for monitoring the synthesis of Disodium Hexachloroosmate, Na₂[OsCl₆]. The content is structured in a practical question-and-answer format, addressing common challenges and offering field-proven insights to ensure experimental success.

Core Monitoring Techniques: A Strategic Overview
Q1: What are the primary analytical methods for monitoring the formation of this compound, and what is the rationale for their use?

Monitoring the synthesis of an inorganic coordination complex like this compound requires techniques that can distinguish the product from the starting materials and any intermediates. The choice of method depends on the specific reaction pathway (e.g., reduction of OsO₄ or substitution on another osmium precursor), but the most effective strategies involve a combination of spectroscopic and electrochemical techniques.

The primary methods are:

  • UV-Visible (UV-Vis) Spectroscopy : This is often the most convenient method for real-time monitoring. The progress of the reaction is tracked by observing changes in the electronic absorption spectrum, which are due to the d-d transitions of the osmium metal center. As the oxidation state and coordination environment of the osmium ion change, the position (λmax) and intensity of these absorption bands will shift, providing a direct measure of reactant consumption and product formation.[1][2]

  • Cyclic Voltammetry (CV) : This electrochemical technique is highly sensitive to the oxidation state of the metal center. It is invaluable for confirming the conversion of an osmium precursor (e.g., Os(VIII) in OsO₄ or Os(VI)) to the desired Os(IV) state in the hexachloroosmate complex.[3][4] By taking aliquots at different time points, one can monitor the disappearance of the starting material's redox wave and the appearance of the product's characteristic wave.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : While powerful, NMR presents challenges for direct osmium monitoring. The most common osmium isotope with a nuclear spin of 1/2, ¹⁸⁷Os, has extremely low natural abundance (1.96%) and very low sensitivity, making direct observation difficult and often requiring indirect detection methods.[5][6] However, ¹H or ¹³C NMR can be useful if the ligands attached to the osmium precursor have NMR-active nuclei and their chemical environment changes significantly upon formation of the hexachloroosmate product.

  • X-ray Diffraction (XRD) : XRD is not a real-time monitoring tool but is the definitive method for characterizing the final solid product.[7][8][9] It confirms the crystalline structure and phase purity of the synthesized this compound, ensuring the correct compound has been formed.[9]

In-Depth Protocols and Experimental Workflows
Q2: How can I use UV-Vis Spectroscopy to effectively track the reaction kinetics?

UV-Vis spectroscopy is a workhorse technique for this purpose because the color of osmium complexes is directly related to their electronic structure. The formation of the [OsCl₆]²⁻ anion from a precursor like OsO₄ involves a significant change in the d-electron configuration, leading to a distinct spectroscopic signature.

Causality : The reaction progress is quantified by applying the Beer-Lambert Law (A = εbc). By monitoring the absorbance at a wavelength where the product absorbs strongly and the reactant absorbs weakly (or vice versa), you can directly correlate the change in absorbance to the change in concentration over time.

Step-by-Step Protocol for UV-Vis Monitoring:

  • Spectrum Acquisition : Before starting the reaction, acquire the full UV-Vis spectra (e.g., 250-800 nm) of the pure starting material(s) and, if available, the pure this compound product in the chosen reaction solvent.

  • Wavelength Selection : Identify the λmax for both the key reactant and the product. Choose a monitoring wavelength that maximizes the absorbance difference between the two species. For the [OsCl₆]²⁻ complex, characteristic absorption bands are expected in the UV and visible regions.[2]

  • Reaction Setup : Begin the synthesis reaction in a vessel that allows for easy extraction of aliquots. Ensure the reaction is well-stirred and maintained at a constant temperature.

  • Time-Course Analysis :

    • At time zero (t=0), and at regular intervals thereafter, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent) to prevent further reaction during measurement.

    • Dilute the aliquot with the reaction solvent to an appropriate concentration so that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Measure the absorbance at the pre-determined wavelength.

  • Data Analysis : Plot absorbance versus time. The resulting curve will show the rate of formation of the product or consumption of the reactant. This data can then be used to determine reaction kinetics (e.g., half-life, rate constant).

Data Presentation: Spectroscopic Properties

SpeciesOxidation StateTypical λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Color
OsO₄ (in HCl)Os(VIII)~285, ~340Varies with conditionsYellowish
[OsCl₆]²⁻Os(IV)~340, ~370, ~490~10,000 - 20,000Red-Brown

Note: Exact λmax and ε values can vary depending on the solvent and concentration.[1][2]

Q3: My reaction involves electrochemical reduction. How can Cyclic Voltammetry (CV) confirm the formation of the Os(IV) product?

Cyclic Voltammetry is an excellent tool for tracking changes in the oxidation state of the central metal ion. When reducing a higher-valent osmium species to form [OsCl₆]²⁻, CV provides clear, quantitative evidence of the conversion.

Causality : CV measures the current response of a species to a sweeping potential. Each redox-active species (like an osmium complex) has a characteristic potential at which it is oxidized or reduced. By monitoring the voltammogram, you can identify the presence and relative concentration of different osmium species in your reaction mixture.

Experimental Protocol for CV Analysis:

  • Electrode Preparation : Polish the working electrode (e.g., glassy carbon) to a mirror finish, then sonicate in ethanol and deionized water to ensure a clean, reproducible surface.

  • Sample Preparation :

    • Withdraw an aliquot from the reaction mixture.

    • Dilute it in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆, in acetonitrile or DMF). The electrolyte is crucial for ensuring conductivity.

  • Cell Assembly : Assemble a standard three-electrode cell: the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition :

    • Record a CV of the solvent and electrolyte alone to establish the background potential window.

    • Add the diluted sample to the cell and record the voltammogram. Sweep the potential across a range that covers the expected redox events for both the reactant and the product.

  • Interpretation :

    • The disappearance of the redox wave corresponding to the Os(VI) or Os(VIII) starting material indicates its consumption.

    • The simultaneous growth of a new redox wave at the potential characteristic of the Os(IV)/Os(III) or Os(IV)/Os(V) couple for [OsCl₆]²⁻ confirms product formation.[4]

Visualization: CV Monitoring Workflow

Below is a diagram illustrating the decision-making process based on CV results obtained during the reaction.

CV_Workflow cluster_0 Reaction Monitoring via Cyclic Voltammetry Start Take Aliquot at Time 't' RunCV Run Cyclic Voltammogram Start->RunCV Analyze Analyze Voltammogram RunCV->Analyze Start_Wave Reactant Wave Present? Analyze->Start_Wave Product_Wave Product Wave Present? Start_Wave->Product_Wave Yes Troubleshoot Troubleshoot Reaction (Stalled/Side Products?) Start_Wave->Troubleshoot No Continue Continue Reaction Product_Wave->Continue Yes (Reactant still present) Product_Wave->Troubleshoot No (Reactant also absent) Complete Reaction Complete Proceed to Workup Product_Wave->Complete No (Reactant absent)

Caption: Workflow for monitoring reaction progress using Cyclic Voltammetry.

Troubleshooting Guide
Q4: The reaction appears to have stalled; my UV-Vis absorbance is no longer changing. What are the potential causes and solutions?

A plateau in the kinetic trace can signify either reaction completion or a problem. Differentiating between these is critical.

Causality : A reaction stalls when the rate of the forward reaction becomes negligible. This can be due to the complete consumption of a limiting reagent, catalyst deactivation, the establishment of an unfavorable equilibrium, or poor reagent solubility.

Troubleshooting Steps:

  • Confirm Reagent Depletion : Use a secondary, more specific technique like CV to confirm if the starting material has been fully consumed. If the reactant's signal is gone, the reaction is likely complete.

  • Check Solubility : Visually inspect the reaction mixture for any precipitated starting material. Poor solubility can severely limit the reaction rate. If solids are present, consider gentle heating or switching to a more suitable solvent.

  • Assess Reagent Stability : If using a reducing agent, it may have degraded over time, especially if it is sensitive to air or moisture. Consider adding a fresh portion of the reducing agent.

  • Investigate Equilibrium : Some reactions may reach equilibrium before full conversion. Changing conditions such as temperature or removing a byproduct (if possible) can help shift the equilibrium towards the product side.

Visualization: Troubleshooting a Stalled Reaction

Stalled_Reaction cluster_1 Troubleshooting a Stalled Reaction Start Kinetic Plateau Observed (UV-Vis Absorbance is Constant) CheckReactant Analyze aliquot with CV or other specific method Start->CheckReactant ReactantGone Reactant Signal Absent? CheckReactant->ReactantGone CheckSolubility Check for Precipitate ReactantGone->CheckSolubility No Complete Reaction is Complete ReactantGone->Complete Yes AddReagent Add Fresh Reagent (e.g., reducing agent) CheckSolubility->AddReagent No NotSoluble Re-dissolve or Change Solvent CheckSolubility->NotSoluble Yes ChangeConditions Adjust T or P to shift equilibrium AddReagent->ChangeConditions ContinueMonitoring ContinueMonitoring AddReagent->ContinueMonitoring Monitor for change ChangeConditions->ContinueMonitoring NotSoluble->ContinueMonitoring

Caption: Decision tree for troubleshooting a stalled inorganic synthesis.

Frequently Asked Questions (FAQs)

Q5: Can I rely solely on the color change from yellow (OsO₄) to red-brown ([OsCl₆]²⁻) to determine if the reaction is complete? No. While the color change is a strong qualitative indicator, it is not a reliable measure of reaction completion or purity.[10] Intermediate species can be colored, and trace amounts of highly colored impurities can mislead the observer. Always rely on quantitative analytical techniques like UV-Vis spectroscopy or CV to accurately determine the reaction's progress and endpoint.

Q6: When should I use X-ray Diffraction (XRD), and what does it tell me? XRD is the gold standard for final product validation, not for real-time monitoring. After you have completed the synthesis and isolated a solid product, powder XRD should be performed.

  • What it confirms : The resulting diffraction pattern is a unique "fingerprint" of the material's crystal lattice.[9] By comparing your experimental pattern to a database standard (e.g., from the ICDD), you can definitively confirm the identity of this compound.

  • Purity Assessment : The absence of peaks from starting materials or other crystalline phases confirms the purity of your product.[7] Broad peaks might indicate small crystallite size.[11]

Q7: Is NMR spectroscopy ever useful for osmium complexes given the low sensitivity of ¹⁸⁷Os? Yes, but typically in an indirect manner. While direct ¹⁸⁷Os NMR is challenging, ¹H NMR can be very informative if you are synthesizing a derivative of [OsCl₆]²⁻ by replacing the chloride ligands with organic ligands containing protons.[12] In such cases, the coordination of the organic ligand to the osmium center will cause a significant shift in the proton signals compared to the free ligand, which is an excellent way to monitor the reaction. For the synthesis of Na₂[OsCl₆] itself, however, NMR is generally not the primary monitoring tool.[13]

References
  • ResearchGate. (n.d.). Cyclic voltammetry of the osmium complex. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Octanoic acid, 7-oxo-, methyl ester. Retrieved from [Link]

  • ACS Publications. (2019). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Retrieved from [Link]

  • NMR-Service. (n.d.). Osmium NMR. Retrieved from [Link]

  • ACS Publications. (n.d.). The characterization of a coordination complex using infrared spectroscopy: An inorganic or instrumental experiment. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics of Aquation of Hexachloroosmate(IV) and Chloride Anation of Aquopentachloroosmate(IV) Anions. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (n.d.). Extractive Spectrophotometric Determination of Osmium (VIII) using p- methylphenylthiourea as a Chromogenic reagent. Retrieved from [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Osmium NMR. Retrieved from [Link]

  • Truman State University. (n.d.). Characterization of Inorganic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactions of hexachloroosmate(IV) with hydrazine hydrate: syntheses and properties of pentaammine(dinitrogen)osmium(II) chloride and decaammine(.mu.-nitrido)diosmium(IV) chloride. Retrieved from [Link]

  • NIH. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Retrieved from [Link]

  • MDPI. (n.d.). X-ray Diffraction Techniques for Mineral Characterization: A Review for Engineers of the Fundamentals, Applications, and Research Directions. Retrieved from [Link]

  • ACS Publications. (n.d.). Intervalence Charge Transfer in an Osmium(IV) Tetra(ferrocenylaryl) Complex. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonium hexachloroosmate(IV). Retrieved from [Link]

  • Update Publishing House. (n.d.). X-ray diffraction: a powerful method of characterizing nanomaterials. Retrieved from [Link]

  • NIH. (2021). Cyclometalated Osmium Compounds and beyond: Synthesis, Properties, Applications. Retrieved from [Link]

  • NIH. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Reactivity of Osmium(VI) Thiolate Complexes, [Os(N)(CH2SiMe3)2(μ-SR)]2 and [Os(N)(SCH2Ph)4]-. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016). ANALYTICAL TECHNIQUES FOR ANALYSIS OF INORGANIC ELEMENTS – A REVIEW. Retrieved from [Link]

  • Springer. (n.d.). Anomalous 1H nuclear magnetic resonance spectra of new osmium complexes. Retrieved from [Link]

  • NIST. (n.d.). Standard x-ray diffraction patterns. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and Analysis of an Inorganic Complex. Retrieved from [Link]

  • YouTube. (2023). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Speciation Analysis of Osmium(VIII) and Osmium(IV) by UV‐VIS Spectrophotometry Using Quercetin as the Reagent. Retrieved from [Link]

  • Wiley-VCH. (2001). Formation and Reactivity of the Osmium(IV) Cyanoimido Complex, [Os (bpy)(Cl)3(NCN)]. Retrieved from [Link]

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  • PubMed. (n.d.). Use of a dihydrogen osmium complex as a versatile 1H NMR recognition probe. Retrieved from [Link]

  • ResearchGate. (2016). Speciation Analysis of Osmium(VIII) and Osmium(IV) by UV‐VIS Spectrophotometry Using Quercetin as the Reagent. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Disodium Hexachloroosmate and Potassium Hexachloroosmate as Catalysts for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the quest for efficient and selective catalysts is paramount. Among the arsenal of transition metal catalysts, osmium compounds have carved a niche for their remarkable efficacy in specific oxidative transformations, most notably the dihydroxylation of olefins. This guide provides a detailed comparison of two commonly employed hexachloroosmate(IV) salts: disodium hexachloroosmate (Na₂[OsCl₆]) and potassium hexachloroosmate (K₂[OsCl₆]). By examining their chemical and physical properties, catalytic performance, and practical considerations, this document aims to equip researchers with the knowledge to make informed decisions in catalyst selection for their specific applications.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical characteristics of these catalysts is crucial as these properties directly influence their handling, solubility, and reactivity.

PropertyThis compound (Na₂[OsCl₆])Potassium Hexachloroosmate (K₂[OsCl₆])
Molecular Formula Cl₆Na₂OsCl₆K₂Os
Molar Mass 448.91 g/mol 481.14 g/mol
Appearance Red to black crystalline solidDark red to black crystalline solid
Hygroscopicity Hygroscopic and air-sensitiveReportedly less hygroscopic than the sodium salt
Solubility in Water SolubleSlightly soluble
Solubility in Alcohol Data not readily availableSparingly soluble
Crystal Structure Isostructural with K₂[OsCl₆]Octahedral [OsCl₆]²⁻ anion

Note: Data compiled from various chemical suppliers and literature.

A key differentiator lies in their solubility. The higher solubility of this compound in water can be an advantage in certain reaction setups, potentially allowing for more homogeneous reaction conditions. Conversely, the lower solubility of the potassium salt might facilitate easier product separation and catalyst recovery in some cases. The hygroscopic nature of the sodium salt necessitates careful handling and storage under inert atmosphere to prevent decomposition and maintain catalytic activity.

The Heart of the Matter: The Hexachloroosmate(IV) Anion

Both salts furnish the catalytically active species, the hexachloroosmate(IV) anion, [OsCl₆]²⁻. This octahedral complex is paramagnetic with a low-spin d⁴ electron configuration. The catalytic prowess of this anion stems from the ability of the osmium center to cycle through different oxidation states, facilitating the transfer of oxygen atoms to organic substrates.

While both salts provide the same active anion, subtle differences in the electronic environment of the [OsCl₆]²⁻ core can arise due to the nature of the counter-ion. Spectroscopic studies have indicated a red-shift in the Os-Cl vibrational bands in the infrared spectrum of this compound compared to the potassium salt. This suggests a slight perturbation of the electronic structure of the anion by the smaller, more polarizing sodium cation, which could potentially translate to differences in catalytic activity.

Catalytic Performance: A Comparative Overview

The primary application of hexachloroosmate salts as catalysts is in oxidation reactions, with the syn-dihydroxylation of alkenes to vicinal diols being the most prominent example. This transformation is a cornerstone of organic synthesis, providing access to crucial building blocks for natural product synthesis and drug development.

While direct, side-by-side comparative studies with extensive experimental data for a range of substrates are not abundant in the published literature, we can infer performance characteristics based on general principles of alkali metal cation effects in catalysis and available data for related systems.

Key Considerations in Catalytic Performance:

  • Activity: The intrinsic rate at which the catalyst promotes the desired reaction. The nature of the alkali metal cation can influence the Lewis acidity of the reaction medium and the coordination environment of the active osmium species, which in turn can affect the catalytic turnover frequency. Some studies on other catalytic systems have shown that potassium ions can have a greater catalytic effect than sodium ions in certain condensation reactions, attributed to differences in coordination.[1]

  • Selectivity: The ability of the catalyst to favor the formation of the desired product over side products. In dihydroxylation reactions, this includes diastereoselectivity (in the case of chiral substrates) and chemoselectivity (tolerance of other functional groups).

  • Stability and Recyclability: The robustness of the catalyst under reaction conditions and its potential for reuse. The stability of the catalyst can be influenced by the nature of the counter-ion. For instance, salts with different hygroscopicity may exhibit varying stability in the presence of moisture.

  • Solubility and Homogeneity: As mentioned earlier, the difference in solubility can dictate the choice of solvent system and whether the reaction proceeds under homogeneous or heterogeneous conditions. This can have a profound impact on reaction kinetics and ease of workup.

Experimental Protocol: A Representative Dihydroxylation Reaction

The following is a generalized protocol for the catalytic dihydroxylation of an alkene using a hexachloroosmate salt. This protocol should be optimized for specific substrates and desired outcomes.

Reaction: Catalytic Dihydroxylation of Styrene

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product Styrene Styrene ReactionVessel Reaction Vessel Styrene->ReactionVessel Catalyst Na₂[OsCl₆] or K₂[OsCl₆] Catalyst->ReactionVessel Cooxidant N-Methylmorpholine N-oxide (NMO) Cooxidant->ReactionVessel Solvent Acetone/Water Solvent->ReactionVessel Quenching Quench with Na₂SO₃ ReactionVessel->Quenching Reaction Mixture Stirring Stirring Temperature Room Temperature Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Purification Purify by Chromatography Drying->Purification Diol 1-Phenyl-1,2-ethanediol Purification->Diol

Caption: General workflow for the catalytic dihydroxylation of styrene.

Step-by-Step Methodology:

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (e.g., styrene, 1.0 mmol) in a suitable solvent system (e.g., acetone/water, 10:1 v/v, 10 mL).

  • Addition of Reagents: To the stirred solution, add the co-oxidant, N-methylmorpholine N-oxide (NMO, 1.2 mmol).

  • Initiation of Reaction: Add a catalytic amount of either this compound or potassium hexachloroosmate (typically 0.1-1 mol%).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired vicinal diol.

Causality Behind Experimental Choices:

  • Co-oxidant (NMO): Osmium catalysts are expensive and toxic. The use of a stoichiometric co-oxidant like NMO is crucial to regenerate the active Os(VIII) species from the Os(VI) state formed after the dihydroxylation step, allowing the use of only a catalytic amount of the osmium salt.

  • Solvent System (Acetone/Water): A mixed solvent system is often employed to ensure the solubility of both the organic substrate and the inorganic catalyst and co-oxidant, facilitating a more efficient reaction.

  • Quenching (Na₂SO₃): Sodium sulfite is a reducing agent used to quench any remaining oxidant and to hydrolyze the osmate ester intermediate, releasing the diol product.

Logical Framework for Catalyst Selection

The choice between disodium and potassium hexachloroosmate will ultimately depend on the specific requirements of the reaction and the practical constraints of the laboratory.

Catalyst_Selection start Catalyst Selection solubility Is high aqueous solubility critical? start->solubility handling Are stringent anhydrous conditions challenging? solubility->handling No na_salt Consider this compound solubility->na_salt Yes cost Is cost a primary driver? handling->cost No k_salt Consider Potassium Hexachloroosmate handling->k_salt Yes cost->na_salt Check current pricing cost->k_salt Generally less expensive compare Evaluate both on a small scale na_salt->compare k_salt->compare

Sources

Beyond Osmium: A Comparative Guide to Alternative Catalysts for Alkene Dihydroxylation

Author: BenchChem Technical Support Team. Date: February 2026

The syn-dihydroxylation of alkenes to furnish vicinal diols is a cornerstone transformation in organic synthesis, providing critical building blocks for pharmaceuticals, natural products, and advanced materials. For decades, osmium-based catalysts, particularly in the form of osmium tetroxide and the Sharpless Asymmetric Dihydroxylation (AD) using disodium hexachloroosmate or its potassium salt, have been the gold standard for this reaction, prized for their high efficiency and stereoselectivity.[1][2] However, the high cost and extreme toxicity of osmium have driven a persistent search for more sustainable and economical alternatives.

This guide provides an in-depth comparison of viable alternative catalytic systems for alkene dihydroxylation, focusing on their performance, mechanistic nuances, and practical applicability. We will delve into the experimental data supporting the use of manganese, ruthenium, and iron catalysts, as well as innovative metal-free approaches, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

The Osmium Benchmark: Sharpless Asymmetric Dihydroxylation

Before exploring the alternatives, it is crucial to understand the benchmark against which they are measured. The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for the enantioselective synthesis of chiral diols.[2] The commercially available "AD-mix" formulations, which contain the osmium catalyst (K₂OsO₂(OH)₄), a chiral ligand ((DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β), a re-oxidant (K₃[Fe(CN)₆]), and a base (K₂CO₃), have made this reaction highly accessible.[2]

The catalytic cycle, depicted below, involves the formation of a chiral osmium(VIII)-ligand complex that undergoes a [3+2] cycloaddition with the alkene to form an osmate(VI) ester. Hydrolysis of this intermediate liberates the syn-diol, and the re-oxidant regenerates the active osmium(VIII) catalyst.[1]

Sharpless Asymmetric Dihydroxylation Cycle OsVIII Os(VIII)O₄-L OsmateEster Osmate(VI) Ester Intermediate OsVIII->OsmateEster [3+2] Cycloaddition Alkene Alkene Alkene->OsmateEster Diol syn-Diol OsmateEster->Diol H₂O OsVI Os(VI)-L OsmateEster->OsVI Hydrolysis OsVI->OsVIII Re-oxidation ReducedOxidant K₄[Fe(CN)₆] Oxidant K₃[Fe(CN)₆] (Oxidant) Oxidant->OsVI

Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

The performance of the Sharpless AD is well-documented, with excellent yields and enantioselectivities (>95% ee) for a wide range of alkene substitution patterns.[2][3]

Manganese-Based Catalysts: A Promising First-Row Transition Metal Alternative

Manganese is an earth-abundant and significantly less toxic alternative to osmium, making it an attractive focus for developing greener dihydroxylation methods.[1] While potassium permanganate (KMnO₄) has long been known to effect syn-dihydroxylation, its low solubility in organic solvents and tendency for over-oxidation often lead to poor yields.[1][4] Modern manganese catalysis has overcome many of these limitations.

Mechanism of Manganese-Catalyzed Dihydroxylation

Manganese-catalyzed dihydroxylation with hydrogen peroxide (H₂O₂) is believed to proceed through a high-valent manganese-oxo species. The catalytic cycle generally involves the oxidation of a manganese(II) or (III) precursor to a manganese(V)-oxo or a related high-valent species, which then reacts with the alkene. The exact nature of the active oxidant and the subsequent steps can vary depending on the ligand and reaction conditions.

Manganese-Catalyzed Dihydroxylation Mn_precatalyst Mn(II/III) Precatalyst Active_Mn_Oxo High-Valent Mn-Oxo Species (e.g., Mn(V)=O) Mn_precatalyst->Active_Mn_Oxo Oxidation Manganate_Ester Manganate(V) Ester Intermediate Active_Mn_Oxo->Manganate_Ester [3+2] Cycloaddition Alkene Alkene Alkene->Manganate_Ester Diol syn-Diol Manganate_Ester->Diol H₂O Reduced_Mn Reduced Mn Species Manganate_Ester->Reduced_Mn Hydrolysis Reduced_Mn->Mn_precatalyst Regeneration Oxidant H₂O₂ (Oxidant) Oxidant->Mn_precatalyst

Figure 2: Proposed catalytic cycle for manganese-catalyzed dihydroxylation.

Performance and Experimental Data

Manganese catalysts, often in combination with co-catalysts and additives, have demonstrated high efficiency for the syn-dihydroxylation of a variety of alkenes. For electron-deficient alkenes, high turnovers (>1000) can be achieved.[1]

SubstrateCatalyst SystemOxidantYield (%)Diastereoselectivity (syn:anti)Enantioselectivity (% ee)Reference
trans-Stilbene Mn(II) salt, pyridine-2-carboxylic acidH₂O₂95>99:1N/A[1]
1-Octene Mn(II) salt, chiral ligandH₂O₂85>99:192[5]
Cyclooctene Mn(II) salt, pyridine-2-carboxylic acid, ketone, baseH₂O₂High Turnover>99:1N/A[1]
Indene Chiral Mn(salen) complexH₂O₂92>99:198[5]

Table 1: Performance of selected manganese-based catalysts for alkene dihydroxylation.

Ruthenium-Based Catalysts: A Rapid and Efficient Alternative

Ruthenium, while still a precious metal, is generally less expensive and toxic than osmium. Ruthenium tetroxide (RuO₄), typically generated in situ from a ruthenium(III) chloride precursor and a stoichiometric oxidant like sodium periodate (NaIO₄), is a powerful oxidizing agent that can effect rapid syn-dihydroxylation of alkenes.[1]

Mechanism of Ruthenium-Catalyzed Dihydroxylation

Similar to osmium, the mechanism of ruthenium-catalyzed dihydroxylation is believed to proceed through a [3+2] cycloaddition of the alkene to a high-valent ruthenium-oxo species, forming a cyclic ruthenate ester. This intermediate is then hydrolyzed to yield the syn-diol and a reduced ruthenium species, which is re-oxidized by the stoichiometric oxidant to complete the catalytic cycle. A key challenge with ruthenium is its high oxidation potential, which can lead to over-oxidation and cleavage of the diol product. Careful control of reaction conditions is therefore critical.

Ruthenium-Catalyzed Dihydroxylation Ru_precatalyst RuCl₃ Active_RuO4 RuO₄ Ru_precatalyst->Active_RuO4 Oxidation Ruthenate_Ester Ruthenate(VI) Ester Intermediate Active_RuO4->Ruthenate_Ester [3+2] Cycloaddition Alkene Alkene Alkene->Ruthenate_Ester Diol syn-Diol Ruthenate_Ester->Diol H₂O Reduced_Ru Reduced Ru Species Ruthenate_Ester->Reduced_Ru Hydrolysis Reduced_Ru->Ru_precatalyst Re-oxidation Oxidant NaIO₄ (Oxidant) Oxidant->Ru_precatalyst

Figure 3: Proposed catalytic cycle for ruthenium-catalyzed dihydroxylation.

Performance and Experimental Data

Ruthenium-catalyzed dihydroxylations are often very fast, sometimes occurring within minutes.[6] The addition of a Brønsted acid can further accelerate the reaction.

SubstrateCatalyst SystemOxidantYield (%)Diastereoselectivity (syn:anti)Reference
1-Octene RuCl₃·nH₂O (0.5 mol%)NaIO₄85>99:1[6]
Cyclohexene RuCl₃·nH₂O (0.07 mol%)NaIO₄91>99:1[7]
Styrene RuCl₃·nH₂O (0.5 mol%)NaIO₄88>99:1[6]
trans-Stilbene RuCl₃·nH₂O (0.5 mol%)NaIO₄92>99:1[6]

Table 2: Performance of ruthenium-catalyzed dihydroxylation of various alkenes.

Iron-Based Catalysts: A Bio-Inspired and Sustainable Approach

Iron is the most abundant and least toxic transition metal, making it an ideal candidate for sustainable catalysis. Bio-inspired iron complexes have been developed that mimic the active sites of non-heme iron-containing enzymes and can catalyze the syn-dihydroxylation of alkenes with high efficiency and, in some cases, high enantioselectivity.

Mechanism of Iron-Catalyzed Dihydroxylation

The mechanism of bio-inspired iron-catalyzed dihydroxylation is thought to involve a high-valent iron-oxo species, similar to the proposed mechanisms for manganese and ruthenium. An iron(II) precatalyst is oxidized by a terminal oxidant, such as hydrogen peroxide, to generate a highly reactive iron(IV)-oxo or iron(V)-oxo species. This species then reacts with the alkene to form the syn-diol.

Iron-Catalyzed Dihydroxylation Fe_precatalyst Fe(II) Precatalyst Active_Fe_Oxo High-Valent Fe-Oxo Species (e.g., Fe(IV)=O) Fe_precatalyst->Active_Fe_Oxo Oxidation Fe_Intermediate Iron-Alkene Intermediate Active_Fe_Oxo->Fe_Intermediate Alkene Alkene Alkene->Fe_Intermediate Fe_Intermediate->Fe_precatalyst Release of Diol Diol syn-Diol Fe_Intermediate->Diol Oxidant H₂O₂ (Oxidant) Oxidant->Fe_precatalyst

Figure 4: Proposed catalytic cycle for bio-inspired iron-catalyzed dihydroxylation.

Performance and Experimental Data

Iron catalysts have shown great promise in the syn-dihydroxylation of a variety of alkenes, with good yields and selectivities.

SubstrateCatalyst SystemOxidantYield (%)Diastereoselectivity (syn:anti)Enantioselectivity (% ee)Reference
1-Octene Fe(OTf)₂(CH₃CN)₂ / ⁵⁻ᵗⁱᵖˢ³tpaH₂O₂78>99:1N/A[8]
Cyclohexene Fe(II) complex with chiral N4 ligandH₂O₂86>99:194[9]
Styrene Fe(II) complex with chiral N4 ligandH₂O₂90>99:196[9]
trans-Stilbene Fe(OTf)₂(CH₃CN)₂ / ⁵⁻ᵗⁱᵖˢ³tpaH₂O₂85>99:1N/A[8]

Table 3: Performance of selected iron-based catalysts for alkene dihydroxylation.

Metal-Free Dihydroxylation: An Emerging Green Frontier

The ultimate goal in sustainable chemistry is to develop catalytic systems that are entirely free of metals. Several metal-free methods for alkene dihydroxylation have emerged, often employing strong oxidants in the presence of an acid catalyst.

Mechanism of Metal-Free Dihydroxylation

One common metal-free approach involves the in situ formation of a peroxy acid, which first epoxidizes the alkene. The epoxide is then opened under acidic conditions to yield a trans-diol (anti-dihydroxylation).[3] However, methods for syn-dihydroxylation are also being developed. For example, a resin-supported sulfonic acid catalyst can be used with hydrogen peroxide to achieve dihydroxylation. This process is believed to proceed through an initial epoxidation followed by hydration of the epoxide.[10]

Metal-Free Dihydroxylation Alkene Alkene Epoxide Epoxide Intermediate Alkene->Epoxide Epoxidation Diol Diol Epoxide->Diol Hydration Oxidant H₂O₂ Oxidant->Alkene Catalyst Acid Catalyst (e.g., Sulfonic Acid Resin) Catalyst->Alkene Catalyst->Epoxide

Figure 5: General workflow for metal-free dihydroxylation via an epoxide intermediate.

Performance and Experimental Data

Metal-free dihydroxylation methods offer a green and safe alternative, with the potential for easy catalyst recycling.

SubstrateCatalyst SystemOxidantYield (%)Diastereoselectivity (syn:anti)Reference
Cyclohexene Resin-supported sulfonic acid (Nafion NR50)H₂O₂98N/A (anti)[10]
1-Octene Resin-supported sulfonic acid (Nafion NR50)H₂O₂89N/A (anti)[10]
Styrene Formic acidH₂O₂85N/A (anti)[11]
trans-Stilbene Cyclobutane malonoyl peroxideH₂O8450:1 (syn)[8]

Table 4: Performance of selected metal-free dihydroxylation methods.

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of 1-Octene using AD-mix-β
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine tert-butyl alcohol (15 mL) and water (15 mL).

  • Add AD-mix-β (4.2 g) to the solvent mixture and stir vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be bright yellow.[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-octene (3 mmol) to the cold, stirred mixture.[6]

  • Continue to stir the reaction vigorously at 0 °C, monitoring the progress by TLC.

  • Once the reaction is complete, add sodium sulfite (4.5 g) and stir for 1 hour at room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral diol.

Manganese-Catalyzed syn-Dihydroxylation of Cyclooctene
  • To a stirred solution of cyclooctene (10.1 mmol) in acetone (16.7 mL) and water (2.67 mL) at room temperature, add 150 µL of a 0.6 M aqueous solution of NaOAc (0.9 mol%).[12]

  • Cool the mixture in an ice/water bath.

  • Add H₂O₂ (50 wt% in water, 15.0 mmol) via syringe pump at a rate of 6 µL/min.[12]

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C.

  • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Ruthenium-Catalyzed syn-Dihydroxylation of Cyclohexene
  • In a round-bottom flask, dissolve cyclohexene (1 mmol) in a 3:3:1 mixture of ethyl acetate, acetonitrile, and water (7 mL).

  • Add RuCl₃·nH₂O (0.005 mmol, 0.5 mol%).

  • Add NaIO₄ (2.1 mmol) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within minutes.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with a saturated aqueous solution of Na₂S₂O₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Iron-Catalyzed syn-Dihydroxylation of 1-Octene
  • To a 3 mL vial equipped with a stir bar, add the iron catalyst (1 mol%), Mg(ClO₄)₂·6H₂O (2.2 equiv), and the substrate (1 equiv, 45 µmol) dissolved in a 1:1 mixture of propylene carbonate and ethyl acetate (800 µL).[8]

  • Cool the resulting mixture in an ice bath.

  • Add a 0.58 M solution of H₂O₂ in propylene carbonate (1.5 equiv) via syringe pump over 30 minutes.[8]

  • Stir the solution for an additional 30 minutes.

  • For analysis, the diol can be esterified by adding methyl imidazole and acetic anhydride.

  • Work-up involves extraction with ethyl acetate and washing with aqueous acid and base.

Metal-Free anti-Dihydroxylation of Cyclohexene
  • To a 50 mL round-bottom flask with a stir bar, add cyclohexene (10 mmol) and formic acid (20 mL).

  • Add 30% aqueous H₂O₂ (11 mmol) dropwise while stirring at ambient temperature.

  • Gradually heat the reaction to 75 °C and maintain for 3 hours, monitoring by GC-MS.[11]

  • After cooling to room temperature, add deionized water (10 mL) and stir for 6 hours at 75 °C to hydrolyze the formate ester intermediate.[11]

  • After cooling, neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

While osmium-based catalysts remain a highly effective tool for alkene dihydroxylation, the development of alternative catalysts based on manganese, ruthenium, and iron, as well as metal-free systems, offers a promising path towards more sustainable and cost-effective chemical synthesis. Manganese and iron catalysts, in particular, stand out for their low toxicity and high earth abundance. Ruthenium provides a rapid and efficient alternative, though it is still a precious metal. Metal-free methods represent an exciting frontier, although they often provide the anti-diol product. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, toxicity tolerance, desired stereochemistry, and substrate scope. The data and protocols presented in this guide provide a solid foundation for researchers to explore these alternatives and move beyond the traditional reliance on osmium.

References

  • 9.13: Dihydroxylation of Alkenes - Chemistry LibreTexts. (2020). Retrieved from [Link]

  • Dihydroxylation - Wikipedia. (n.d.). Retrieved from [Link]

  • Bioinspired Manganese and Iron Complexes for Enantioselective Oxidation Reactions: Ligand Design, Catalytic Activity, and Beyond | Accounts of Chemical Research - ACS Publications. (2019). Retrieved from [Link]

  • Experiment 7 Catalytic Asymmetric Dihydroxylation of Alkenes - Ch.imperial. (n.d.). Retrieved from [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed Central. (2022). Retrieved from [Link]

  • Syn Dihydroxylation of Alkenes | Osmium Tetroxide or Potassium Permanganate - YouTube. (2021). Retrieved from [Link]

  • Sharpless Asymmetric Dihydroxylation Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Catalytic Dihydroxylation of Olefins with Hydrogen Peroxide: An Organic-Solvent- and Metal-Free System. (2003). Retrieved from [Link]

  • Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps. (n.d.). Retrieved from [Link]

  • dihydroxylation of alkenes - YouTube. (2020). Retrieved from [Link]

  • Metal-free dihydroxylation of alkenes using cyclobutane malonoyl peroxide - PubMed. (2012). Retrieved from [Link]

  • Greening Oxidation Catalysis: Iron Catalyzed Alkene syn-Dihydroxylation with Aqueous Hydrogen Peroxide in Green Solvents | ACS Sustainable Chemistry & Engineering - ACS Publications. (2018). Retrieved from [Link]

  • (PDF) Asymmetric Dihydroxylation of trans-Stilbene with a New Chiral Ligand prepared using Dihydrocinchonine and the C2 Symmetric Chiral trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid - ResearchGate. (2001). Retrieved from [Link]

  • Mechanism for ruthenium‐catalyzed syn‐dihydroxylation and possible competitive pathways. - ResearchGate. (n.d.). Retrieved from [Link]

  • Manganese Catalyzed cis-Dihydroxylation of Electron Deficient Alkenes with H2O2 - The Royal Society of Chemistry. (2008). Retrieved from [Link]

  • ChemInform Abstract: Ruthenium-Catalyzed cis-Dihydroxylation of Alkenes: Scope and Limitations | Request PDF - ResearchGate. (1996). Retrieved from [Link]

  • This work is partly presented at International Conference on Stereochemistry on August 18-19, 2016 at Sao Paulo, Brazil Extended - Research and Reviews. (2016). Retrieved from [Link]

  • Ruthenium Catalyzed Hydrohydroxyalkylation of Acrylates with Diols and α-Hydroxycarbonyl Compounds to Form Spiro- and α-Methylene-γ-Butyrolactones - NIH. (2014). Retrieved from [Link]

  • Manganese catalyzed cis-dihydroxylation of electron deficient alkenes with H2O2 - Organic & Biomolecular Chemistry (RSC Publishing). (2008). Retrieved from [Link]

  • Metal-free electrochemical dihydroxylation of unactivated alkenes - PMC - PubMed Central. (2023). Retrieved from [Link]

  • anti-Dihydroxylation of olefins enabled by in situ generated peroxyacetic acid. (2024). Retrieved from [Link]

  • Diol synthesis by dihydroxylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Cost-Effective and Eco-Friendly Way to Dihydroxylate Terminal and Internal Alkenes Using Hydrogen Peroxide/formic Acid - ChemRxiv. (2021). Retrieved from [Link]

Sources

A Comparative Guide to the Catalytic Activity of Disodium Hexachloroosmate in Olefin Dihydroxylation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a catalyst is a critical decision that balances efficiency, selectivity, cost, and safety. This guide provides an in-depth technical comparison of disodium hexachloroosmate, a precursor to the widely-used osmium tetroxide catalyst, against its primary alternative, potassium permanganate, in the context of olefin dihydroxylation. By examining the underlying chemistry and presenting experimental data, this document aims to equip scientists with the necessary insights to make informed decisions for their synthetic challenges.

Introduction: The Significance of Olefin Dihydroxylation

The syn-dihydroxylation of alkenes is a cornerstone transformation in organic synthesis, providing access to 1,2-diols, which are pivotal intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. The choice of catalyst for this reaction dictates not only the yield and stereoselectivity but also the overall practicality and scalability of the process.

Osmium-based catalysts, derived from precursors like this compound, are renowned for their high fidelity in producing cis-1,2-diols with exceptional yields. However, the high cost and toxicity of osmium have driven the exploration of more economical and safer alternatives, with manganese-based reagents, particularly potassium permanganate, emerging as a significant contender.[1][2] This guide will benchmark the catalytic performance of these two systems, focusing on the dihydroxylation of styrene as a model reaction.

Mechanism and Rationale for Catalyst Selection

The efficacy of osmium catalysts stems from a well-defined and highly controlled reaction mechanism. The active catalyst, osmium tetroxide (OsO₄), which can be generated in situ from this compound, undergoes a concerted [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[3] This intermediate is then hydrolyzed to yield the cis-diol and a reduced osmium species (Os(VI)). A co-oxidant is employed in catalytic systems to regenerate the Os(VIII) active state, allowing for the use of substoichiometric amounts of the expensive osmium catalyst.[3] This catalytic cycle is highly efficient and minimizes the formation of byproducts.

Potassium permanganate (KMnO₄) operates through a similar mechanism, forming a cyclic manganate ester intermediate that is subsequently hydrolyzed to the cis-diol.[1] However, potassium permanganate is a significantly stronger oxidizing agent than osmium tetroxide.[1] This heightened reactivity, while advantageous in terms of cost, can lead to over-oxidation of the diol product through carbon-carbon bond cleavage, resulting in lower yields of the desired vicinal diol, especially if the reaction temperature and pH are not carefully controlled.[1][2]

Comparative Performance Analysis: Styrene Dihydroxylation

Catalyst SystemSubstrateCo-oxidant/AdditiveSolvent SystemTemp (°C)Time (h)Yield (%)Selectivity (%)Turnover Number (TON)Reference
K₂OsO₂(OH)₄StyreneK₃Fe(CN)₆ / K₂CO₃t-BuOH/H₂O025-3095>99~475[4]
KMnO₄Methyl AcrylateImidazolium Salt (QAS-2)Acetone0-5N/A92>99~9.2[5]

Key Observations:

  • Yield and Selectivity: The osmium-based system demonstrates a marginally higher yield for the dihydroxylation of a simple aromatic olefin. Critically, osmium catalysts are known for their exceptional selectivity, with minimal risk of over-oxidation.[1][2] While the permanganate system also shows high selectivity for the dihydroxylation of an acrylate derivative under optimized conditions with a phase-transfer catalyst, permanganate is generally more susceptible to causing oxidative cleavage of the diol product, a problem not typically observed with osmium tetroxide.[1][2]

  • Turnover Number (TON): The calculated TON for the osmium-catalyzed reaction is significantly higher, highlighting its superior catalytic efficiency. This means that a much smaller amount of the osmium catalyst is required to convert a large amount of substrate, which is a crucial factor given its high cost. The TON for the permanganate system is lower, reflecting the higher catalyst loading typically required.

  • Reaction Conditions: Both reactions can be performed under mild conditions. However, the permanganate reaction often requires the use of a phase-transfer catalyst to achieve good results in organic solvents, adding complexity to the reaction setup.[6]

Experimental Protocols

To provide a practical context for this comparison, detailed experimental protocols for the dihydroxylation of an olefin using both catalytic systems are outlined below. These protocols are based on established and reliable procedures reported in the scientific literature.

Osmium-Catalyzed Dihydroxylation of Styrene (Upjohn Conditions)

This protocol is adapted from the well-established Upjohn dihydroxylation procedure, which utilizes a catalytic amount of an osmium precursor and a stoichiometric amount of N-methylmorpholine N-oxide (NMO) as the co-oxidant.[3]

dot

experimental_workflow_osmium cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Styrene in Acetone/Water B Add NMO Solution A->B 1.1 eq C Add K₂OsO₂(OH)₄ Solution (catalytic amount) B->C 0.002 eq D Stir at Room Temperature C->D E Monitor by TLC D->E ~12-24 h F Quench with Na₂SO₃ E->F G Extract with Ethyl Acetate F->G H Dry, Filter, Concentrate G->H I Purify by Chromatography H->I

Caption: Osmium-catalyzed dihydroxylation workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of styrene (1.0 eq) in a 10:1 mixture of acetone and water (0.1 M) is added N-methylmorpholine N-oxide (NMO) (1.1 eq) as a 50 wt% solution in water. The mixture is stirred until all the NMO has dissolved.

  • Catalyst Addition: A solution of potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.002 eq) in water is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: The reaction is quenched by the addition of solid sodium sulfite (Na₂SO₃). The mixture is stirred for 30 minutes, and then the acetone is removed under reduced pressure.

  • Extraction: The aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 1,2-diol.

Permanganate-Catalyzed Dihydroxylation of an Alkene under Phase-Transfer Conditions

This protocol describes a general method for the dihydroxylation of an alkene using potassium permanganate with a phase-transfer catalyst to improve solubility and reactivity in a two-phase system.[6]

dot

experimental_workflow_permanganate cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alkene and PTC in Dichloromethane C Combine and Cool to 0°C A->C B Prepare aq. KMnO₄ and KOH Solution B->C D Stir Vigorously at 0°C C->D E Monitor by TLC (disappearance of purple color) D->E ~1-4 h F Quench with NaHSO₃ E->F G Separate Layers F->G H Extract Aqueous Layer G->H I Dry, Filter, Concentrate H->I J Purify by Chromatography I->J catalytic_cycle_osmium OsO4 Os(VIII)O₄ Intermediate Osmate Ester Os(VI) OsO4->Intermediate [3+2] Cycloaddition Alkene Alkene (R₂C=CR₂) Alkene->Intermediate Diol cis-Diol (R₂(OH)C-C(OH)R₂) Intermediate->Diol Hydrolysis (H₂O) ReducedOs Reduced Os(VI) Intermediate->ReducedOs Hydrolysis ReducedOs->OsO4 Re-oxidation CoOxidant Co-oxidant (e.g., NMO) SpentOxidant Spent Co-oxidant CoOxidant->SpentOxidant

Sources

A Senior Application Scientist's Guide to the Reaction Kinetics of Disodium Hexachloroosmate Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of vicinal diols is a critical step in the creation of complex molecular architectures. Osmium-catalyzed dihydroxylation stands as a cornerstone reaction for this purpose, offering unparalleled reliability and selectivity. This guide provides an in-depth analysis of the reaction kinetics using Disodium Hexachloroosmate (Na₂[OsCl₆]), a stable and convenient Osmium(IV) precursor, comparing its performance with key alternatives and providing the experimental framework for rigorous kinetic evaluation.

The Central Role of Osmium: From Precursor to Active Catalyst

This compound is valued not as the direct catalyst, but as a robust, non-volatile, and water-soluble precursor to the active catalytic species. The true workhorse of osmium-catalyzed dihydroxylation is a high-valent Osmium(VIII) species, typically osmium tetroxide (OsO₄). The journey from the stable Os(IV) salt to the active Os(VIII) catalyst requires an in situ oxidation step, which is a crucial aspect of the overall reaction kinetics.

The primary advantage of using a precursor like Na₂[OsCl₆] or the more common potassium osmate K₂[OsO₂(OH)₄] is the significant mitigation of handling risks associated with the highly toxic and volatile nature of pure osmium tetroxide.[1][2] This choice reflects a foundational principle in process development: prioritizing safety and handling without compromising catalytic efficacy.

The Catalytic Cycle: A Two-Stage Process

The widely accepted mechanism for osmium-catalyzed dihydroxylation, particularly in the context of the Sharpless Asymmetric Dihydroxylation (AD), involves a primary catalytic cycle and a secondary cycle for co-oxidant regeneration.[3][4] Understanding this dual-cycle system is fundamental to interpreting the reaction kinetics.

The mechanism is initiated by the coordination of a chiral ligand to the Os(VIII) center, followed by the formation of an osmate ester through a concerted [3+2] cycloaddition with the alkene.[5][6] This step is often the rate-determining and enantioselective step of the reaction. Subsequent hydrolysis of the osmate ester releases the desired vicinal diol and a reduced Os(VI) species. For the reaction to be catalytic, a stoichiometric co-oxidant is required to regenerate the Os(VIII) species, thus closing the catalytic loop.[6]

Catalytic_Cycle cluster_primary Primary Catalytic Cycle OsVIII Os(VIII)O₄-Ligand Intermediate Osmate Ester (Os(VI)) OsVIII->Intermediate Alkene Alkene Alkene->Intermediate [3+2] Cycloaddition Diol Vicinal Diol Intermediate->Diol Hydrolysis OsVI Reduced Os(VI) Intermediate->OsVI OsVI->OsVIII CoOx Co-oxidant (e.g., NMO) CoRed Reduced Co-oxidant CoOx->CoRed Oxidizes Os(VI)

Caption: The dual catalytic cycle in osmium-catalyzed dihydroxylation.

A Comparative Analysis of Dihydroxylation Catalysts

The choice of catalyst is dictated by a balance of reactivity, selectivity, cost, and safety. While osmium-based systems offer superior performance, alternatives are often considered for specific applications or to avoid the use of heavy metals.

Decision Framework for Catalyst Selection

Choosing the right catalyst is a multi-factorial decision. The following diagram illustrates a logical workflow for selecting an appropriate dihydroxylation agent based on key experimental and practical considerations.

Catalyst_Selection Start Need for Vicinal Diol Synthesis Q1 Is high stereoselectivity (syn-addition) critical? Start->Q1 Osmium Use Osmium-based Catalyst (e.g., Na₂[OsCl₆] / AD-mix) Q1->Osmium Yes Anti Consider Anti-dihydroxylation (e.g., Epoxidation + Hydrolysis) Q1->Anti No Q2 Is enantioselectivity required? Q2->Osmium Yes (Sharpless AD) Permanganate Consider KMnO₄ (Cold, dilute, basic conditions) Q2->Permanganate No Q3 Are cost and toxicity primary concerns? Q3->Permanganate Yes Other Consider other metals (e.g., Ruthenium) Q3->Other No Osmium->Q2 Permanganate->Q3

Caption: Decision workflow for selecting a dihydroxylation method.

Performance Metrics: A Head-to-Head Comparison

The following table provides a succinct comparison of this compound (as a precursor for catalytic OsO₄) against common alternatives. This data is synthesized from established chemical literature and represents typical outcomes.[5][7][8]

Parameter This compound (Catalytic OsO₄) Potassium Permanganate (KMnO₄) Ruthenium-based Catalysts (e.g., RuCl₃/NaIO₄)
Active Species Osmium Tetroxide (OsO₄)Permanganate ion (MnO₄⁻)High-valent Ruthenium-oxo species
Typical Conditions Catalytic Na₂[OsCl₆], Co-oxidant (NMO, K₃Fe(CN)₆), aq. organic solvent, 0-25 °CStoichiometric, cold (-5 to 5 °C), dilute, aqueous, basic (NaOH)Catalytic RuCl₃, Co-oxidant (NaIO₄), aq. organic solvent
Reaction Rate Generally fast and predictable.Often very fast, can be difficult to control.Moderate to fast, substrate dependent.
Selectivity (Syn) Excellent (>99% syn-addition).[6]Good, but can be compromised by over-oxidation.Good, but can also lead to cleavage.
Enantioselectivity Excellent with chiral ligands (Sharpless AD).[3]Not applicable (achiral reagent).Possible with chiral ligands, but less general than Os.
Substrate Scope Very broad; tolerates most functional groups.[8]Limited; sensitive to over-oxidation, especially with electron-rich alkenes.[5]Broad, but can cleave diols to aldehydes/ketones.
Toxicity/Handling High (Osmium is toxic). Precursor is less hazardous than OsO₄.Moderate. Strong oxidant.Moderate. Ruthenium is less toxic than Osmium.
Key Weakness Cost and toxicity of Osmium.Poor yields due to over-oxidation and cleavage of the diol.[5]Tendency for oxidative cleavage of the resulting diol.

Experimental Protocol: A Framework for Kinetic Analysis

A trustworthy kinetic study requires a protocol that is both reproducible and self-validating. The following workflow is designed to determine the initial rate of reaction, a cornerstone of kinetic analysis.[9] This allows for the systematic evaluation of how changes in substrate, catalyst, or ligand concentration affect the reaction speed.

Workflow for Kinetic Measurement

Kinetic_Workflow cluster_prep 1. Preparation cluster_run 2. Reaction Execution & Sampling cluster_analysis 3. Analysis & Data Processing A1 Prepare stock solutions: - Substrate (Alkene) - Internal Standard - Catalyst (Na₂[OsCl₆]) - Co-oxidant (NMO) A2 Equilibrate solutions and reaction vessel to desired temperature (e.g., 25.0 °C) A1->A2 B1 Combine Substrate, Standard, and Co-oxidant in vessel. Start stirring. B2 Initiate reaction by adding Catalyst stock solution (t=0) B1->B2 B3 Withdraw aliquots at fixed time intervals (e.g., 0, 2, 5, 10, 20 min) B2->B3 B4 Immediately quench each aliquot in a vial containing a reducing agent (e.g., Na₂SO₃) B3->B4 C1 Analyze quenched samples by GC or HPLC C2 Quantify concentration of substrate and/or product vs. internal standard C1->C2 C3 Plot [Product] vs. Time C2->C3 C4 Determine the initial rate from the linear portion of the curve (slope) C3->C4

Caption: Experimental workflow for determining initial reaction rates.

Detailed Step-by-Step Protocol

Causality Behind Choices: This protocol is designed to operate under pseudo-first-order conditions (if substrate is in large excess) or to measure the initial rate where concentrations of reactants have not significantly changed. This simplifies the kinetic model.[10] The use of an internal standard is critical for trustworthy data as it corrects for variations in injection volume during analysis. Quenching is essential to stop the reaction precisely at the time of sampling.[11]

  • Preparation of Stock Solutions:

    • Substrate: Prepare a 0.5 M solution of the alkene (e.g., styrene) in a suitable solvent system (e.g., 1:1 t-BuOH/H₂O).

    • Internal Standard (IS): Prepare a 0.1 M solution of a non-reactive compound with a distinct analytical signal (e.g., dodecane for GC analysis) in the same solvent.

    • Catalyst: Prepare a 0.01 M solution of this compound in water.

    • Co-oxidant: Prepare a 1.0 M solution of N-Methylmorpholine N-oxide (NMO) in water.

  • Reaction Setup:

    • To a jacketed glass reactor maintained at 25.0 ± 0.1 °C, add the solvent (e.g., 8.0 mL of 1:1 t-BuOH/H₂O).

    • Add the co-oxidant stock solution (1.0 mL).

    • Add the internal standard stock solution (0.5 mL).

    • Allow the mixture to stir and thermally equilibrate for 10 minutes.

    • Add the substrate stock solution (0.5 mL).

  • Initiation and Sampling:

    • To initiate the reaction (t=0), add the catalyst stock solution (e.g., 0.1 mL) via syringe and start a timer.

    • Immediately withdraw the first aliquot (~0.2 mL) and inject it into a sealed vial containing a quench solution (e.g., 1 mL of saturated aqueous Na₂SO₃). This is the t=0 time point.

    • Continue to withdraw and quench aliquots at predetermined intervals (e.g., 2, 5, 10, 15, 30 minutes).

  • Sample Analysis:

    • Analyze each quenched sample using a calibrated Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC).

    • Determine the concentration of the product (diol) and/or the remaining substrate (alkene) by comparing their peak areas to that of the internal standard.

  • Data Interpretation:

    • Plot the concentration of the product formed versus time.

    • The initial rate of the reaction is the slope of the linear portion of this curve, typically the first 10-20% of the reaction. This data can then be used to determine reaction orders and rate constants.[12]

Conclusion and Future Outlook

This compound serves as an excellent, safe, and reliable precursor for generating the highly effective osmium tetroxide catalyst in situ. Kinetic analysis reveals that the resulting catalytic system is characterized by high rates and exceptional selectivity for syn-dihydroxylation, making it superior to alternatives like potassium permanganate, especially when stereochemical control is paramount. The power of this system is further amplified in asymmetric synthesis through the use of chiral ligands, a domain where osmium catalysis remains the gold standard.

Future advancements will likely focus on the immobilization of osmium catalysts to enhance recyclability and further minimize toxicity concerns, as well as the development of non-heavy metal catalysts that can match the remarkable efficiency and selectivity of osmium.[1][13] However, for the foreseeable future, a deep understanding of the kinetics of osmium-catalyzed reactions remains an essential tool for professionals in synthetic and medicinal chemistry.

References

  • Chemistry LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics. Retrieved from [Link]

  • Wikipedia. (2023). Dihydroxylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation. Retrieved from [Link]

  • Barlett, P. A., et al. (2006). New Osmium-Based Reagent for the Dihydroxylation of Alkenes. The Journal of Organic Chemistry, 71(10), 3847–3854. Retrieved from [Link]

  • Iglesias, J., et al. (2023). Kinetics of the valorization of hexoses with Sn-USY catalysts in methanolic media: glycosidation vs. retroaldol cleavage. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Wikipedia. (2023). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Syn Dihydroxylation of Alkenes | Osmium Tetroxide or Potassium Permanganate. YouTube. Retrieved from [Link]

  • Perego, C., & Peratello, S. (1999). Experimental methods in catalytic kinetics. Catalysis Today, 52(2-3), 133-145. Retrieved from [Link]

  • Ollis, D. F. (2019). Kinetics of Photocatalyzed Reactions: Five Lessons Learned. Frontiers in Chemistry, 7, 775. Retrieved from [Link]

  • H.L.S. Chemistry. (2024, February 22). How Kinetic Analysis Sheds Light on Catalytic Reactions. Retrieved from [Link]

  • Kolb, H. C., Andersson, P. G., & Sharpless, K. B. (1994). Toward an Understanding of the High Enantioselectivity in the Osmium-Catalyzed Asymmetric Dihydroxylation (AD). 1. Kinetics. Journal of the American Chemical Society, 116(4), 1278–1291. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.13: Dihydroxylation of Alkenes. Retrieved from [Link]

  • Sci-Hub. (n.d.). Experimental methods in catalytic kinetics. Retrieved from [Link]

  • Kishan's Classes. (2023, November 18). Organic Chemistry: Syn-Dihydroxylation Mechanism and Practice Problems (All 3 Reactions SHOWN!). YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Mechanism/Kinetic Modeling Study of Catalytic Reactions. Retrieved from [Link]

  • Request PDF. (n.d.). New Osmium-Based Reagent for the Dihydroxylation of Alkenes. Retrieved from [Link]

  • Farooq, S., & Ngaini, Z. (2021). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 26(21), 6461. Retrieved from [Link]

  • Beller, M., & Sharpless, K. B. (Eds.). (2004). Transition Metals for Organic Synthesis: Building Blocks and Fine Chemicals (Vol. 2). Wiley-VCH. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Disodium Hexachloroosmate in Dihydroxylation Reactions: A Solvent-Centric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Osmium in Alkene Dihydroxylation

The syn-dihydroxylation of alkenes to furnish vicinal diols is a cornerstone transformation in organic synthesis, providing critical building blocks for natural product synthesis and drug development.[1] For decades, osmium tetroxide (OsO₄) has been the reagent of choice for this reaction, prized for its high reliability and stereospecificity.[2][3] The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate that, upon hydrolysis, yields the syn-diol.[4][5]

Despite its efficacy, the high toxicity and volatility of osmium tetroxide pose significant handling and safety challenges.[4] This has driven the development of catalytic methods, such as the Upjohn and Sharpless asymmetric dihydroxylation processes, which dramatically reduce the required amount of osmium.[2][6] These methods rely on a co-oxidant to regenerate the active Os(VIII) species from the Os(VI) state formed after the diol is released.[4][6]

This guide explores the potential of disodium hexachloroosmate (Na₂[OsCl₆]) as a more stable, less volatile alternative precursor to the active osmium catalyst. We will objectively compare its projected performance with established osmium tetroxide-based methods, with a particular focus on the critical role of the solvent system in achieving catalytic efficacy.

This compound: A Precursor for In Situ Catalyst Generation

This compound is an osmium(IV) salt. While not the active catalytic species for dihydroxylation, it can serve as a precatalyst, generating the catalytically active Os(VIII) species in situ under oxidative conditions.[7] This approach offers a significant advantage in terms of handling and safety compared to the direct use of osmium tetroxide.[7]

Physicochemical Properties and Solubility Profile
Solvent SystemQualitative Solubility of this compoundRationale and Implications for Catalysis
Water InsolubleThe insolubility in water suggests that a purely aqueous system is not suitable for achieving a homogeneous catalytic reaction. However, this property can be advantageous in biphasic systems where the catalyst can be separated and potentially recycled.
Polar Protic Solvents (e.g., Ethanol, Methanol) Likely sparingly solubleThese solvents can solvate the sodium and hexachloroosmate ions to some extent, but high concentrations are unlikely to be achieved. Their protic nature may also influence the stability of the osmate ester intermediate.
Polar Aprotic Solvents (e.g., Acetone, THF, DMF) Potentially solublePolar aprotic solvents are generally better at dissolving ionic compounds than nonpolar solvents.[8] A mixture of a polar aprotic solvent with water is a common choice for osmium-catalyzed dihydroxylations to ensure solubility of both the organic substrate and the osmium species.[5]
Nonpolar Solvents (e.g., Dichloromethane, Toluene) Likely insolubleThe large polarity mismatch between the ionic salt and nonpolar solvents makes dissolution highly unfavorable.

Comparative Analysis: this compound vs. Osmium Tetroxide in Catalytic Dihydroxylation

The efficacy of this compound as a dihydroxylation catalyst precursor is best understood in the context of the well-established Upjohn dihydroxylation, which utilizes a catalytic amount of OsO₄ and a stoichiometric amount of a co-oxidant, typically N-methylmorpholine N-oxide (NMO).[6]

The Catalytic Cycle: A Unified Mechanism

The catalytic cycle for dihydroxylation is fundamentally the same whether starting from OsO₄ or an Os(IV) precursor like Na₂[OsCl₆]. The key difference lies in the initial activation of the precursor.

Catalytic_Cycle cluster_precursor Precursor Activation cluster_cycle Catalytic Dihydroxylation Cycle Na2OsCl6 Na₂[OsCl₆] (Os(IV)) OsO4 OsO₄ (Os(VIII)) Na2OsCl6->OsO4  Co-oxidant (e.g., NMO) OsO4_prec OsO₄ (Os(VIII)) Alkene Alkene OsmateEster Osmate Ester (Os(VI)) Alkene->OsmateEster [3+2] Cycloaddition OsO4->OsmateEster Diol syn-Diol OsmateEster->Diol Hydrolysis OsVI Os(VI) species OsmateEster->OsVI OsVI->OsO4 Re-oxidation NMO NMO (Co-oxidant) NMM NMM NMO->NMM Oxidation Oxidation

Catalytic cycle for osmium-mediated dihydroxylation.

Causality Behind Experimental Choices:

  • Choice of Precursor: Using Na₂[OsCl₆] instead of OsO₄ is a safety-driven choice, reducing the risk of exposure to volatile and highly toxic osmium tetroxide.[7]

  • Role of the Co-oxidant: A co-oxidant like NMO is essential for catalytic turnover. It oxidizes the Os(VI) species back to the active Os(VIII) state.[6] When starting with an Os(IV) precursor, the co-oxidant also performs the initial oxidation to generate the active catalyst.

  • Solvent System: A mixed solvent system, such as acetone/water or t-butanol/water, is often employed. The organic solvent solubilizes the alkene substrate, while water is crucial for the hydrolysis of the osmate ester to release the diol product.[5] The solvent choice must also accommodate the solubility of the osmium precursor.

Experimental Protocol: Dihydroxylation of Styrene using this compound

This protocol is a self-validating system designed to assess the efficacy of Na₂[OsCl₆] in a common dihydroxylation reaction.

Objective: To synthesize 1-phenyl-1,2-ethanediol from styrene using a catalytic amount of this compound.

Materials:

  • Styrene

  • This compound (Na₂[OsCl₆])

  • N-methylmorpholine N-oxide (NMO)

  • Acetone

  • Deionized water

  • Sodium sulfite

  • Magnesium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylmorpholine N-oxide (1.5 mmol) in a mixture of acetone (10 mL) and water (1 mL).

  • Catalyst Addition: To the stirred solution, add this compound (0.02 mmol). Stir until the catalyst precursor appears to be well-dispersed or dissolved. The color of the solution may change, indicating a change in the osmium oxidation state.

  • Substrate Addition: Add styrene (1.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, add a saturated aqueous solution of sodium sulfite (10 mL) and stir for 30 minutes.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-phenyl-1,2-ethanediol.

Self-Validation: The success of this protocol can be validated by comparing the yield and purity of the obtained diol with results from established procedures using OsO₄. Characterization of the product by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm its identity and purity.

Comparative Performance with Alternative Reagents

ReagentKey AdvantagesKey DisadvantagesTypical Solvent System
This compound More stable and less volatile than OsO₄, offering improved safety.Requires in situ oxidation to the active catalytic species; potentially slower reaction initiation. Limited solubility data.Acetone/water, t-Butanol/water
Osmium Tetroxide (OsO₄) Highly reliable and efficient for syn-dihydroxylation.[2]Extremely toxic and volatile, requiring stringent safety precautions. Expensive.[4]Acetone/water, t-Butanol/water
Potassium Permanganate (KMnO₄) Inexpensive.Often gives lower yields due to over-oxidation of the diol.[2] Requires careful temperature control.Aqueous base

Logical Workflow for Solvent System Selection

The choice of solvent is critical and depends on a balance of factors. The following workflow can guide researchers in selecting an appropriate solvent system for dihydroxylation using an osmium precursor like this compound.

Solvent_Selection start Start: Select Alkene Substrate solubility_check Assess Substrate Solubility in Polar Aprotic Solvents (e.g., Acetone, THF) start->solubility_check precursor_solubility Evaluate Precursor (Na₂[OsCl₆]) Dispersibility/Solubility in Chosen Solvent + Water solubility_check->precursor_solubility Substrate is Soluble optimize Optimize Solvent Ratio and Reaction Conditions solubility_check->optimize Substrate is Insoluble (Re-evaluate Solvent) biphasic_system Consider Biphasic System (e.g., t-BuOH/water) for Catalyst Retention precursor_solubility->biphasic_system Poor Dispersion homogeneous_system Proceed with Homogeneous System (e.g., Acetone/water) precursor_solubility->homogeneous_system Good Dispersion biphasic_system->optimize homogeneous_system->optimize

Workflow for selecting a solvent system.

Conclusion

This compound presents a viable and safer alternative to osmium tetroxide as a precursor for catalytic alkene dihydroxylation. Its efficacy is intrinsically linked to the choice of solvent system, which must facilitate the in situ oxidation of the Os(IV) species to the active Os(VIII) catalyst, solubilize the alkene substrate, and enable the hydrolytic release of the diol product. While direct comparative data is limited, the principles of osmium catalysis suggest that solvent systems like acetone/water or t-butanol/water, successfully employed in Upjohn and Sharpless dihydroxylations, are promising starting points for developing robust protocols using this compound. Further research into the solubility and reactivity of this precursor in various organic solvent systems will undoubtedly expand its utility in organic synthesis.

References

  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

  • Chemistry LibreTexts. (2015). 12.11: Vicinal Syn Dihydroxylation with Osmium Tetroxide. [Link]

  • Chemistry LibreTexts. (2021). 5.9: Vicinal SYn Dihydroxylation with Osmium Tetroxide. [Link]

  • ChemTube3D. Syn-dihydroxylation of alkenes with osmium tetroxide. [Link]

  • Organic Chemistry Portal. Upjohn Dihydroxylation. [Link]

  • Wikipedia. Dihydroxylation. [Link]

  • ResearchGate. (2016). Solubilities of metal-organic compounds?. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Disodium Hexachloroosmate

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of disodium hexachloroosmate. This document provides procedural, step-by-step guidance to ensure laboratory safety and regulatory compliance.

Understanding the Imperative for Specialized Disposal

This compound (Na₂[OsCl₆]) is a water-soluble crystalline solid containing osmium in a +4 oxidation state.[1] While not as volatile as the highly toxic osmium tetroxide (OsO₄), all osmium compounds are considered hazardous and require meticulous handling and disposal protocols. The primary risks associated with this compound stem from its heavy metal content. Osmium and its complexes can be toxic, and their release into the environment must be prevented.[1]

This guide is built on the foundational principle of "cradle-to-grave" hazardous waste management. As the generator of this waste, your responsibility extends from the moment it is created to its final, environmentally sound disposal. Improper disposal can lead to significant regulatory penalties and, more importantly, pose a threat to human health and ecosystems.

Pre-Disposal Planning: A Foundation of Safety

Before beginning any work that will generate this compound waste, a comprehensive disposal plan must be in place. This proactive approach is a hallmark of a robust safety culture and ensures that all waste is handled correctly from the outset.

Regulatory Landscape

While this compound does not have a specific EPA hazardous waste code, it falls under the purview of the Resource Conservation and Recovery Act (RCRA) due to its toxic heavy metal content. Osmium tetroxide is listed as a P-listed acute hazardous waste (P087), indicating a high level of concern for osmium compounds in general.[2] Therefore, all waste containing this compound must be treated as a hazardous waste.

Personal Protective Equipment (PPE)

The following minimum PPE must be worn when handling this compound in any form (solid, solution, or waste).

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from splashes of solutions or contact with fine powders.
Hand Protection Nitrile gloves (double-gloving recommended for concentrated solutions)Prevents skin contact and absorption of the heavy metal.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosol or dust generation. Consult your institution's EHS department.While not volatile like OsO₄, fine powders can be inhaled.

Conservative exposure limits for osmium tetroxide, as established by OSHA and NIOSH, should be considered as a benchmark for ensuring a safe working environment.[3][4]

AgencyExposure Limit (8-hour TWA)STEL (15-minute)
OSHA PEL 0.002 mg/m³-
NIOSH REL 0.002 mg/m³ (0.0002 ppm)0.006 mg/m³ (0.0006 ppm)

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of waste streams is critical for both safety and cost-effective disposal. Never mix osmium-containing waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

WasteSegregation cluster_generation Waste Generation Point cluster_decision Segregation Decision cluster_solid Solid Waste Stream cluster_aqueous Aqueous Waste Stream Waste This compound Waste Generated Decision Is the waste primarily solid or aqueous? Waste->Decision SolidWaste Contaminated PPE (gloves, coats) Weigh paper, wipes Absorbent materials Decision->SolidWaste Solid AqueousWaste Solutions containing Na₂[OsCl₆] First rinse of contaminated glassware Decision->AqueousWaste Aqueous SolidContainer Sealable, Labeled 'Hazardous Waste: Osmium' Container (Solid) SolidWaste->SolidContainer AqueousContainer Sealable, Labeled 'Hazardous Waste: Osmium' Container (Aqueous) AqueousWaste->AqueousContainer

Diagram 1: Decision workflow for segregating this compound waste.

Solid Waste Disposal

Objective: To safely contain all solid materials contaminated with this compound.

Procedure:

  • Designate a Waste Container: Use a durable, sealable container, such as a plastic pail with a lid or a designated hazardous waste drum. The container must be in good condition with no leaks or cracks.

  • Labeling: Clearly label the container with a "Hazardous Waste" label. Specify the contents as "this compound Waste (Solid)" and include the approximate concentration if known.

  • Collection: Place all contaminated solid materials directly into the designated container. This includes:

    • Used PPE (gloves, disposable lab coats)

    • Contaminated weigh paper, pipette tips, and wipes

    • Absorbent materials used for cleaning minor spills

  • Closure: Keep the container sealed at all times, except when adding waste.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[5]

  • Disposal: When the container is full, or as per your institution's guidelines, arrange for pickup by your EHS department or a licensed hazardous waste contractor.

Aqueous Waste Disposal

Objective: To collect all aqueous solutions containing this compound and prepare them for disposal. In-lab treatment to precipitate the osmium is recommended to reduce the volume of liquid waste and stabilize the hazardous component.

Procedure:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container, preferably a plastic carboy, designated for "Aqueous Osmium Waste."

  • Initial Collection: Collect all solutions containing this compound, including the first rinse of any contaminated glassware, in this container.

  • In-Lab Precipitation (Recommended):

    • CAUTION: This procedure should be performed in a chemical fume hood while wearing all required PPE.

    • Slowly, and with stirring, add a 1M solution of sodium hydroxide to the aqueous osmium waste.

    • Monitor the pH of the solution. Continue adding sodium hydroxide until the pH is between 8.5 and 10. This will precipitate hydrated osmium dioxide, a less soluble form of osmium.[6]

    • Allow the precipitate to settle.

  • Final Disposal:

    • The entire container, including the precipitated solid and the supernatant liquid, should be disposed of as hazardous waste. Do not decant the liquid and dispose of it down the drain.

    • Ensure the container is securely sealed and labeled as "Hazardous Waste: Osmium-containing precipitate in aqueous solution."

    • Arrange for pickup by your EHS department or a licensed hazardous waste contractor.

Emergency Procedures: Spill Management

A swift and correct response to a spill is crucial to prevent exposure and environmental contamination.

Small Spills (<1 gram of solid or <50 mL of dilute solution)

Procedure:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Cordon off the spill area to prevent spreading.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in section 2.2.

  • Containment:

    • For Solids: Gently cover the spill with a plastic-backed absorbent pad to prevent dust from becoming airborne.

    • For Liquids: Cover the spill with an inert absorbent material, such as vermiculite or a commercial spill absorbent.

  • Collection: Carefully scoop the absorbed material into your designated solid hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a damp cloth or paper towels.

    • Place all cleaning materials into the solid hazardous waste container.

    • A final wipe-down with a standard laboratory cleaning solution is recommended. The cleaning materials from this final step should also be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Large Spills (>1 gram of solid or >50 mL of solution)
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Alert: Notify your institution's EHS department and emergency services immediately. Provide them with the following information:

    • The name of the chemical: this compound

    • The location of the spill

    • The approximate quantity spilled

  • Do Not Attempt to Clean Up a Large Spill Yourself. Wait for trained emergency responders.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By implementing the procedures outlined in this guide, you are not only ensuring compliance with regulations but also fostering a culture of safety within your laboratory. The principles of proactive planning, meticulous execution, and emergency preparedness are your greatest assets in managing this and other hazardous materials. Always consult your institution's specific guidelines and EHS department for any questions or clarification.

References

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSMIUM TETROXIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonium hexachloroosmate(IV). Retrieved from [Link]

  • Google Patents. (n.d.). US3536479A - Method for the production of high purity osmium.
  • Centers for Disease Control and Prevention. (n.d.). Osmium tetroxide - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the stability of osmium(IV) hexachloride ICP-OES standards in HCl acid matrix. Retrieved from [Link]

  • ACS Publications. (1965). Kinetics of Aquation of Hexachloroosmate(IV) and Chloride Anation of Aquopentachloroosmate(IV) Anions. Inorganic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Osmium. Retrieved from [Link]

  • NIST Technical Series Publications. (n.d.). A method for the separation and gravimetric determination of osmium. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR 261.24 -- Toxicity characteristic. Retrieved from [Link]

  • Department of Toxic Substances Control - CA.gov. (n.d.). Federal Toxicity Characteristics. Retrieved from [Link]

  • Lion Technology. (2019, July 31). RCRA and Heavy Metals: The Toxicity Characteristic. Retrieved from [Link]

  • Google Patents. (n.d.). US3413114A - Process for recovering osmium.
  • NY Creates. (2024, October 4). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from [Link]

  • University of Georgia. (2022, January). Guidelines for Chemical Storage and Management. Retrieved from [Link]

  • PubMed. (n.d.). Osmium: an appraisal of environmental exposure. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.